molecular formula C21H21ClFN5O4 B609081 MK-2048 CAS No. 869901-69-9

MK-2048

Cat. No.: B609081
CAS No.: 869901-69-9
M. Wt: 461.9 g/mol
InChI Key: JSRREMIKIHJGAA-JTQLQIEISA-N
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Description

MK-2048 is a a second-generation HIV-1 integrase inhibitor. This compound represents a prototype second-generation integrase strand transfer inhibitor (INSTI) developed with the goal of retaining activity against viruses containing mutations associated with resistance to first-generation INSTIs, raltegravir (RAL) and elvitegravir (EVG).

Properties

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRREMIKIHJGAA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236031
Record name MK-2048
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Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-69-9
Record name (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2048
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Record name MK-2048
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Record name MK-2048
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MK-2048: A Deep Dive into the Mechanism of a Second-Generation HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-2048 is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) designed to combat the emergence of drug resistance to first-generation compounds such as raltegravir and elvitegravir.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This compound effectively blocks the integration of the viral genome into the host cell's DNA, a critical step in the HIV-1 replication cycle.[4][5] Its unique interaction with the integrase enzyme allows it to maintain activity against viral strains that have developed resistance to earlier INSTIs.[1][6]

Core Mechanism of Action

The primary target of this compound is the HIV-1 integrase (IN), an essential enzyme for viral replication.[4] Following reverse transcription of the viral RNA into double-stranded DNA, integrase orchestrates the insertion of this viral DNA into the host cell's genome. This process occurs in two key steps:

  • 3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA, exposing reactive hydroxyl groups.

  • Strand Transfer: The processed viral DNA is then covalently linked to the host cell's DNA in a process known as strand transfer.[7]

This compound specifically inhibits the strand transfer step.[7] It achieves this by binding with high specificity to the active site of the integrase enzyme when it is complexed with viral DNA, a structure known as the "intasome".[4] The inhibitor chelates two essential magnesium ions within the catalytic core of the integrase, at the interface with the viral DNA. This interaction displaces the reactive viral DNA end from the active site, thereby preventing its ligation to the host DNA.[4] Specifically, this compound interacts with the key catalytic triad residues Asp 128, Asp 185, and Glu 221 through these magnesium ions.[4] This mode of action effectively halts the integration process and prevents the establishment of a productive, lifelong infection in the host cell.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays, demonstrating its activity against different HIV-1 subtypes and its resilience to common resistance mutations.

ParameterValueTarget/Cell TypeNotes
IC50 2.6 nMHIV-1 Integrase (Wild-Type)In vitro enzyme assay.[6]
IC50 1.5 nMINR263K Mutant IntegraseDemonstrates potency against some mutant forms.[6]
IC50 0.075 µM (75 nM)HIV-1 Subtype B IntegrasePurified recombinant enzyme.[7]
IC50 0.080 µM (80 nM)HIV-1 Subtype C IntegrasePurified recombinant enzyme.[7]
EC50 0.0003 - 0.0148 µMHIV-1 Subtype BCell culture-based replication assay in cord blood mononuclear cells.[7]
EC50 0.0007 - 0.0033 µMHIV-1 Subtype CCell culture-based replication assay in cord blood mononuclear cells.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Intasome Intasome (Integrase + Viral DNA) Viral_DNA->Intasome 3'-Processing Integrated_Provirus Integrated Provirus Intasome->Integrated_Provirus Strand Transfer Host_DNA Host DNA New_Virions Production of New Virions Integrated_Provirus->New_Virions Transcription & Translation MK2048 This compound MK2048->Intasome Inhibits

Figure 1. Mechanism of Action of this compound in the HIV-1 Replication Cycle.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_resistance Resistance Profiling Purified_IN Purified Recombinant HIV-1 Integrase Strand_Transfer_Assay Integrase Strand Transfer Assay Purified_IN->Strand_Transfer_Assay Oligonucleotides Viral & Target DNA Oligonucleotides Oligonucleotides->Strand_Transfer_Assay IC50_Determination IC50 Determination Strand_Transfer_Assay->IC50_Determination HIV_Stock HIV-1 Virus Stock Replication_Assay HIV-1 Replication Assay HIV_Stock->Replication_Assay Host_Cells Host Cells (e.g., PBMCs) Host_Cells->Replication_Assay EC50_Determination EC50 Determination Replication_Assay->EC50_Determination Resistance_Assay Resistance Phenotyping EC50_Determination->Resistance_Assay WT_Virus Wild-Type HIV-1 Site_Directed_Mutagenesis Site-Directed Mutagenesis WT_Virus->Site_Directed_Mutagenesis Mutant_Virus Resistant Mutant Virus Site_Directed_Mutagenesis->Mutant_Virus Mutant_Virus->Resistance_Assay

Figure 2. Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

Objective: To measure the in vitro inhibitory activity of this compound on the strand transfer reaction catalyzed by purified HIV-1 integrase.

Materials:

  • Purified, recombinant HIV-1 integrase enzyme.

  • Biotinylated donor DNA duplex corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).

  • Digoxigenin (DIG)-labeled target DNA duplex.

  • Streptavidin-coated 96-well microplates.

  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking solution (e.g., 1% BSA in wash buffer).

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP).

  • TMB substrate solution.

  • Stop solution (e.g., 1 M H2SO4).

  • This compound dissolved in DMSO.

Protocol:

  • Coat streptavidin-coated microplate wells with the biotinylated donor DNA by incubating for 1 hour at 37°C.

  • Wash the wells three times with wash buffer to remove unbound donor DNA.

  • Block the wells with blocking solution for 30 minutes at 37°C to prevent non-specific binding.

  • Wash the wells three times with reaction buffer.

  • Add purified HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow the formation of the integrase-donor DNA complex.

  • Add serial dilutions of this compound (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the strand transfer reaction by adding the DIG-labeled target DNA to the wells.

  • Incubate the plate for 1 hour at 37°C to allow the integration of the donor DNA into the target DNA.

  • Wash the wells five times with wash buffer to remove unreacted components.

  • Add anti-DIG-HRP antibody to the wells and incubate for 1 hour at 37°C.

  • Wash the wells five times with wash buffer.

  • Add TMB substrate and incubate at room temperature until color develops (typically 10-15 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cell-based model.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Replication-competent HIV-1 virus stock (e.g., NL4-3).

  • This compound dissolved in DMSO.

  • p24 antigen ELISA kit.

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 2-3 days in RPMI-1640 medium.

  • Wash the cells and culture them in medium supplemented with IL-2 (e.g., 20 U/mL) to maintain T-cell proliferation.

  • Plate the PHA-stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10^5 cells/well.

  • Pre-treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with a known amount of HIV-1 virus stock (e.g., at a multiplicity of infection of 0.01).

  • Culture the infected cells for 7-10 days, replacing the medium containing the appropriate concentration of this compound every 2-3 days.

  • Collect the culture supernatants at various time points.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatants using an ELISA kit.

  • The EC50 value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the this compound concentration.

Resistance Profile

A key advantage of this compound is its activity against HIV-1 strains harboring mutations that confer resistance to first-generation INSTIs.[1] However, in vitro selection studies have identified specific mutations in the integrase gene that can reduce the susceptibility to this compound. The primary resistance pathway involves the G118R mutation, which often appears first and confers low-level resistance.[2][3] The subsequent acquisition of the E138K mutation can further increase the level of resistance to this compound while partially restoring the viral replicative capacity that is often diminished by the G118R mutation alone.[2][3][6] Notably, viruses with the G118R and E138K mutations generally remain susceptible to first-generation INSTIs like raltegravir and elvitegravir, indicating a distinct resistance profile for this compound.[2][3]

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its potent activity against both wild-type and drug-resistant viral strains is attributed to its unique binding interactions within the intasome active site. The detailed mechanistic understanding and robust in vitro characterization of this compound provide a strong foundation for its continued investigation and potential clinical application in the management of HIV-1 infection. While the emergence of resistance is a persistent challenge in antiviral therapy, the distinct resistance profile of this compound offers valuable options for treatment-experienced patients. Further research into the structural basis of its interaction with mutant integrase enzymes will be crucial for the design of next-generation INSTIs with even broader and more durable efficacy.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection. Despite demonstrating potent activity against wild-type and raltegravir-resistant HIV variants, clinical development was discontinued after Phase I trials. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound core, detailing the key structural features required for its potent anti-HIV activity. The document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes the mechanism of action and experimental workflows.

Introduction

This compound emerged from the optimization of a tricyclic 10-hydroxy-7,8-dihydropyrazinopyrrolopyrazine-1,9-dione scaffold.[1][2][3] As a second-generation INSTI, it was designed to have a longer half-life and to be effective against HIV strains resistant to first-generation inhibitors like raltegravir.[4] This was achieved through specific structural modifications that enhance its binding affinity to the HIV integrase enzyme.[4] This guide will delve into the specifics of these molecular interactions and the resulting biological activity.

Core Structure and Mechanism of Action

The core structure of this compound is a tricyclic hydroxypyrrole that contains a metal-binding pharmacophore and a halogenated benzyl moiety.[1] The mechanism of action involves the chelation of divalent metal ions (Mg2+) in the active site of the HIV integrase enzyme, which is crucial for its catalytic activity in integrating the viral DNA into the host genome.[5] The halogenated benzyl group is involved in stacking interactions with the DNA substrate.[6]

Signaling Pathway

The following diagram illustrates the HIV replication cycle and the point of inhibition by this compound.

HIV_Lifecycle cluster_cell Inside Host Cell HIV_Virion HIV Virion Binding_Fusion 1. Binding and Fusion HIV_Virion->Binding_Fusion Host_Cell Host Cell (CD4+ T-cell) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Fusion->Host_Cell Integration 3. Integration Reverse_Transcription->Integration Replication 4. Replication Integration->Replication MK2048 This compound MK2048->Integration Inhibits Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion

Figure 1: HIV Replication Cycle and this compound Inhibition Point.

Structure-Activity Relationship (SAR) Studies

Detailed SAR studies on the tricyclic hydroxypyrrole scaffold have revealed several key features crucial for potent HIV integrase inhibition. The core scaffold, the nature of the substituents on the benzyl ring, and the stereochemistry of the molecule all play significant roles in its biological activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against wild-type HIV integrase and a resistant mutant strain.

CompoundTargetIC50 (nM)Reference
This compoundWild-type HIV Integrase2.6[4]
This compoundINR263K Mutant1.5[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Workflow:

Strand_Transfer_Assay cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_IN Purified Recombinant HIV-1 Integrase Incubation Incubate IN, vDNA, and This compound/Analog Recombinant_IN->Incubation Oligonucleotide_Substrate Biotinylated Oligonucleotide Substrate (vDNA) Oligonucleotide_Substrate->Incubation Target_DNA Target DNA Add_Target_DNA Add Target DNA and Divalent Cations (Mg2+) Incubation->Add_Target_DNA Capture Capture Biotinylated DNA on Streptavidin-coated Plate Add_Target_DNA->Capture Wash Wash to Remove Unbound Components Capture->Wash Add_Antibody Add Europium-labeled Anti-dsDNA Antibody Wash->Add_Antibody Read_Signal Read Time-Resolved Fluorescence Add_Antibody->Read_Signal

Figure 2: Workflow for HIV-1 Integrase Strand Transfer Assay.

Methodology:

  • Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. The viral DNA (vDNA) substrate is a biotinylated double-stranded oligonucleotide, and the target DNA is a separate double-stranded oligonucleotide.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, DTT, and a non-ionic detergent.

  • Inhibition Assay:

    • Integrase and the vDNA substrate are pre-incubated with varying concentrations of the test compound (e.g., this compound) in a 96-well plate.

    • The strand transfer reaction is initiated by the addition of the target DNA and a solution of divalent cations (e.g., MgCl2).

    • The reaction is allowed to proceed for a defined period at 37°C.

  • Detection:

    • The reaction is stopped, and the biotinylated DNA is captured on a streptavidin-coated plate.

    • The plate is washed to remove unincorporated DNA and other reaction components.

    • A Europium-labeled antibody specific for double-stranded DNA is added to detect the strand transfer product.

    • After another wash step, the time-resolved fluorescence is measured, which is proportional to the amount of strand transfer product formed.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.

Conclusion

The structure-activity relationship of this compound highlights the importance of the tricyclic hydroxypyrrole core for potent HIV integrase inhibition. The specific substitutions on the benzyl ring and the overall stereochemistry are critical for its activity against both wild-type and resistant HIV strains. While this compound did not proceed to later stages of clinical development, the detailed understanding of its SAR provides a valuable foundation for the design of future generations of HIV integrase inhibitors. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug discovery.

References

MK-2048 Preclinical Studies: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) developed by Merck & Co. as a potential agent for the prevention of HIV infection.[1] As a successor to first-generation INSTIs, this compound was designed to have an improved half-life and a higher barrier to resistance.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental workflows. Although development of this compound did not proceed past Phase I clinical trials due to a lack of demonstrated efficacy in preventing HIV acquisition, the preclinical data generated remains a valuable resource for researchers in the field of antiretroviral drug development.[1]

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration process is essential for the establishment of a persistent infection.[2] this compound specifically inhibits the strand transfer step of integration.[3] It achieves this by binding with high specificity to the active site of the integrase enzyme, chelating the divalent magnesium ions that are essential for its catalytic activity.[2] This binding effectively displaces the reactive viral DNA ends from the active site, preventing their covalent linkage to the host DNA.[2] Structural studies have indicated that this compound interacts with key residues in the integrase active site, including Asp128, Asp185, and Glu221.[2]

Figure 1: Mechanism of action of this compound in the HIV lifecycle.

In Vitro Potency

This compound demonstrated potent antiviral activity against a range of HIV-1 subtypes and laboratory strains in preclinical in vitro assays. The following table summarizes the reported 50% inhibitory concentrations (IC50).

Target Assay Type IC50 (nM) Reference
HIV-1 Integrase (Wild-Type)Biochemical Assay2.6[4]
HIV-1 Integrase (Subtype B)Biochemical Assay75[3]
HIV-1 Integrase (Subtype C)Biochemical Assay80[3]
HIV-1BaL in TZM-bl cells (Free Drug)Cell-based Assay0.54[5]
HIV-1BaL in TZM-bl cells (PNP Film)Cell-based Assay0.46[5]
Integrase Mutant INR263KBiochemical Assay1.5[4]
Integrase Mutant S217HBiochemical Assay~200-900[3][6]
Integrase Mutant N224HBiochemical Assay~25[3][6]

Resistance Profile

As a second-generation INSTI, this compound was developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir.[1] Preclinical studies showed that this compound retained activity against the N155H integrase mutant.[1] However, in vitro selection studies identified novel mutations that confer resistance to this compound. The primary mutation observed was G118R in the integrase gene. This mutation alone conferred low-level resistance to this compound. A subsequent E138K mutation, in combination with G118R, led to a more significant increase in resistance.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rhesus macaques were conducted to evaluate the distribution and elimination of this compound, particularly when delivered via an intravaginal ring (IVR), a potential delivery method for pre-exposure prophylaxis (PrEP).[7]

Parameter Matrix Value Reference
TmaxPlasma24-168 hours[7]
CmaxPlasma0.04-2.96 ng/mL[7]
TmaxVaginal Secretions24-336 hours[7]
CmaxVaginal Secretions198-19,435 ng/mL[7]

These studies demonstrated that local administration via an IVR could achieve high concentrations of this compound in vaginal secretions with significantly lower systemic exposure.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are largely proprietary. However, based on the published literature, the following sections outline the general methodologies employed.

HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)

This assay is designed to measure the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme in a cell-free system.

cluster_workflow Integrase Strand Transfer Assay Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: - Recombinant HIV-1 Integrase - Donor DNA (biotinylated) - Target DNA (labeled) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or control) Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate to allow strand transfer Add_Inhibitor->Incubate Capture_Complex Capture biotinylated DNA on streptavidin-coated plate Incubate->Capture_Complex Detect_Signal Detect labeled target DNA (e.g., colorimetric, fluorescence) Capture_Complex->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

MK-2048: A Technical Overview of a Second-Generation HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-2048 is a potent, second-generation integrase strand transfer inhibitor (INSTI) that was investigated as a potential agent for the prevention of HIV infection.[1] Its therapeutic target is the HIV-1 integrase enzyme, a critical component of the viral replication machinery.[1][2] By inhibiting this enzyme, this compound effectively blocks the integration of the viral genome into the host cell's DNA, a crucial step for the establishment of a persistent infection.[2][3][4] Although development of this compound was discontinued after Phase I clinical trials, a comprehensive understanding of its mechanism, potency, and the experimental methods used to characterize it remains valuable for the ongoing development of antiretroviral therapies.[1]

Therapeutic Target: HIV-1 Integrase

The primary therapeutic target of this compound is the HIV-1 integrase (IN), a viral enzyme essential for the replication of HIV.[2][3][4] The integrase enzyme catalyzes the insertion of the viral DNA, synthesized by reverse transcriptase, into the host cell's genome.[4][5] This integration process is a critical step in the HIV life cycle, as it allows for the transcription of viral genes and the subsequent production of new viral particles.[2] Integrase inhibitors, such as this compound, represent a key class of antiretroviral drugs that specifically disrupt this process.[3][4]

Mechanism of Action

This compound functions as an integrase strand transfer inhibitor (INSTI).[6] The integration of viral DNA into the host genome is a two-step process catalyzed by integrase. First, the enzyme performs a 3'-processing step, where it cleaves two nucleotides from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's DNA.[5]

This compound specifically inhibits the strand transfer step.[5] It achieves this by binding with high specificity to the active site of the HIV integrase enzyme.[2] The binding of this compound displaces the reactive viral DNA end from the active site, thereby preventing its interaction with the host DNA and halting the integration process.[2] This mechanism effectively blocks the establishment of a productive HIV infection.[2]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) against wild-type HIV integrase and resistant variants.

TargetAssay TypeIC50 (nM)Reference
Wild-Type HIV-1 IntegraseEnzymatic Assay2.6[7]
Raltegravir-Resistant Mutant (INR263K)Enzymatic Assay1.5[7]
Wild-Type Prototype Foamy Virus (PFV) INIn vitro Inhibition Assay~90 (Raltegravir for comparison)[8]
S217H Mutant PFV INIn vitro Inhibition Assay~200[8]
N224H Mutant PFV INIn vitro Inhibition Assay~25[8]
Wild-Type HIV-1 (in cell culture)Antiviral Assay0.54[6][9]

Experimental Protocols

The characterization of this compound involved a range of experimental methodologies to determine its potency, mechanism of action, and pharmacokinetic properties.

In Vitro Integrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HIV-1 integrase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is synthesized and labeled (e.g., with a fluorescent tag or radioisotope).

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase, the labeled DNA substrate, and a target DNA substrate.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the strand transfer reaction to occur.

  • Quenching and Analysis: The reaction is stopped, and the products of the strand transfer reaction are separated from the unreacted substrate, typically using gel electrophoresis.

  • Data Analysis: The amount of product formed at each inhibitor concentration is quantified. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Antiviral Activity Assay (TZM-bl Cell Line)

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay by 50% (IC50).

Methodology:

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are cultured.

  • Drug Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Viral Infection: A known amount of HIV-1 is added to the cell cultures.

  • Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral proteins.

  • Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral gene expression (and thus successful integration), is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[6][9]

Pharmacokinetic Studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentrations of this compound in biological matrices such as plasma, cervicovaginal fluid (CVF), and tissue samples.

Methodology:

  • Sample Collection: Biological samples are collected from subjects at various time points following administration of this compound.

  • Sample Preparation: The samples are processed to extract this compound. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is typically added to correct for extraction losses and matrix effects.

  • LC Separation: The extracted sample is injected into a liquid chromatograph, where this compound and the internal standard are separated from other components of the matrix on a chromatographic column.

  • MS/MS Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is set to detect specific parent-to-product ion transitions for this compound and the internal standard, allowing for highly selective and sensitive quantification.

  • Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV replication cycle, the point of inhibition by this compound, and a typical experimental workflow for assessing its antiviral activity.

HIV_Lifecycle_Inhibition cluster_HostCell Host Cell HIV_Virus HIV Virion Binding Binding and Fusion HIV_Virus->Binding ReverseTranscription Reverse Transcription (Viral RNA -> Viral DNA) Binding->ReverseTranscription Viral_DNA Viral DNA ReverseTranscription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Transcription Transcription (Viral DNA -> Viral RNA) Provirus->Transcription Translation Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly Assembly of New Virions Translation->Assembly Budding Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion MK2048 This compound MK2048->Integration

Caption: HIV Replication Cycle and the Point of this compound Inhibition.

Antiviral_Assay_Workflow Start Start: TZM-bl Cell Culture Add_Drug Add Serial Dilutions of this compound Start->Add_Drug Incubate1 Pre-incubate Add_Drug->Incubate1 Add_Virus Infect with HIV-1 Incubate1->Add_Virus Incubate2 Incubate for 48 hours Add_Virus->Incubate2 Lyse_Cells Lyse Cells Incubate2->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Data Analysis: Calculate IC50 Measure_Luminescence->Analyze_Data End End: Determine Antiviral Potency Analyze_Data->End

Caption: Experimental Workflow for TZM-bl Based Antiviral Assay.

Conclusion

This compound is a well-characterized second-generation INSTI that potently inhibits HIV-1 integrase. Its mechanism of action, focused on blocking the strand transfer step of viral DNA integration, has been elucidated through detailed enzymatic and cell-based assays. While its clinical development was not pursued, the data and methodologies associated with this compound contribute to the broader understanding of integrase inhibition and provide a valuable reference for the development of new antiretroviral agents. The technical information presented here serves as a comprehensive resource for researchers in the field of HIV drug discovery.

References

MK-2048 binding site on HIV integrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the MK-2048 Binding Site on HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication.[1][2][3] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer, which establishes a permanent infection.[1][2][4][5] This makes HIV-1 IN a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.

This compound is a second-generation INSTI developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir (RAL) and elvitegravir (EVG).[6][7][8][9] It demonstrates potent activity by binding to the catalytic core of the integrase enzyme.[10][11] Although investigated for pre-exposure prophylaxis (PrEP) in a vaginal ring formulation, clinical development of this compound did not proceed further.[6][12][13][14] Nevertheless, the study of its interaction with HIV integrase provides valuable insights into the mechanism of INSTIs and the development of resistance.

Mechanism of Action and Binding Site

HIV integrase performs its function in two distinct catalytic steps: 3'-processing and strand transfer.[4][15] INSTIs, including this compound, act by binding to the "intasome," a stable complex formed by the integrase enzyme and the ends of the viral DNA.[1]

This compound specifically binds within the enzyme's active site, at the DNA-protein interface.[1] Its mechanism involves the chelation of two essential magnesium ions (Mg²⁺) that are critical for the catalytic activity of the enzyme.[1][16] By binding to these metal ions, this compound effectively displaces the reactive 3' end of the viral DNA from the active site, thereby preventing the strand transfer reaction and halting the integration of the viral genome into host DNA.[1] The binding of this compound involves key interactions with the catalytic triad residues of the integrase core domain and π-stacking interactions with the terminal nucleotide rings of the viral DNA.[1]

cluster_pathway HIV DNA Integration Pathway cluster_inhibition Inhibition vDNA Viral DNA (in cytoplasm) Processing 3'-Processing (IN cleaves vDNA ends) vDNA->Processing Intasome Intasome Formation (IN + vDNA complex) Processing->Intasome NuclearImport Nuclear Import Intasome->NuclearImport StrandTransfer Strand Transfer (IN ligates vDNA to host DNA) NuclearImport->StrandTransfer Provirus Integrated Provirus StrandTransfer->Provirus Inhibitor This compound Inhibitor->StrandTransfer Blocks

Caption: HIV integration pathway and the inhibitory action of this compound.

Molecular Interactions at the Binding Site

Structural studies, primarily using prototype foamy virus (PFV) intasomes as a model, have elucidated the binding mode of second-generation INSTIs like this compound.[17][18][19] The inhibitor positions itself in the active site pocket vacated by the displaced terminal viral DNA base. The core of the inhibitor chelates the two catalytic Mg²⁺ ions, which are coordinated by the highly conserved D, D, E motif of the integrase catalytic core domain. This interaction is fundamental to its inhibitory activity.

cluster_active_site This compound Binding Site Interactions cluster_integrase HIV Integrase MK2048 This compound Mg1 Mg²⁺ MK2048->Mg1 chelates Mg2 Mg²⁺ MK2048->Mg2 chelates vDNA Viral DNA (displaced 3' end) MK2048->vDNA π-stacking DDE_D1 Aspartate DDE_D1->Mg1 coordinates DDE_D2 Aspartate DDE_D2->Mg1 coordinates DDE_D2->Mg2 coordinates DDE_E Glutamate DDE_E->Mg2 coordinates

Caption: Key molecular interactions of this compound in the HIV IN active site.

Quantitative Inhibition Data

This compound is a potent inhibitor of HIV-1 integrase, with inhibitory concentrations (IC50) in the low nanomolar range. Its potency varies against different HIV subtypes and mutants.

Target Enzyme/ComplexConditionIC50 (nM)Reference(s)
Wild-Type Integrase
HIV-1 IntegraseWild-Type2.6[10][11]
HIV-1 Subtype B INWild-Type75[10]
HIV-1 Subtype C INWild-Type80[10]
Mutant Integrase
INR263KMutant1.5[10][11]
N224H IntasomeRAL Resistance Pathway25[10][19]
S217H IntasomeRAL Resistance Pathway200 - 900[10][19]
Cell-Based Assay
HIV-1BaLTZM-bl cells0.46 - 0.54[20]

Experimental Protocols

The binding site and inhibitory characteristics of this compound were determined through a combination of biochemical assays, cell-based studies, and structural biology techniques.

Protocol: In Vitro Integrase Strand Transfer Assay

This biochemical assay is used to directly measure the inhibition of the integrase-catalyzed strand transfer reaction and to determine the IC50 value of a compound.

  • Reagents and Materials :

    • Recombinant full-length HIV-1 integrase protein.

    • Oligonucleotide substrates mimicking the processed viral DNA end (donor DNA), often labeled with a fluorophore (e.g., Cy5).

    • Oligonucleotide substrates mimicking the target host DNA (acceptor DNA), often biotinylated for capture.

    • Assay Buffer: Contains HEPES, DTT, and a divalent cation (MnCl₂ or MgCl₂).

    • Detection Reagent: Streptavidin-linked fluorophore (e.g., Europium) that can engage in FRET with the donor DNA label.

    • Test Compound: this compound serially diluted in DMSO.

  • Procedure :

    • HIV-1 integrase is pre-incubated with the donor DNA substrate in the assay buffer to allow for the formation of the IN-DNA complex (intasome).

    • Varying concentrations of this compound (or DMSO control) are added to the pre-formed complexes and incubated.

    • The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.

    • The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at 37°C.

    • The reaction is stopped, and the detection reagent is added.

    • The amount of strand transfer product is quantified by measuring the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The signal is generated only when the donor and acceptor DNA are ligated, bringing the two fluorophores into close proximity.[21]

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol: X-ray Crystallography of the Intasome-Inhibitor Complex

Structural elucidation of INSTI binding has relied on the use of the prototype foamy virus (PFV) intasome, which is more stable and amenable to crystallization than its HIV-1 counterpart but shares a highly conserved active site.

  • Protein and DNA Preparation :

    • Recombinant PFV integrase is expressed and purified.

    • Oligonucleotides corresponding to the PFV U5 viral DNA end are synthesized and annealed.

  • Intasome Assembly and Crystallization :

    • The purified PFV integrase and viral DNA oligonucleotides are mixed in a specific molar ratio and incubated to allow for the assembly of the intasome complex.

    • The assembled intasome is purified using size-exclusion chromatography.

    • Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).

  • Inhibitor Soaking :

    • Once intasome crystals are grown, they are transferred to a solution containing a high concentration of this compound and the required divalent cations (Mg²⁺). This allows the inhibitor to diffuse into the crystal and bind to the active site.

  • Data Collection and Structure Determination :

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The crystal structure is solved using molecular replacement, using a previously known intasome structure as a model.

    • The resulting electron density map is used to build and refine the atomic model of the intasome in complex with this compound, revealing the precise binding orientation and molecular interactions.[18][19]

Protocol: In Vitro Resistance Selection

This cell culture-based method is used to identify mutations in HIV-1 that confer resistance to an antiviral drug.

  • Cell and Virus Culture :

    • A susceptible T-cell line (e.g., MT-4) is infected with a wild-type laboratory strain of HIV-1.

    • The infection is initiated in the presence of a sub-inhibitory concentration of this compound.

  • Serial Passaging :

    • The culture is monitored for signs of viral replication (e.g., syncytia formation or p24 antigen levels).

    • Once viral breakthrough is observed, the cell-free supernatant containing the virus is collected and used to infect fresh cells.

    • This process is repeated (passaged) multiple times. With each subsequent passage, the concentration of this compound is gradually increased.

  • Identification of Mutations :

    • After significant resistance is observed (i.e., the virus can replicate at high concentrations of this compound), the proviral DNA is extracted from the infected cells.

    • The integrase-coding region of the viral genome is amplified by PCR and sequenced.

    • The resulting sequences are compared to the original wild-type sequence to identify mutations that have been selected under the drug pressure.[7][8][10][11]

Start Start: Infect cells with Wild-Type HIV-1 Culture1 Culture with low concentration of this compound Start->Culture1 Monitor1 Monitor for viral breakthrough (p24 antigen) Culture1->Monitor1 Passage Harvest virus, infect fresh cells with increased [this compound] Monitor1->Passage Breakthrough MonitorN Repeat passages with escalating drug concentration Passage->MonitorN Resistance High-level resistance observed MonitorN->Resistance After many weeks Extract Extract proviral DNA from infected cells Resistance->Extract Amplify PCR amplify and sequence the integrase gene Extract->Amplify Analyze Identify resistance mutations (e.g., G118R, E138K) Amplify->Analyze

Caption: Experimental workflow for in vitro selection of drug resistance.

Resistance to this compound

Prolonged exposure of HIV-1 to this compound in cell culture led to the selection of novel resistance mutations not commonly associated with first-generation INSTIs.

  • Primary Mutation: G118R : The G118R mutation was the first to appear, conferring a low level of resistance to this compound.[7][8] However, this mutation significantly impaired the virus's replication capacity to about 1% of the wild-type virus.[7][9] In structural models, residue G118 is located near the catalytic residue D116, and the introduction of a bulky, charged arginine residue is thought to decrease Mg²⁺ binding, thereby compromising enzyme function.[4][7][9]

  • Secondary Mutation: E138K : The subsequent selection of the E138K mutation partially restored the viral replication capacity (to ~13% of wild-type) and, in combination with G118R, increased the resistance to this compound to approximately 8-fold.[7][9]

Importantly, viruses containing the G118R and E138K mutations remained largely susceptible to first-generation INSTIs raltegravir and elvitegravir, highlighting the unique interaction of this compound with the integrase enzyme.[7][8][9]

Conclusion

This compound is a potent second-generation INSTI that binds to the active site of HIV-1 integrase. Its mechanism of action is centered on the chelation of two catalytic magnesium ions, which disrupts the strand transfer step of viral DNA integration. The binding site involves critical interactions with the D, D, E catalytic motif. While this compound showed promise with its distinct resistance profile, particularly the emergence of the G118R mutation, its clinical development was not pursued. The detailed understanding of its binding mode, inhibitory activity, and resistance pathways continues to inform the design of new and more robust antiretroviral agents targeting HIV-1 integrase.

References

A Technical Guide to Second-Generation Integrase Inhibitors: Focus on MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Second-Generation Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy (ART) for HIV-1 infection.[1] By targeting the viral integrase enzyme, INSTIs prevent the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle.[2] The first generation of INSTIs, including raltegravir and elvitegravir, demonstrated significant therapeutic efficacy. However, the emergence of drug resistance necessitated the development of second-generation INSTIs.[1]

Second-generation INSTIs, such as dolutegravir, bictegravir, and the investigational compound MK-2048, were designed to offer a higher genetic barrier to resistance and maintain activity against viral strains resistant to first-generation agents.[1][3] These newer agents generally exhibit improved pharmacokinetic profiles and favorable tolerability.[1]

This compound: A Second-Generation INSTI

This compound is a potent second-generation INSTI developed by Merck & Co.[2] It was investigated for the prevention of HIV infection, particularly as a component of a vaginal ring for pre-exposure prophylaxis (PrEP).[3][4] Although clinical development for this indication did not proceed past Phase I trials, the study of this compound has provided valuable insights into the pharmacology and resistance mechanisms of second-generation INSTIs.[3]

Chemical Structure
  • IUPAC Name: (6S)-2-[(3-chloro-4-fluorophenyl)methyl]-8-ethyl-9-hydroxy-N,6-dimethyl-1,10-dioxo-6,7-dihydropyrazino[1][5]pyrrolo[3,4-b]pyridazine-4-carboxamide

  • CAS Number: 869901-69-9

  • Molecular Formula: C₂₁H₂₁ClFN₅O₄

  • Molar Mass: 461.88 g·mol⁻¹

Mechanism of Action

This compound, like other INSTIs, functions by inhibiting the strand transfer step of HIV integration. The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound binds to the active site of the integrase enzyme within the "intasome," a complex formed by the integrase and viral DNA.[2] By chelating essential magnesium ions in the active site, this compound displaces the reactive viral DNA end, thereby preventing its covalent linkage to the host cell's DNA.[2] This effectively halts the integration process and prevents the establishment of a productive, long-term infection.[2]

cluster_hiv_lifecycle HIV Replication Cycle cluster_integration Integration Step Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly & Budding Transcription->Assembly vDNA Viral DNA Intasome Intasome Formation vDNA->Intasome Integrase Integrase Enzyme Integrase->Intasome StrandTransfer Strand Transfer Intasome->StrandTransfer HostDNA Host DNA HostDNA->StrandTransfer IntegratedProvirus Integrated Provirus StrandTransfer->IntegratedProvirus MK2048 This compound MK2048->StrandTransfer Inhibits

Figure 1: Mechanism of action of this compound in the HIV replication cycle.

In Vitro Activity

This compound demonstrates potent in vitro activity against wild-type HIV-1 and strains resistant to first-generation INSTIs.

Compound Virus/Enzyme IC₅₀ (nM) Reference
This compoundWild-type HIV-10.46[6]
This compoundRaltegravir-resistant (N155H)~25[7]
RaltegravirWild-type PFV IN90[7]
RaltegravirRaltegravir-resistant (N155H)200[7]

Resistance Profile

A key advantage of second-generation INSTIs is their improved resistance profile. While this compound retains activity against many mutations that confer resistance to raltegravir and elvitegravir, specific resistance mutations to this compound have been identified in vitro.[1][5]

Prolonged exposure of HIV-1 to this compound in cell culture selected for the following mutations in the integrase gene:[5]

  • G118R: This mutation appears first and confers low-level resistance to this compound. It also significantly reduces the viral replication capacity to about 1% of the wild-type virus.[5]

  • E138K: This mutation often follows G118R. It partially restores the viral replication capacity (to approximately 13% of wild-type) and increases the resistance to this compound to about 8-fold.[5]

Importantly, viruses containing both the G118R and E138K mutations remain largely susceptible to the first-generation INSTIs, raltegravir and elvitegravir, highlighting a unique resistance pathway for this compound.[5]

WT Wild-Type HIV-1 G118R G118R Mutant (Low this compound Resistance) (Reduced Replication) WT->G118R This compound Pressure E138K G118R + E138K Mutant (Increased this compound Resistance) (Partially Restored Replication) G118R->E138K Continued this compound Pressure RAL_EVG_S Susceptible to Raltegravir & Elvitegravir E138K->RAL_EVG_S

Figure 2: this compound resistance pathway.

Pharmacokinetics

The clinical pharmacokinetics of this compound have been primarily studied through its delivery via an intravaginal ring (IVR).

Parameter Low-Dose IVR (10 mg this compound) Original-Dose IVR (30 mg this compound) Reference
Plasma AUC Ratio (Original/Low) 1.49-[8]
Cervical Tissue Concentration Ratio (Original/Low) 6.45-[8]
CVF Cmax (ng/mL) - Original Dose -20586[9]
Plasma Peak Concentration (ng/mL) - Rhesus Macaques 0.04-2.96-[10]
Vaginal Secretion Peak Concentration (ng/mL) - Rhesus Macaques 198-19435-[10]

AUC: Area Under the Curve; CVF: Cervicovaginal Fluid; Cmax: Maximum Concentration.

These studies demonstrated that this compound is released from the IVR and achieves detectable concentrations in plasma, cervicovaginal fluid, and cervical tissue.[8][9]

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase. A common method is a non-radioactive ELISA-based assay.

Principle: Recombinant HIV-1 integrase is incubated with a donor DNA substrate that mimics the viral DNA end, which becomes bound to a plate. A target DNA substrate is then added. If strand transfer occurs, the target DNA is integrated and can be detected with a specific antibody, often conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Protocol Outline:

  • Plate Coating: Coat a 96-well plate with a donor DNA substrate.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Strand Transfer Reaction: Add the target DNA substrate and incubate to allow the strand transfer reaction to proceed.

  • Detection: Add an anti-target DNA antibody conjugated to HRP. After washing, add a TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition at each drug concentration and determine the IC₅₀ value.

Start Start Coat Coat plate with donor DNA Start->Coat Bind Add integrase Coat->Bind Inhibit Add this compound Bind->Inhibit React Add target DNA Inhibit->React Detect Add HRP-conjugated antibody & substrate React->Detect Read Read absorbance Detect->Read End End Read->End

Figure 3: Integrase strand transfer inhibition assay workflow.

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is used to determine the efficacy of an antiviral compound in preventing HIV-1 infection of target cells.

Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat expression, the LTR is activated, leading to the expression of luciferase, which can be quantified.

Protocol Outline:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the cells.

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication at each drug concentration and determine the EC₅₀ value.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral activity assay to ensure that the observed antiviral effect is not due to cell death.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Seed the same cell line used in the antiviral assay (e.g., TZM-bl) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Reagent Addition: Add the MTT or MTS reagent to the wells and incubate.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent cytotoxicity at each drug concentration and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

This compound exemplifies the characteristics of a second-generation integrase inhibitor, with potent activity against both wild-type and resistant HIV-1 strains and a distinct resistance profile. Although its development for HIV prevention in a vaginal ring formulation did not advance, the data generated from its preclinical and early clinical evaluation continue to be valuable for the field of antiretroviral drug development. The experimental protocols outlined provide a framework for the continued investigation of novel INSTIs and the complex interplay between these inhibitors, the HIV integrase enzyme, and the development of drug resistance.

References

MK-2048 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-2048, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). It covers the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Properties

This compound is a complex heterocyclic molecule. Its key chemical identifiers and properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 869901-69-9[1][2][3][4]
Molecular Formula C₂₁H₂₁ClFN₅O₄[1][2][3]
Molecular Weight 461.88 g/mol [1][3]
IUPAC Name (S)-2-(3-chloro-4-fluorobenzyl)-8-ethyl-10-hydroxy-N,6-dimethyl-1,9-dioxo-1,2,6,7,8,9-hexahydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide[1]
Appearance Solid powder[1][2]
Solubility Insoluble in water and ethanol; Soluble in DMSO (9 mg/mL)[4]
InChI Key JSRREMIKIHJGAA-JTQLQIEISA-N[1][2]
SMILES CCN1C--INVALID-LINK--N2C(=C(O)C3=C2C(=NN(CC2=CC(Cl)=C(F)C=C2)C3=O)C(=O)NC)C1=O[2][3]

Mechanism of Action: HIV-1 Integrase Inhibition

This compound is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[3][5] The primary mechanism involves the inhibition of the strand transfer step in the integration of viral DNA into the host cell's genome.[6] This action effectively halts the viral life cycle.[5] this compound binds with high specificity to the active site of the integrase enzyme.[5] As a second-generation INSTI, it was designed to be effective against HIV strains that have developed resistance to first-generation inhibitors like raltegravir and elvitegravir.[1][3]

Below is a diagram illustrating the signaling pathway of HIV-1 integration and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-Integration Complex (PIC) IN->PIC Forms Viral_DNA->PIC Forms Host_DNA Host Chromosomal DNA PIC->Host_DNA Nuclear Import & Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Viral_Replication Viral Replication Integrated_Provirus->Viral_Replication MK2048 This compound MK2048->PIC Inhibits Strand Transfer Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (e.g., Strand Transfer) cell_assay Cell-Based Assays (e.g., TZM-bl) biochem_assay->cell_assay resistance_profiling Resistance Profiling cell_assay->resistance_profiling tissue_permeability Tissue Permeability (e.g., Cervical Tissue) resistance_profiling->tissue_permeability ex_vivo_challenge Ex Vivo HIV Challenge tissue_permeability->ex_vivo_challenge animal_models Pharmacokinetics in Animal Models ex_vivo_challenge->animal_models clinical_trials Phase I Clinical Trials animal_models->clinical_trials data_analysis Data Analysis and Optimization clinical_trials->data_analysis start Compound Synthesis start->biochem_assay

References

MK-2048: A Technical Overview of a Second-Generation HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a potent, second-generation integrase strand transfer inhibitor (INSTI) investigated for the prevention of HIV-1 infection.[1] As a successor to first-generation INSTIs, this compound was designed to exhibit a longer half-life and maintain activity against HIV-1 variants harboring resistance mutations to earlier drugs in its class. This technical guide provides a comprehensive overview of the core molecular and pharmacological properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the HIV-1 life cycle.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C21H21ClFN5O4--INVALID-LINK--
Molecular Weight 461.88 g/mol --INVALID-LINK--
CAS Number 869901-69-9--INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Solubility Insoluble in water and ethanol; Soluble in DMSO (9 mg/mL, 19.48 mM)--INVALID-LINK--

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery. Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[2][3]

  • 3'-Processing: The integrase enzyme, as part of the pre-integration complex (PIC), cleaves two nucleotides from each 3' end of the viral DNA.[2][3]

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[2][3]

This compound acts as a strand transfer inhibitor. It chelates divalent metal ions (typically Mg2+) in the catalytic core of the integrase, effectively blocking the strand transfer step and preventing the integration of the viral genome into the host chromosome.[3] This mechanism is crucial for halting the viral life cycle and preventing the establishment of a productive infection.

Below is a diagram illustrating the HIV-1 integration pathway and the point of inhibition by this compound.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus cluster_integration Integration Process vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-integration Complex (PIC) vDNA->PIC Assembly hDNA Host DNA PIC->hDNA Nuclear Import Processing 3'-Processing Integrated_Provirus Integrated Provirus Strand_Transfer Strand Transfer Processing->Strand_Transfer Integrase Strand_Transfer->Integrated_Provirus Host Repair Mechanisms MK2048 This compound MK2048->Strand_Transfer Inhibition

HIV-1 Integration Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and properties of this compound.

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA (simulating the viral DNA U5 end)

  • Digoxigenin (DIG)-labeled target DNA (simulating host DNA)

  • Streptavidin-coated magnetic beads or microplates

  • Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (containing a divalent cation, e.g., MgCl₂)

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Coat Plate: If using microplates, coat streptavidin-coated 96-well plates with biotinylated donor DNA. Incubate and wash to remove unbound DNA.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash to remove unbound integrase.

  • Inhibitor Addition: Add serial dilutions of this compound (or control compounds) to the wells and incubate.

  • Strand Transfer Reaction: Add DIG-labeled target DNA to initiate the strand transfer reaction. Incubate to allow the reaction to proceed.

  • Detection:

    • If using magnetic beads, add the beads to capture the biotin-donor/DIG-target DNA product.

    • Wash the wells/beads to remove unreacted components.

    • Add anti-DIG-HRP antibody and incubate.

    • Wash to remove unbound antibody.

    • Add TMB substrate and incubate for color development.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Infectivity Assay (MT-4 Cells)

This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell culture model.

Materials:

  • MT-4 cells (human T-cell line)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known INSTI).

  • Infection: Infect the cells with a predetermined amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Endpoint Measurement:

    • Viral Replication: Collect the cell culture supernatant and quantify the amount of viral replication using a p24 ELISA or an RT assay.

    • Cell Viability: To assess cytotoxicity, add a cell viability reagent to the cells and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC₅₀ (50% effective concentration). The cell viability data is used to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).

Permeability Assay using MDCKII-MDR1 Cells

This assay evaluates the ability of this compound to cross a cell monolayer, providing an in vitro model for intestinal or blood-brain barrier permeability and identifying if it is a substrate for the P-glycoprotein (P-gp) efflux pump.

Materials:

  • MDCKII-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

  • Transwell inserts for 24- or 96-well plates

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Monolayer Formation: Seed MDCKII-MDR1 cells onto the Transwell inserts and culture them until a confluent and polarized monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add this compound in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 60-90 minutes).

    • Collect samples from both chambers.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same steps as above, but add this compound to the basolateral chamber and collect from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 1 suggests that this compound is a substrate for an efflux transporter like P-gp.

The following diagram illustrates the workflow for the permeability assay.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Permeability Measurement cluster_analysis Analysis Seed_Cells Seed MDCKII-MDR1 cells on Transwell inserts Form_Monolayer Culture to form a confluent monolayer Seed_Cells->Form_Monolayer Check_TEER Verify monolayer integrity (TEER measurement) Form_Monolayer->Check_TEER Wash_Monolayer Wash monolayer with transport buffer Check_TEER->Wash_Monolayer Add_Compound_AB Add this compound to Apical side (A -> B) Wash_Monolayer->Add_Compound_AB Add_Compound_BA Add this compound to Basolateral side (B -> A) Wash_Monolayer->Add_Compound_BA Incubate Incubate Add_Compound_AB->Incubate Add_Compound_BA->Incubate Collect_Samples Collect samples from both chambers Incubate->Collect_Samples LCMS_Analysis Quantify this compound (LC-MS/MS) Collect_Samples->LCMS_Analysis Calculate_Papp Calculate Papp (A->B and B->A) LCMS_Analysis->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Workflow for the MDCKII-MDR1 Permeability Assay.

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors, demonstrating potent activity against both wild-type and resistant viral strains. The data and protocols presented in this technical guide offer a foundational resource for researchers and scientists in the field of antiretroviral drug development. Understanding the molecular characteristics, mechanism of action, and the experimental methodologies used to evaluate compounds like this compound is crucial for the continued progress in combating the HIV/AIDS pandemic.

References

Initial Preclinical Safety Profile of MK-2048: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action: HIV Integrase Inhibition

MK-2048 targets the HIV-1 integrase enzyme, which is crucial for the replication cycle of the virus. By inhibiting this enzyme, this compound prevents the viral DNA from being incorporated into the host's cellular DNA, thereby halting the establishment of a productive infection.

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Creates Integrase Integrase Host_DNA Host Cell DNA Integrase->Host_DNA Integration Host_Cell Host T-Cell Viral_DNA->Integrase Forms Complex Provirus Provirus (Integrated Viral DNA) Host_DNA->Provirus MK2048 This compound MK2048->Inhibition

Mechanism of action of this compound as an HIV integrase inhibitor.

Preclinical Safety and Tolerability

Detailed systemic toxicology studies for this compound are not publicly available. However, a study utilizing a macaque model to assess a nanoparticle-in-film formulation of this compound for vaginal delivery provides some insights into its local safety profile.

In Vivo Macaque Study

In this study, a nanoparticle-in-film formulation of this compound was administered vaginally to macaques. The results indicated that the formulation was not associated with significant changes in the cervicovaginal environment. Colposcopy showed no indications of toxicity. The vaginal pH of the animals remained within the normal range (5.0-8.0) throughout the study, suggesting the maintenance of a healthy vaginal environment.

It is important to emphasize that this study focused on the local safety of a specific formulation and does not provide information on the systemic safety of this compound following oral or parenteral administration.

Experimental Protocols

While specific, detailed protocols for the initial preclinical safety assessment of this compound are not available, a general workflow for the preclinical safety evaluation of a topical microbicide can be outlined.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Animal Models cluster_formulation Formulation Development Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Local_Toxicity Local Tolerability (e.g., Rabbit Vaginal Irritation) Cytotoxicity->Local_Toxicity Epithelial_Integrity Epithelial Integrity Models (e.g., TEER) Epithelial_Integrity->Local_Toxicity Microbiome Lactobacillus Compatibility Microbiome->Local_Toxicity Systemic_Toxicity Systemic Toxicity (Rodent / Non-Rodent) Local_Toxicity->Systemic_Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Systemic_Toxicity->PK_PD API Active Pharmaceutical Ingredient (this compound) Formulation Topical Formulation (e.g., Vaginal Film/Ring) API->Formulation Formulation->Cytotoxicity Formulation->Epithelial_Integrity Formulation->Microbiome

Generalized workflow for preclinical safety assessment of a topical microbicide.

Summary of Available Preclinical Safety Data

Due to the limited availability of public data, a comprehensive table of quantitative preclinical safety data for this compound cannot be provided. The available information is summarized below.

Parameter Model Route of Administration Key Findings Citation
Local TolerabilityMacaqueVaginal (Nanoparticle-in-film)No indications of toxicity observed via colposcopy. Vaginal pH remained within the normal range.

Clinical Safety Observations

While not preclinical data, it is relevant to note that in Phase I clinical trials, vaginal rings containing this compound were reported to be safe and well-tolerated in women.[3][4][5][6]

The publicly available data on the initial preclinical safety profile of this compound is limited and primarily focuses on the local tolerability of specific topical formulations for HIV prevention. While these studies in macaques and early clinical trials in humans suggest a favorable local safety profile, a comprehensive understanding of the systemic toxicology of this compound is not possible without access to detailed preclinical safety reports. For researchers and drug development professionals, this highlights the challenge of assessing the full preclinical safety profile of a compound when complete datasets are not publicly disclosed.

References

Methodological & Application

Application Notes and Protocols for MK-2048 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated potent activity against wild-type and raltegravir-resistant HIV-1 variants.[1][2] As a critical tool in the evaluation of novel antiretroviral compounds, robust and reproducible cell-based assays are essential. These application notes provide detailed protocols for the evaluation of this compound's antiviral efficacy and cytotoxicity in a laboratory setting.

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle responsible for inserting the viral DNA into the host cell's genome.[3][4] By binding to the active site of the integrase, this compound effectively blocks the strand transfer step of integration, thereby preventing the establishment of a productive infection.[3][4]

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

The following diagram illustrates the key steps in the HIV-1 integration process and the point of intervention for this compound.

HIV_Integration_Pathway cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Intasome Formation Intasome Formation Viral DNA->Intasome Formation Integrase Integrase Integrase->Intasome Formation Nuclear Import Nuclear Import Intasome Formation->Nuclear Import Integration Integration Nuclear Import->Integration Host DNA Host DNA Host DNA->Integration Provirus Provirus Integration->Provirus Strand Transfer This compound This compound This compound->Integration Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against various HIV-1 strains and its effect on cell viability.

Assay Type Cell Line/Virus Strain Parameter Value Reference
Antiviral ActivityWild-type HIV-1IC502.6 nM[5]
Antiviral ActivityRaltegravir-Resistant (N155H)IC50Not significantly different from wild-type[6]
Antiviral ActivitySubtype B IntegraseIC5075 nM[7]
Antiviral ActivitySubtype C IntegraseIC5080 nM[7]
Antiviral ActivityHIV-1BaL (in TZM-bl cells)IC500.46 nM[1]
CytotoxicityTZM-bl cellsCT50124.45 µM[1]

Experimental Protocols

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.

Workflow Diagram:

TZM_bl_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout A Seed TZM-bl cells in 96-well plates C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Add HIV-1 virus to wells C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: TZM-bl Antiviral Assay Workflow.

Detailed Protocol:

  • Cell Seeding:

    • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed TZM-bl cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations.

  • Infection:

    • Carefully remove the culture medium from the wells containing the TZM-bl cells.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium alone as a no-drug control and wells with a known HIV-1 inhibitor as a positive control.

    • Immediately add 50 µL of HIV-1 virus stock (e.g., HIV-1BaL) at a predetermined titer to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luminescence Reading:

    • After the incubation period, remove the supernatant from each well.

    • Lyse the cells by adding a luciferase lysis buffer according to the manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT/MTS Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A Seed cells in 96-well plates C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT/MTS reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance F->G H Calculate CC50 G->H

Caption: Cytotoxicity Assay Workflow.

Detailed Protocol:

  • Cell Seeding:

    • Seed the desired cell line (e.g., TZM-bl, PBMCs) into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium alone as a vehicle control.

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT/MTS Reagent Addition:

    • Following the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

  • Absorbance Reading:

    • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided protocols offer a comprehensive guide for the in vitro evaluation of this compound. Adherence to these detailed methods will ensure the generation of reliable and reproducible data, which is crucial for the continued research and development of HIV-1 integrase inhibitors.

References

Application Notes and Protocols for the Use of MK-2048 in Nonhuman Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) with potent in vitro activity against both wild-type and raltegravir-resistant HIV-1 variants. Its mechanism of action involves blocking the catalytic activity of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host cell genome. Nonhuman primate (NHP) models, particularly rhesus and pigtail macaques, are invaluable for the preclinical evaluation of antiretroviral drugs like this compound for pre-exposure prophylaxis (PrEP). These models allow for the assessment of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a system that closely mimics human physiology and HIV transmission.

These application notes provide a comprehensive overview of the use of this compound in NHP models, including its mechanism of action, pharmacokinetic profiles, and detailed protocols for efficacy and analytical studies.

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, which catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome, a critical step in the retroviral replication cycle. The integration process occurs in two main steps:

  • 3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA, exposing reactive hydroxyl groups.

  • Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.

This compound is a potent inhibitor of the strand transfer step. By binding to the active site of the integrase enzyme, it prevents the stable association of the viral DNA with the host chromosome, thereby halting the integration process and preventing the establishment of a productive infection.

HIV_Integration_Pathway cluster_virus HIV Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA 3'-Processing 3'-Processing Viral DNA->3'-Processing Integrase Processed Viral DNA Processed Viral DNA 3'-Processing->Processed Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Processed Viral DNA->Pre-Integration Complex (PIC) Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Strand Transfer Strand Transfer Nuclear Import->Strand Transfer Integrase Host DNA Host DNA Host DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus This compound This compound This compound->Strand Transfer Inhibition

Figure 1: HIV-1 DNA Integration Signaling Pathway and Inhibition by this compound.

Pharmacokinetics of this compound in Nonhuman Primates

Pharmacokinetic studies of this compound in rhesus macaques have been conducted using various formulations, primarily intravaginal rings (IVRs) and vaginal films, to evaluate its potential as a topical PrEP agent.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Macaques Following Intravaginal Administration

FormulationDoseMatrixCmax (ng/mL or ng/g)Tmax (hours)Terminal Half-life (hours)Reference
Intravaginal Ring12.6 mgPlasma0.04 - 2.9624 - 168Not Reported[1]
Vaginal Secretions198 - 19,43524 - 336Not Reported[1]
Intravaginal Ring (Single Drug)30 mgPlasmaMedian: Not ReportedMedian: 27Median: 3[2]
Vaginal FluidMedian: 27,398Median: 22Median: 2[2]
Intravaginal Ring (Combination)30 mgPlasmaMedian: Not ReportedMedian: 47Median: 2[2]
Vaginal FluidMedian: 29,336Median: 6Median: 2[2]
Nanoparticle-in-FilmNot SpecifiedVaginal Fluid> IC95 for at least 8 daysNot ApplicableSustained release for up to 3 weeks[3]

Experimental Protocols

Pre-Exposure Prophylaxis (PrEP) Efficacy Study in Rhesus Macaques (Adapted Protocol)

This protocol is adapted from established methods for evaluating the efficacy of antiretroviral drugs as PrEP against repeated low-dose vaginal or rectal SIV/SHIV challenges in rhesus macaques.

Objective: To determine the efficacy of vaginally administered this compound in preventing SIV/SHIV infection in rhesus macaques.

Materials:

  • Adult female rhesus macaques (Macaca mulatta)

  • This compound formulation (e.g., intravaginal ring or film)

  • Placebo formulation

  • Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) stock (e.g., SIVmac251, SHIVsf162p3)

  • Anesthetic agents (e.g., ketamine)

  • Equipment for vaginal administration and sample collection

Procedure:

  • Animal Acclimatization and Baseline Screening:

    • Acclimatize animals to housing conditions for at least two weeks.

    • Perform baseline health screens, including complete blood count, serum chemistry, and screening for retroviruses (SIV, SRV, STLV).

    • Synchronize menstrual cycles using depot medroxyprogesterone acetate (Depo-Provera) to increase susceptibility to infection.

  • Study Groups:

    • Randomly assign animals to two groups:

      • Treatment Group: Receives the this compound formulation.

      • Control Group: Receives a placebo formulation.

  • Drug Administration:

    • Administer the this compound or placebo intravaginal ring/film at the beginning of the study. For daily formulations, administer at a set time each day.

  • Viral Challenge:

    • Initiate viral challenges one week after the start of treatment.

    • Perform weekly or bi-weekly low-dose intravaginal challenges with SIV/SHIV. The typical challenge dose is between 10 and 1000 TCID50.

    • Administer the viral inoculum atraumatically into the vaginal vault.

  • Monitoring for Infection:

    • Collect blood samples weekly to monitor for plasma viral RNA using a validated quantitative RT-PCR assay.

    • An animal is considered infected upon two consecutive positive viral load measurements.

    • Continue challenges for a predetermined period (e.g., up to 16 weeks) or until infection is established in the control group.

  • Endpoint Analysis:

    • Compare the infection rates between the treatment and control groups.

    • Calculate the protective efficacy of the this compound formulation.

    • Collect tissue samples at necropsy for virological and immunological analyses.

PrEP_Efficacy_Workflow Animal Selection & Acclimatization Animal Selection & Acclimatization Baseline Screening Baseline Screening Animal Selection & Acclimatization->Baseline Screening Group Assignment Group Assignment Baseline Screening->Group Assignment This compound Treatment Group This compound Treatment Group Group Assignment->this compound Treatment Group Randomization Placebo Control Group Placebo Control Group Group Assignment->Placebo Control Group Randomization Drug Administration (this compound) Drug Administration (this compound) This compound Treatment Group->Drug Administration (this compound) Drug Administration (Placebo) Drug Administration (Placebo) Placebo Control Group->Drug Administration (Placebo) Weekly SIV/SHIV Challenge Weekly SIV/SHIV Challenge Drug Administration (this compound)->Weekly SIV/SHIV Challenge Drug Administration (Placebo)->Weekly SIV/SHIV Challenge Weekly Blood Collection Weekly Blood Collection Weekly SIV/SHIV Challenge->Weekly Blood Collection Viral Load Monitoring (RT-PCR) Viral Load Monitoring (RT-PCR) Weekly Blood Collection->Viral Load Monitoring (RT-PCR) Infection Confirmation Infection Confirmation Viral Load Monitoring (RT-PCR)->Infection Confirmation Data Analysis (Efficacy) Data Analysis (Efficacy) Infection Confirmation->Data Analysis (Efficacy) Endpoint: Protection Assessment Endpoint: Protection Assessment Data Analysis (Efficacy)->Endpoint: Protection Assessment

Figure 2: Experimental Workflow for a PrEP Efficacy Study in Macaques.
Quantification of this compound in Plasma and Tissues by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in nonhuman primate plasma and genital tissues.

Materials:

  • Plasma and tissue samples from NHP studies

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Water - LC-MS grade

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Homogenizer for tissue samples

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Sample Preparation (Vaginal/Cervical Tissue):

    • Accurately weigh a portion of the tissue (e.g., 50-100 mg).

    • Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue until a uniform suspension is obtained.

    • Take an aliquot of the homogenate and proceed with protein precipitation as described for plasma.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standard spiked into blank matrix (plasma or tissue homogenate).

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition Concentration Calculation Concentration Calculation Data Acquisition->Concentration Calculation Calibration Curve Calibration Curve Calibration Curve->Concentration Calculation Homogenization->Protein Precipitation

Figure 3: Workflow for Quantification of this compound by LC-MS/MS.

Safety and Toxicology in Nonhuman Primates

Preclinical safety and toxicology studies are essential to de-risk a drug candidate before human clinical trials. In the context of this compound administered via an intravaginal ring in macaques, studies have generally shown the formulation to be well-tolerated.

  • Local Tolerance: Colposcopic examinations in studies with intravaginal rings and films containing this compound in macaques have generally shown no signs of significant irritation or inflammation.[3]

  • Systemic Safety: Due to the topical administration and low systemic absorption, the risk of systemic toxicity is expected to be low. Pharmacokinetic data from NHP studies confirm that plasma concentrations of this compound are significantly lower than those in the genital tract.[2]

  • Vaginal Microbiota: Studies with intravaginal rings delivering other antiretrovirals in macaques have shown no significant disturbance to the vaginal microbiota. Similar assessments would be relevant for this compound formulations.

It is important to note that any new formulation of this compound would require a comprehensive safety and toxicology evaluation in a relevant animal model, following established regulatory guidelines.

Conclusion

The nonhuman primate model is a critical tool for the preclinical development of this compound as a potential HIV PrEP agent. The data generated from these models on pharmacokinetics, efficacy, and safety are essential for informing the design of human clinical trials. The protocols and information provided in these application notes are intended to guide researchers in the effective use of NHP models for the evaluation of this compound and other similar antiretroviral candidates.

References

Application Note: Quantification of MK-2048 Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of MK-2048, a second-generation integrase strand transfer inhibitor (INSTI) with potent activity against HIV.[1] The described method is suitable for the determination of this compound in various sample matrices, providing a reliable tool for pharmaceutical quality control and research applications. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.

Introduction

This compound is a promising antiretroviral compound that has been evaluated for HIV prevention.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical technique for this purpose, providing high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation and Materials
  • HPLC System: Dionex Ultimate 3000 HPLC system or equivalent, equipped with a UV detector and a data acquisition system like Chromeleon.[1]

  • Analytical Column: Xbridge C18 HPLC column (5 µm, 2.1 × 50 mm).[1]

  • Guard Column: Phenomenex C18 Guard Column or equivalent.[1]

  • Solvents: Acetonitrile (HPLC grade), Formic acid (AR grade), and Milli-Q water.

  • Standard: this compound reference standard.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Mobile Phase A 0.1% Formic acid in Milli-Q water[1]
Mobile Phase B Acetonitrile[1]
Elution Mode Gradient[1]
Flow Rate 1 mL/min[1]
Column Xbridge C18, 5 µm, 2.1 × 50 mm[1]
Guard Column Phenomenex C18[1]
Detector UV-Vis (Wavelength to be optimized based on this compound UV spectrum)
Injection Volume 10 µL (Typical, can be optimized)
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A and B). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For biological matrices such as plasma, vaginal fluid, or tissue homogenates, protein precipitation or liquid-liquid extraction are common techniques to remove interfering substances.[3][4]

Protein Precipitation Protocol (for Plasma Samples):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The filtered supernatant is now ready for injection into the HPLC system.

Liquid-Liquid Extraction Protocol (for Plasma Samples):

  • To 200 µL of plasma sample, add a suitable extraction solvent (e.g., a mixture of hexane and methylene chloride).[5]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of mobile phase.

  • The reconstituted sample is ready for injection.

Method Validation Data

The following table summarizes typical validation parameters for analytical methods used to quantify this compound, based on published data for similar LC-MS/MS methods. These parameters should be established for the specific HPLC method being used.

ParameterTypical Range/Value
Linearity Range 25 pg/mL to 50,000 pg/mL (LC-MS/MS)[3][4]
Lower Limit of Quantification (LLOQ) 25 pg/mL (LC-MS/MS)[3][4]
Accuracy Within ±15% of the nominal concentration
Precision %RSD ≤ 15%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plasma) Add_Solvent Add Precipitation or Extraction Solvent Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway Diagram (Illustrative)

While this compound does not directly engage in a signaling pathway in the classical sense, its mechanism of action can be visualized as an interruption of the HIV replication cycle.

HIV_Integration_Inhibition HIV_RNA HIV RNA RT Reverse Transcription HIV_RNA->RT HIV_DNA HIV DNA RT->HIV_DNA Integrase Integrase Enzyme HIV_DNA->Integrase Integration Integration into Host Genome Integrase->Integration Provirus Provirus Integration->Provirus MK2048 This compound MK2048->Integrase Inhibition

Caption: Inhibition of HIV integrase by this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is straightforward and can be adapted for various research and quality control applications. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for MK-2048 TZM-bl Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that demonstrates potent activity against human immunodeficiency virus type 1 (HIV-1) by preventing the integration of the viral DNA into the host cell genome.[1][2] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 strains.[3][4][5] These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[3][4][5] Upon successful HIV-1 infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of the reporter genes. The TZM-bl assay is a widely used method for quantifying HIV-1 infection and evaluating the efficacy of antiviral compounds by measuring the reduction in reporter gene expression.[4][6] This document provides a detailed protocol for utilizing the TZM-bl assay to determine the antiviral activity of this compound.

Mechanism of Action of this compound

This compound targets the HIV-1 integrase enzyme, a critical component for the virus's replication cycle.[1][2] The integrase enzyme catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's chromosome. This compound binds to the active site of the integrase, chelating essential magnesium ions and displacing the reactive viral DNA ends.[1] This action effectively blocks the strand transfer step of integration, thereby halting the viral replication process.[1]

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against various HIV-1 strains and under different experimental conditions.

TargetHIV-1 Subtype/StrainIC50 (nM)Notes
IntegraseSubtype B75In vitro enzyme activity assay.
IntegraseSubtype C80In vitro enzyme activity assay.
IntegraseWild-type2.6In vitro enzyme activity assay.
IntegraseR263K mutant1.5In vitro enzyme activity assay.[7][8]
IntasomeS217H mutant900In vitro intasome activity assay.[7]
IntasomeN224H mutant25In vitro intasome activity assay.[7]
Virus (in vitro)Wild-type0.46 - 0.54TZM-bl cell-based assay.[9]
Virus (in vitro)G118R mutant-Confers low-level resistance.[10]
Virus (in vitro)G118R + E138K double mutant~8-fold increaseConfers resistance to this compound but not to raltegravir or elvitegravir.[10]

Experimental Protocols

Materials and Reagents
  • TZM-bl cells (available from the NIH AIDS Reagent Program)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (solubilized in DMSO)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • DEAE-Dextran

  • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 96-well flat-bottom cell culture plates (white, for luminescence reading)

  • Luminometer

Cell Culture and Maintenance
  • Culture TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density to maintain exponential growth.

This compound TZM-bl Antiviral Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white flat-bottom plate.

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 1 µM, with 3-fold serial dilutions. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Infection and Treatment:

    • Remove the culture medium from the wells containing the adherent TZM-bl cells.

    • Add 50 µL of the serially diluted this compound to the appropriate wells. Include wells with medium alone (cell control) and wells with medium containing the same concentration of DMSO as the highest drug concentration (virus control).

    • Prepare the virus inoculum by diluting the HIV-1 stock in complete growth medium containing DEAE-Dextran (the optimal concentration should be determined for each virus stock, typically in the range of 10-40 µg/mL). The amount of virus should be pre-determined to yield a luciferase signal of at least 10 times the background in the absence of any inhibitor.

    • Add 50 µL of the virus inoculum to all wells except the cell control wells.

    • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • After the 48-hour incubation, remove the supernatant from each well.

    • Add 100 µL of PBS to each well and then remove it to wash the cells.

    • Add 100 µL of Luciferase Assay Reagent to each well and incubate for 2-5 minutes at room temperature to induce cell lysis and stabilize the luciferase signal.

    • Measure the luminescence in a luminometer. The reading is proportional to the level of HIV-1 infection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (RLU of drug-treated well - RLU of cell control) / (RLU of virus control - RLU of cell control)] where RLU is Relative Light Units.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits HIV-1 replication by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

HIV-1 Integration Signaling Pathway and Inhibition by this compound

HIV_Integration_Pathway cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Formation PIC_nucleus PIC PIC->PIC_nucleus Nuclear Import Host_DNA Host DNA Integrated_Provirus Integrated Provirus PIC_nucleus->Integrated_Provirus Integration MK2048 This compound Integrase Integrase (within PIC) MK2048->Integrase Binds to active site

Caption: HIV-1 integration pathway and the mechanism of inhibition by this compound.

This compound TZM-bl Antiviral Assay Workflow

TZMbl_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate (10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound incubate_overnight->prepare_compound add_compound Add this compound dilutions to cells prepare_compound->add_compound prepare_virus Prepare HIV-1 inoculum with DEAE-Dextran add_compound->prepare_virus add_virus Add virus to wells prepare_virus->add_virus incubate_48h Incubate for 48 hours (37°C, 5% CO2) add_virus->incubate_48h wash_cells Wash cells with PBS incubate_48h->wash_cells add_luciferase_reagent Add Luciferase Assay Reagent wash_cells->add_luciferase_reagent read_luminescence Read luminescence add_luciferase_reagent->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the this compound TZM-bl antiviral assay.

References

Application Notes and Protocols: MK-2048 in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] As an INSTI, its primary mechanism involves preventing the integration of the HIV viral genome into the host cell's DNA, a critical step in the viral replication cycle.[1][2] Developed to be more potent and have a longer half-life than first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), this compound demonstrated efficacy against viral strains resistant to these earlier drugs.[1][3][4][5]

Despite promising preclinical data, this compound did not show a significant difference from the placebo in Phase I clinical trials for pre-exposure prophylaxis (PrEP) delivered via a vaginal ring, and further development was discontinued.[1] However, the data and protocols from its experimental phase remain valuable for researchers studying HIV integrase, drug resistance, and the development of new antiretroviral agents. These notes provide a detailed overview of this compound's mechanism, quantitative data, experimental protocols, and resistance profile.

Mechanism of Action

HIV integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a process known as strand transfer.[2] this compound is a potent inhibitor of this process. It binds with high specificity to the active site of the HIV integrase enzyme, chelating two critical magnesium ions.[2] This action displaces the reactive viral DNA ends from the active site, thereby preventing the covalent linkage of the viral DNA with the host cell's chromosomal DNA.[2] This effectively halts the replication cycle, preventing the establishment of a permanent infection in the cell.[2]

This compound was designed to have a longer "off-rate" or lower dissociation rate compared to raltegravir, contributing to its superior inhibition period.[2][6] Its structure allows it to be effective against common mutations that confer resistance to first-generation INSTIs.[3][4]

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell V_RNA Viral RNA Reverse\nTranscription Reverse Transcription V_RNA->Reverse\nTranscription 1. Entry & Uncoating V_RT Reverse Transcriptase V_INT Integrase (IN) Host_DNA Host Cell DNA Provirus Provirus Integration Integration Integration->Host_DNA 3. Strand Transfer Viral DNA Viral DNA Reverse\nTranscription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Nuclear Import->Integration Intasome Complex (Viral DNA + IN) MK2048 This compound MK2048->Integration 2. Inhibition

Caption: Mechanism of this compound action within the HIV replication cycle.

Quantitative Data Summary

The potency of this compound has been quantified in various assays against different HIV subtypes and resistant mutants. The data below is compiled from several key studies.

TargetAssay TypeMetricValue (nM)Reference
Wild-Type HIV Integrase Biochemical AssayIC502.6[6][7]
TZM-bl Cell AssayIC500.54[4]
Cell-based Assay (50% HS)EC95< 50[8]
HIV Subtypes Biochemical AssayIC50 (Subtype B)75[7]
Biochemical AssayIC50 (Subtype C)80[7]
Resistant Mutants Biochemical AssayIC50 (INR263K)1.5[6][7]
Biochemical AssayIC50 (S217H Intasome)900[7]
Biochemical AssayIC50 (N224H Intasome)25[7]
Formulation Studies TZM-bl Cell AssayIC50 (Nanoparticle Film)0.46[4]

IC50: Half maximal inhibitory concentration. EC95: 95% effective concentration. HS: Human Serum.

Experimental Protocols

TZM-bl Luciferase Reporter Gene Assay for HIV-1 Inhibition

This assay is a common method to determine the in vitro efficacy of antiretroviral drugs by measuring the inhibition of HIV-1 entry and replication in a genetically engineered cell line.

TZM_bl_Assay_Workflow A 1. Seed TZM-bl Cells (1 x 10^4 cells/well in a 96-well plate) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Prepare Drug Dilutions (Serial dilutions of this compound in media) B->C D 4. Treat Cells (Add drug dilutions to respective wells) C->D E 5. Add HIV-1 Stock (e.g., HIV-1_BaL at TCID50 of 3000) D->E F 6. Incubate for 48 hours (37°C, 5% CO2) E->F G 7. Measure Luminescence (Add Bright-Glo reagent) F->G H 8. Data Analysis (Calculate IC50 vs. virus control wells) G->H

Caption: Workflow for the TZM-bl HIV-1 inhibition assay.

Methodology:

  • Cell Plating: Seed TZM-bl cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in cell culture medium.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ environment to allow cells to adhere.[4]

  • Drug Preparation: Prepare serial dilutions of this compound. For the free drug, dissolve in DMSO and then perform serial dilutions in cell culture media.[4] For formulated drugs (e.g., films), dissolve the formulation in saline before dilution.[4]

  • Cell Treatment: Remove the old media from the cells and add the prepared drug dilutions to the appropriate wells. Include "virus control" wells that receive only media without the drug.

  • Infection: Add a predetermined titer of an HIV-1 strain (e.g., HIV-1BaL) to all wells except for the "cell control" (no virus) wells.[4]

  • Incubation: Incubate the plate for an additional 48 hours at 37°C in a 5% CO₂ environment.[4]

  • Luminescence Measurement: After incubation, measure the luciferase activity, which corresponds to the level of viral replication. Add a luciferase substrate like Bright-Glo™ to each well according to the manufacturer's protocol and measure luminescence using a plate reader.[4]

  • Data Analysis: The luminescence of drug-treated wells is compared to the virus control wells. The IC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated using non-linear regression analysis.[4]

Cell Viability (MTT) Assay

This protocol is essential to ensure that the observed antiviral activity is not due to cytotoxicity of the compound.

Methodology:

  • Cell Plating & Treatment: Plate and treat cells with serial dilutions of this compound as described in steps 1-4 of the TZM-bl assay protocol.

  • Incubation: Incubate for the same duration as the antiviral assay (typically 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. This helps determine the concentration at which the drug becomes toxic to the cells (CT₅₀).

Resistance Profile

A critical aspect of any antiretroviral drug is its resistance profile. In vitro selection studies identified novel mutations in the HIV integrase gene that confer resistance to this compound.[3][9][10]

The primary resistance pathway involves two key mutations:

  • G118R: This mutation is the first to appear under selective pressure from this compound.[3][9] It confers a low level of resistance to this compound (approximately 2-fold) but significantly impairs the virus's ability to replicate, reducing its capacity to about 1% of the wild-type virus.[3][9][10]

  • E138K: The subsequent acquisition of the E138K mutation acts as a compensatory change.[3][9] It partially restores the viral replication capacity to approximately 13% of the wild-type and, in combination with G118R, increases the resistance to this compound to about 8-fold.[3][9][10]

Notably, viruses containing both the G118R and E138K mutations remain largely susceptible to first-generation INSTIs like raltegravir and elvitegravir, indicating a distinct resistance profile for this compound.[3][10]

Resistance_Pathway WT Wild-Type HIV-1 (Susceptible to this compound) Replication: 100% G118R G118R Mutant (Low Resistance, ~2-fold) Replication: ~1% WT->G118R This compound Pressure (19 weeks) G118R_E138K G118R + E138K Double Mutant (Increased Resistance, ~8-fold) Replication: ~13% G118R->G118R_E138K Continued Pressure (29 weeks)

Caption: In vitro resistance development pathway for this compound.

References

Application Notes and Protocols for Studying HIV Integrase Resistance with MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical step in the HIV replication cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN). This integration ensures the permanent insertion of the viral genome, allowing for persistent infection and replication.[1] HIV integrase inhibitors are a class of antiretroviral drugs that block this essential step.[2]

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) developed to be effective against HIV strains that have developed resistance to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG).[3][4] As an INSTI, this compound specifically targets the strand transfer step of integration, where the processed viral DNA is covalently joined to the host DNA.[5] It achieves this by binding to the active site of the integrase enzyme.[1] The emergence of drug-resistant HIV variants necessitates the continued development and characterization of new inhibitors like this compound. Understanding the resistance profile of this compound is crucial for its potential clinical application and for the development of future generations of INSTIs.

These application notes provide detailed protocols for utilizing this compound as a tool to study HIV integrase resistance, including methods for assessing its potency against wild-type and mutant enzymes, and for selecting and characterizing resistant viral strains.

Data Presentation: Potency of this compound and Comparative Inhibitors

The following tables summarize the in vitro potency of this compound against wild-type HIV and various integrase mutants, with comparative data for the first-generation INSTIs, raltegravir and elvitegravir.

Table 1: Biochemical Potency (IC50) of Integrase Inhibitors against Wild-Type and Mutant HIV-1 Integrase

Integrase MutantThis compound IC50 (nM)Raltegravir IC50 (nM)Elvitegravir IC50 (nM)Fold Change in Resistance (this compound)
Wild-Type~2.6[6]~90[7]-1.0
N155H~25 (fully active)[7]~200[7]-~1
S217H (PFV IN)¹~200[7]~900[7]-~2.2
G118R---~1.5[8]
G118R + E138K---~11[8]

¹Data from Prototype Foamy Virus (PFV) integrase, a close homolog of HIV-1 integrase.

Table 2: Cell-Based Antiviral Potency (EC50) and Fold Change in Resistance

HIV-1 VariantThis compound Fold Change in EC50Raltegravir Fold Change in EC50Elvitegravir Fold Change in EC50
Wild-Type1.01.01.0
G118R~2[9]No significant change[9]No significant change[9]
E138KSlightly increased susceptibility[9]Slightly increased susceptibility[9]Slightly increased susceptibility[9]
G118R + E138K~8[9]~2[9]~2[9]
G118R + E138K (Subtype C)~139[8][10]~4.4[8][10]~4.1[8][10]
Q148H + G140S->400[11]-
N155H-19-
Q148H/R/K-7-22-
Y143R/C---

Note: Fold change is calculated relative to the wild-type virus.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of this compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase (wild-type and mutants)

  • Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)

  • Digoxigenin (DIG)-labeled target DNA duplex

  • Streptavidin-coated magnetic beads or 96-well plates

  • Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 150 mM NaCl)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • This compound and other inhibitors (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents: Dilute the donor and target DNA, and integrase enzyme to their optimal concentrations in the reaction buffer. Prepare serial dilutions of this compound and other inhibitors.

  • Coat Plates/Beads: If using streptavidin-coated plates, wash the wells with wash buffer. If using magnetic beads, wash them according to the manufacturer's instructions.

  • Binding of Donor DNA: Add the biotinylated donor DNA to the streptavidin-coated surface and incubate to allow for binding. Wash away any unbound DNA.

  • Integrase and Inhibitor Incubation: Add the recombinant integrase enzyme to the wells/beads containing the bound donor DNA. Immediately add the serially diluted this compound or control inhibitors. Incubate to allow for the formation of the integrase-DNA complex and inhibitor binding.

  • Initiate Strand Transfer: Add the DIG-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Wash: Stop the reaction by adding a chelating agent (e.g., EDTA) or by washing the wells/beads to remove unbound components.

  • Detection: Add the anti-DIG-HRP antibody and incubate. After washing, add the HRP substrate.

  • Read Plate: Stop the colorimetric reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based HIV-1 Infectivity Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit HIV-1 infection in a cell-based system using a reporter virus that expresses luciferase upon successful integration.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • DMEM medium supplemented with 10% FBS, penicillin, and streptomycin

  • HIV-1 reporter virus stock (e.g., NL4-3-Luc)

  • This compound and other inhibitors (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Addition: The following day, prepare serial dilutions of this compound and other inhibitors in cell culture medium and add them to the cells.

  • Virus Infection: Add a pre-titered amount of HIV-1 luciferase reporter virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator to allow for infection, integration, and luciferase expression.

  • Cell Lysis and Luciferase Measurement: Remove the culture medium and lyse the cells using the luciferase assay reagent. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral infection for each inhibitor concentration and determine the EC₅₀ value by fitting the data to a dose-response curve. A parallel cytotoxicity assay should be performed to ensure that the observed inhibition is not due to compound toxicity.

Protocol 3: In Vitro Selection of this compound Resistant HIV-1

This protocol describes the method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in cell culture.

Materials:

  • SupT1 or MT-2 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Wild-type HIV-1 stock (e.g., NL4-3)

  • This compound

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection: Infect SupT1 or MT-2 cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Drug Escalation: Add this compound at a starting concentration equal to the EC₅₀.

  • Monitoring Viral Replication: Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.

  • Passage of Virus: When viral replication is detected (i.e., rising p24 levels), harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Increasing Drug Concentration: With each subsequent passage where viral breakthrough is observed, double the concentration of this compound.

  • Continue Passaging: Continue this process of serial passage and drug escalation until a significant level of resistance is achieved (i.e., the virus can replicate in high concentrations of this compound).

  • Genotypic Analysis: Once a resistant virus population is established, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and amplify the integrase gene by PCR. Sequence the PCR product to identify mutations associated with resistance.

Visualizations

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Formation with Integrase Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import 3' Processing 3' Processing Nuclear Import->3' Processing Strand Transfer Strand Transfer 3' Processing->Strand Transfer Processed Viral DNA Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Host DNA Host DNA Host DNA->Strand Transfer This compound This compound This compound->Strand Transfer Inhibition

Caption: HIV integration pathway and the inhibitory action of this compound.

Resistance_Testing_Workflow Patient Sample Patient Sample Viral RNA Extraction Viral RNA Extraction Patient Sample->Viral RNA Extraction RT-PCR RT-PCR Viral RNA Extraction->RT-PCR Viral RNA Integrase Gene Amplification Integrase Gene Amplification RT-PCR->Integrase Gene Amplification cDNA DNA Sequencing DNA Sequencing Integrase Gene Amplification->DNA Sequencing Amplicon Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Sequence Data Resistance Profile Resistance Profile Sequence Analysis->Resistance Profile Mutation Identification

Caption: Workflow for genotypic resistance testing of HIV integrase.

Logical_Relationship cluster_inhibitors Integrase Inhibitors cluster_mutations Resistance Mutations This compound This compound G118R_E138K G118R + E138K This compound->G118R_E138K Selects for Raltegravir Raltegravir Q148_pathway Q148 Pathway Raltegravir->Q148_pathway Selects for N155_pathway N155 Pathway Raltegravir->N155_pathway Selects for Elvitegravir Elvitegravir Elvitegravir->Q148_pathway Selects for Elvitegravir->N155_pathway Selects for G118R_E138K->Raltegravir Maintains Susceptibility to G118R_E138K->Elvitegravir Maintains Susceptibility to

References

Application Notes and Protocols for Long-Acting Formulations of MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) with potent activity against wild-type and raltegravir-resistant HIV variants.[1] Long-acting formulations of this compound are being investigated as a potential pre-exposure prophylaxis (PrEP) strategy to prevent HIV infection, offering the potential for improved adherence compared to daily oral dosing regimens.[2] This document provides detailed application notes and protocols for the research and development of long-acting this compound formulations, including nanoparticle-in-film technology and intravaginal rings.

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[3] By binding to the active site of the integrase, this compound prevents the strand transfer step, effectively halting the HIV replication cycle.[4] This mechanism of action makes it an attractive candidate for long-acting prevention strategies.

HIV_Lifecycle_MK2048 Figure 1. HIV Life Cycle and Mechanism of Action of this compound cluster_host Host Cell cluster_virus HIV Virion cluster_inhibition Inhibition by this compound CD4_Receptor CD4 Receptor Fusion CD4_Receptor->Fusion 2. Binding Coreceptor Coreceptor (CCR5/CXCR4) Coreceptor->Fusion Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Host_DNA Host DNA Provirus Provirus mRNA Viral mRNA Provirus->mRNA 6. Transcription Viral_Proteins Viral Proteins mRNA->Viral_Proteins 7. Translation Assembly Assembly Viral_Proteins->Assembly 8. Assembly Budding Budding & Maturation Assembly->Budding Virion_Release New HIV Virions Budding->Virion_Release 9. Budding Reverse_Transcription Fusion->Reverse_Transcription 3. Fusion & Entry Integration Reverse_Transcription->Integration 4. Reverse Transcription (RNA -> DNA) Integration->Host_DNA 5. Integration HIV_Virion HIV Virion HIV_Virion->CD4_Receptor 1. Attachment Viral_RNA Viral RNA Viral_RNA->Reverse_Transcription Integrase Integrase Integrase->Integration MK2048 This compound MK2048->Integration Blocks Integration

Caption: HIV life cycle and the inhibitory action of this compound on the integrase enzyme.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vitro efficacy data for long-acting formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound Long-Acting Formulations in Rhesus Macaques

FormulationDoseMatrixCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
Intravaginal Ring12.6 mgPlasma0.04 - 2.9624 - 168Not Reported
Vaginal Secretions198 - 19,43524 - 336Not Reported
Nanoparticle-in-Film10 mgVaginal Fluids>10,000 (Day 1)~24Not Reported

Data from references[4][5].

Table 2: Pharmacokinetic Parameters of this compound Intravaginal Rings in Humans

FormulationDoseMatrixCmax (pg/mL)Tmax (hours)AUC (0-t) (h·pg/mL)
Intravaginal Ring (Original Dose)30 mgPlasma149 (median)55 (median)48,900 (geometric mean)
Cervicovaginal Fluid29,336 (median)6 (median)1,800,000 (geometric mean)
Intravaginal Ring (Low Dose)10 mgPlasma100 (median)37 (median)32,800 (geometric mean)
Cervicovaginal Fluid16,300 (median)9 (median)1,000,000 (geometric mean)

Data from reference[5]. Note: CVF AUC is reported in h·ng/mL in the source and converted here for consistency.

Table 3: In Vitro Efficacy of this compound

FormulationHIV-1 StrainCell LineIC50 (nM)
Free this compoundHIV-1BaLTZM-bl0.54
This compound PNP FilmHIV-1BaLTZM-bl0.46

Data from reference[1].

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles-in-Film

This protocol describes the preparation of a long-acting formulation of this compound encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are then embedded in a film.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Methylene chloride

  • Milli-Q water

  • Sonicator

  • Homogenizer

  • Lyophilizer

Procedure:

  • Aqueous Phase Preparation: Dissolve 1.92 g of PVA in 96 mL of Milli-Q water to create a 2% PVA solution.

  • Oil Phase Preparation: Dissolve 2.4 g of this compound and 4.8 g of PLGA in 48 mL of methylene chloride.

  • Emulsification: Add the oil phase to the aqueous phase under sonication. Use 13 cycles of 10 seconds on/2 seconds off, with a 30-second gap between cycles, at 30% amplitude.

  • Homogenization: Further homogenize the emulsion to reduce particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of methylene chloride.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the nanoparticles with Milli-Q water three times.

  • Lyophilization: Resuspend the nanoparticles in a small volume of water and lyophilize to obtain a dry powder.

  • Film Casting: Disperse the lyophilized nanoparticles in a film-forming polymer solution (e.g., polyvinyl alcohol) and cast the film onto a flat surface.

  • Drying: Allow the film to dry completely at room temperature or in a low-humidity environment.

Protocol 2: In Vitro HIV-1 Inhibition Assay

This protocol details the procedure to determine the in vitro efficacy of this compound formulations against HIV-1.

Materials:

  • TZM-bl cells

  • HIV-1BaL virus stock

  • This compound formulation (e.g., PNP film dissolved in saline)

  • Free this compound (as control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Bright-Glo™ Luminescence Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound PNP film dissolved in saline. Prepare serial dilutions of free this compound in cell culture medium as a control.

  • Treatment and Infection: Add the diluted this compound formulations and controls to the TZM-bl cells. Immediately after, add HIV-1BaL at a tissue culture infectious dose 50 (TCID50) of 3000.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement: After 48 hours, measure the luminescence using the Bright-Glo™ assay system according to the manufacturer's instructions.

  • Data Analysis: Compare the luminescence of the treated cells to the virus-only control to determine the percentage of inhibition. Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the viral replication.

Protocol 3: Quantification of this compound in Plasma and Vaginal Fluids by LC-MS/MS

This protocol provides a general outline for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or vaginal fluid samples

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or vaginal fluid extract, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC Separation:

    • Inject the prepared sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-6 min: linear gradient to 50% B

      • 6-7 min: hold at 50% B

      • 7-8 min: linear gradient back to 10% B

      • 8-11 min: hold at 10% B

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in the same biological matrix.

    • Quantify the this compound concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a long-acting this compound formulation.

Experimental_Workflow Figure 2. Preclinical Evaluation Workflow for Long-Acting this compound cluster_Formulation Formulation Development cluster_ExVivo Ex Vivo Evaluation cluster_InVivo In Vivo Evaluation (Animal Model) Formulation Design & Prepare Long-Acting Formulation (e.g., Nanoparticle-in-Film) Characterization Physicochemical Characterization (Size, Drug Load, etc.) Formulation->Characterization Efficacy HIV Inhibition Assay (TZM-bl cells) Characterization->Efficacy Toxicity Cytotoxicity Assay Characterization->Toxicity Permeability In Vitro Permeability (e.g., Caco-2 cells) Characterization->Permeability ExVivo_Challenge Ex Vivo HIV Challenge (Cervical Tissue Explants) Efficacy->ExVivo_Challenge PK_Study Pharmacokinetic (PK) Study (e.g., Rhesus Macaques) ExVivo_Challenge->PK_Study PD_Study Pharmacodynamic (PD) Study (Correlate Drug Levels with Protection) PK_Study->PD_Study Safety_Study Safety & Tolerability PK_Study->Safety_Study

Caption: A generalized workflow for the preclinical assessment of long-acting this compound formulations.

References

Application Notes and Protocols for MK-2048 in Ex Vivo HIV Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MK-2048, a second-generation HIV integrase inhibitor, in ex vivo tissue models of HIV infection. Detailed protocols for tissue preparation, infection, and drug evaluation are included, along with a summary of its mechanism of action and relevant quantitative data.

Introduction to this compound

This compound is a potent antiretroviral compound that targets the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA.[1][2] As a second-generation integrase strand transfer inhibitor (INSTI), it was designed for an increased half-life and efficacy against some HIV variants resistant to first-generation INSTIs like raltegravir.[1][3] Although clinical trials for this compound, primarily investigated for pre-exposure prophylaxis (PrEP) in vaginal ring formulations, did not proceed to further studies, the compound remains a valuable tool for in vitro and ex vivo research of HIV transmission and prevention.[1]

Mechanism of Action

HIV-1 integrase is essential for the viral replication cycle, catalyzing the insertion of the viral DNA into the host chromosome.[2][4] this compound specifically binds to the active site of the HIV integrase, chelating magnesium ions and displacing the reactive viral DNA end.[2] This action effectively prevents the strand transfer reaction, thereby halting the integration of the viral genome and preventing productive infection.[2]

MK2048_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Intasome_Formation Intasome Formation (HIV DNA + Integrase) HIV_DNA->Intasome_Formation Integrase Integrase Enzyme Integrase->Intasome_Formation Integration Integration Intasome_Formation->Integration Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Provirus (Integrated HIV DNA) Integration->Provirus Productive_Infection Productive Infection Provirus->Productive_Infection MK2048 This compound MK2048->Integration Inhibits ExVivo_Workflow cluster_treatment Experimental Arms Start Start: Obtain Fresh Human Tissue Tissue_Prep Tissue Preparation (Wash, Dissect into 2-3 mm³ blocks) Start->Tissue_Prep Culture_Setup Culture Setup (Place tissue on hydrated Gelfoam in CM) Tissue_Prep->Culture_Setup Stabilization Stabilization (24h at 37°C, 5% CO₂) Culture_Setup->Stabilization Control Control (No Drug) Stabilization->Control MK2048_Treatment This compound Treatment (Varying Concentrations) Stabilization->MK2048_Treatment HIV_Infection HIV-1 Infection (Add viral inoculum) Control->HIV_Infection MK2048_Treatment->HIV_Infection Incubation Incubation & Monitoring (Collect supernatants every 2-3 days) HIV_Infection->Incubation Analysis Data Analysis (p24 ELISA, Viability Assay) Incubation->Analysis Results Results: Determine IC50 of this compound Analysis->Results

References

Preparing MK-2048 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that has been investigated for the prevention of HIV infection.[1] As a potent inhibitor of the HIV-1 integrase enzyme, this compound blocks the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2] This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in preclinical research settings.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

PropertyValueReference
Molecular Weight 461.88 g/mol [1]
Formula C₂₁H₂₁ClFN₅O₄[1]
Solubility DMSO: 9 mg/mL (19.48 mM)
Water: Insoluble
Ethanol: Insoluble
Appearance Light yellow to yellow solid[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 6 months[3]

3. Mechanism of Action: Inhibition of HIV Integrase

This compound targets the HIV integrase enzyme, which is responsible for inserting the viral DNA into the host cell's chromosome. Specifically, this compound is a strand transfer inhibitor. After the viral RNA is reverse-transcribed into DNA, the integrase enzyme processes the ends of the viral DNA. The subsequent step, strand transfer, involves the joining of this processed viral DNA to the host cell's DNA. This compound binds to the active site of the integrase enzyme, preventing the strand transfer step and thereby halting the replication process.[2][4]

HIV_Integrase_Inhibition cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrase HIV Integrase Viral_DNA->Integrase Binding Host_DNA Host Chromosome Integrase->Host_DNA Strand Transfer (Integration) Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus MK2048 This compound MK2048->Integrase Inhibits

Figure 1. Mechanism of action of this compound in inhibiting HIV integrase.

4. Experimental Protocols

4.1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 461.88 g/mol = 4.6188 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 4.62 mg of this compound powder directly into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 461.88 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, light yellow to yellow solution should be obtained.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term storage, -20°C for up to one month is acceptable.[5]

4.2. Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary DMSO stock solution to prepare working solutions for cell-based assays. It is critical to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final desired concentrations of this compound for your experiment (e.g., a range of concentrations to determine the IC₅₀).

  • Perform serial dilutions:

    • It is recommended to perform a serial dilution in the cell culture medium.

    • Ensure that the final concentration of DMSO in the culture wells is typically below 0.5%, and ideally below 0.1%, to minimize toxicity to the cells.[6][7]

    • A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Example Dilution for a 1 µM Final Concentration:

    • To achieve a final concentration of 1 µM in a final well volume of 100 µL, you can add 1 µL of a 100 µM intermediate dilution.

    • To prepare the 100 µM intermediate dilution, dilute the 10 mM stock solution 1:100 in culture medium (e.g., 2 µL of 10 mM stock in 198 µL of medium).

5. Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound against HIV-1.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Prep_Working Prepare Serial Dilutions of this compound in Media Prep_Stock->Prep_Working Add_Compound Add this compound Dilutions and Vehicle Control Prep_Working->Add_Compound Seed_Cells Seed Target Cells (e.g., TZM-bl) Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Measure_Replication Measure Viral Replication (e.g., p24 ELISA, Luciferase Assay) Incubate->Measure_Replication Calculate_IC50 Calculate IC50 Value Measure_Replication->Calculate_IC50

Figure 2. A typical experimental workflow for evaluating the in vitro efficacy of this compound.

6. Quality Control

Maintaining the quality and integrity of this compound stock solutions is essential for reproducible experimental results.

ParameterQuality Control MeasureFrequency
Purity and Identity Verify the purity and identity of the this compound powder upon receipt using methods such as HPLC and mass spectrometry, if facilities are available.Upon receipt of a new batch
Concentration Accuracy Use a calibrated analytical balance and properly calibrated pipettes for preparing stock solutions.Every preparation
Solubility Visually inspect the stock solution to ensure complete dissolution and absence of precipitates.During preparation and before each use
Stability Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping in foil. Adhere to recommended storage temperatures and durations.Ongoing

7. Safety Precautions

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is a penetrant and can carry dissolved substances through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their experiments, ensuring accuracy, reproducibility, and safety.

References

Application Notes and Protocols for Intravaginal Ring (IVR) Delivery of MK-2048 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of long-acting topical pre-exposure prophylaxis (PrEP) methods, such as intravaginal rings (IVRs), is a global health priority for preventing HIV transmission. IVRs offer the potential for improved adherence compared to daily oral pills or coitally-dependent gels by providing sustained, localized delivery of antiretroviral (ARV) drugs.[1][2][3][4][5][6] MK-2048 is a potent HIV integrase strand transfer inhibitor that has been evaluated in clinical trials for HIV prevention when delivered via an IVR, often in combination with other ARVs like vicriviroc (VCV).[4][7][8]

These application notes provide a summary of available pharmacokinetic data derived from human clinical trials of IVRs containing this compound and present representative protocols for preclinical evaluation in animal models, primarily based on extensive studies conducted with other ARVs in non-human primates. The pig-tailed macaque is a well-established and ideal surrogate for humans in these studies due to similarities in the menstrual cycle, vaginal architecture, and microbiome.[9]

Mechanism of Action: this compound

This compound inhibits the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This action effectively halts the viral replication cycle.

cluster_cell Host Cell (e.g., T-Cell) HIV HIV Virion Entry 1. Viral Entry & Uncoating HIV->Entry RT 2. Reverse Transcription (RNA -> Viral DNA) Entry->RT Integration 3. Integration into Host DNA RT->Integration Replication 4. Replication & Assembly Integration->Replication Budding 5. New Virion Budding Replication->Budding MK2048 This compound MK2048->Block Block->Integration Inhibits Integrase Enzyme

Mechanism of action for the integrase inhibitor this compound.

Quantitative Data: Pharmacokinetics of this compound from IVRs

While specific animal study data for this compound IVRs is not extensively published, human clinical trials provide valuable pharmacokinetic (PK) parameters. The following tables summarize data from studies evaluating IVRs containing this compound alone or in combination with vicriviroc (VCV) in healthy women over a 28-day period.[4][5][6][7]

Table 1: this compound Geometric Mean Concentrations in Various Compartments (Original Dose Ring) [5][6]

MatrixDrug Content in RingGeometric Mean AUC (0-28 days)Geometric Mean Cmax
Plasma This compound (30 mg)1.49 ng·h/mLData not specified
Cervicovaginal Fluid (CVF) This compound (30 mg)Similar to low-doseData not specified
Cervical Tissue This compound (30 mg)6.45-fold higher than low-doseData not specified

Note: Data is derived from the MTN-028 human clinical trial, comparing a low-dose (10 mg) and original-dose (30 mg) ring. The AUC for plasma and tissue concentration was significantly higher in the original-dose arm.[5][6]

Table 2: Comparison of Peak Drug Concentrations in Different Matrices [4][7]

DrugMatrixPeak Concentration Relative to Plasma
This compound Vaginal Fluid~30x higher than plasma
Vicriviroc (VCV) Vaginal Fluid~200x higher than plasma

Note: This data highlights the localized delivery of the drugs, achieving high concentrations at the site of potential viral exposure with lower systemic uptake. Data is from the MTN-027 human clinical trial.[4][7]

Table 3: Efficacy of a Tenofovir Disoproxil Fumarate (TDF) IVR in a Macaque Challenge Model (for reference) [1][2][10]

Treatment GroupAnimal ModelChallengeOutcome
TDF IVR (n=6) Pig-tailed Macaques16 weekly vaginal SHIV162p3 exposures100% protection (0/6 infected)
Placebo IVR (n=12) Pig-tailed Macaques16 weekly vaginal SHIV162p3 exposures91.7% infection (11/12 infected)

Note: This table is included as a benchmark to illustrate the high level of protection that can be achieved with potent ARV-releasing IVRs in a stringent, repeated-exposure animal model.[1][2][10]

Experimental Protocols

The following protocols are representative methodologies for conducting preclinical safety, pharmacokinetic, and efficacy studies of an this compound IVR in a non-human primate model, based on established procedures.

Intravaginal Ring Fabrication

A reservoir-type IVR can be fabricated using a silicone elastomer.

  • Core Fabrication: A drug core is created by mixing micronized this compound powder with a medical-grade silicone dispersion.

  • Extrusion: The mixture is extruded to form a continuous, drug-loaded rod of a specified diameter.

  • Co-extrusion: A thin, non-medicated, rate-controlling silicone membrane is co-extruded over the drug core.

  • Assembly: The extruded rod is cut to the desired length and the ends are joined using a medical-grade silicone adhesive to form a toroidal ring.

  • Curing and Sterilization: The assembled rings are cured at an elevated temperature and sterilized, typically using gamma irradiation or ethylene oxide.

Animal Model: Pig-Tailed Macaques (Macaca nemestrina)
  • Animals: Healthy, adult female pig-tailed macaques are used. Animals are screened to be free of simian retrovirus type D and SIV.

  • Housing: Animals are housed in facilities that comply with the Guide for the Care and Use of Laboratory Animals.

  • Acclimatization: Macaques are acclimated to study procedures, including chair restraint for sample collection.

  • Menstrual Cycle Monitoring: Menstrual cycles are monitored daily to ensure animals are cycling normally, as hormonal changes can affect the vaginal environment.

Protocol for a 28-Day Pharmacokinetic Study

This protocol aims to determine the drug concentrations in various biological compartments over a 28-day period.

cluster_pre Pre-Study Phase cluster_study 28-Day Study Phase cluster_post Post-Study Phase Acclimatize Animal Acclimatization & Baseline Samples Day0 Day 0: Insert this compound IVR Acclimatize->Day0 Day1_3 Days 1, 3, 7: Collect Blood & CVF Day0->Day1_3 Weekly Weekly (Days 14, 21, 28): Collect Blood, CVF, & Cervical Biopsy Day1_3->Weekly Day28 Day 28: Remove IVR Weekly->Day28 Post_Removal Post-Removal Follow-up (e.g., Day 35) Day28->Post_Removal Analysis Sample Analysis (LC-MS/MS) Post_Removal->Analysis

Workflow for a preclinical pharmacokinetic study of an IVR.

Procedure:

  • Baseline (Day -7): Collect baseline blood, cervicovaginal fluid (CVF) via lavage or swabs, and cervical biopsies.

  • Insertion (Day 0): Placebo or this compound IVRs are manually inserted into the vaginal vault of anesthetized macaques.

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points (e.g., Days 1, 3, 7, 14, 21, 28). Process to plasma and store at -80°C.

    • CVF: Collect CVF via soft-cup aspiration or swabs at the same time points as blood collection.

    • Cervical Tissue: Collect small cervical biopsies using forceps at specified intervals (e.g., weekly).

  • Ring Removal (Day 28): Remove IVRs. The residual drug amount in the ring may be analyzed to calculate the in vivo release rate.

  • Washout Period: Continue collecting samples for a period post-removal (e.g., 7 days) to assess drug clearance.

  • Analytical Method: Quantify this compound concentrations in all matrices using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol for a SHIV Challenge Efficacy Study

This protocol evaluates the ability of the this compound IVR to protect macaques from repeated low-dose viral challenges.

cluster_setup Study Setup cluster_challenge Challenge & Monitoring Phase cluster_outcome Outcome Assessment Randomize Randomize Animals (this compound IVR vs Placebo) Insert Insert IVRs Randomize->Insert Challenge Weekly Vaginal SHIV Challenge (16 weeks) Insert->Challenge Monitor Weekly Plasma Viral Load & Serology Monitoring Challenge->Monitor Concurrent Endpoint Determine Infection Status Monitor->Endpoint Stats Statistical Analysis (Log-rank test) Endpoint->Stats

Workflow for a preclinical IVR efficacy study.

Procedure:

  • Animal Groups: Randomize animals into two groups: Treatment (this compound IVR) and Control (Placebo IVR).

  • IVR Insertion: Insert the assigned IVRs 7-14 days prior to the first viral challenge to allow drug levels to reach a steady state. Rings are typically replaced every 28 days.[10]

  • Viral Challenge: Once weekly for 12-16 weeks, expose animals to a low dose (e.g., 50 tissue culture infectious doses) of SHIV162p3 atraumatically into the vaginal canal.

  • Monitoring for Infection:

    • Collect blood weekly and test for the presence of SHIV RNA using a quantitative RT-PCR assay.

    • Monitor for seroconversion by testing for anti-HIV antibodies.

    • An animal is considered infected if plasma viral RNA is detected for two consecutive weeks.

  • Endpoint Analysis: Compare the infection rates between the treatment and control groups using statistical methods like the log-rank test. A significant delay or prevention of infection in the treatment group indicates efficacy.

References

Troubleshooting & Optimization

MK-2048 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of MK-2048.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 9 mg/mL (19.48 mM)[1]. It is reported to be insoluble in water and ethanol[1]. For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the recommended first step.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve a concentration of up to 9 mg/mL. Gently vortex or sonicate at room temperature to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particles.

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Powder: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.

  • Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. Some sources suggest that stock solutions can be stored at 0-4°C for up to one month.

Q4: My this compound has precipitated out of solution. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded in your working solution, often when diluting a DMSO stock into an aqueous buffer. To redissolve the compound, you can try gentle warming (e.g., in a 37°C water bath) and vortexing. If precipitation persists, it may be necessary to prepare a fresh dilution from your stock solution, ensuring the final concentration of DMSO is compatible with your experimental system and does not exceed the solubility limit of this compound in the final aqueous medium.

Q5: Is this compound stable in aqueous solutions?

A5: While specific data on the stability of this compound in various aqueous buffers and at different pH values is limited, it is generally advisable to prepare fresh dilutions in aqueous media for each experiment from a DMSO stock solution. Avoid storing this compound in aqueous solutions for extended periods, as this may lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Powder Insufficient solvent or inadequate mixing.Ensure you are using DMSO as the solvent and that the concentration does not exceed 9 mg/mL. Use gentle vortexing or sonication to aid dissolution.
Precipitation in Working Solution The solubility of this compound in the aqueous buffer has been exceeded.Decrease the final concentration of this compound in your working solution. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Prepare fresh dilutions immediately before use.
Inconsistent Experimental Results Degradation of this compound due to improper storage or multiple freeze-thaw cycles of the stock solution.Aliquot your stock solution to minimize freeze-thaw cycles. Ensure the stock solution and solid compound are stored at the recommended temperatures. Prepare fresh working solutions for each experiment.
Low Potency in Cell-Based Assays The compound may have degraded, or the actual concentration is lower than expected due to precipitation.Prepare a fresh stock solution from the solid compound. Confirm the absence of precipitate in your working dilutions. Include appropriate positive and negative controls in your assay.

Quantitative Data Summary

This compound Solubility

Solvent Solubility Molar Concentration
DMSO9 mg/mL19.48 mM
WaterInsolubleN/A
EthanolInsolubleN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 461.88 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.62 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution at room temperature until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C in a dark, dry place.

Protocol 2: General Workflow for a Cell-Based HIV Inhibition Assay

This protocol outlines a general procedure for testing the inhibitory activity of this compound in a cell-based assay. Specific cell lines, viral strains, and readout methods may vary.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Target cells (e.g., TZM-bl cells)

  • HIV-1 viral stock

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luminescence reader and reagent (e.g., Bright-Glo)

Procedure:

  • Cell Plating: Plate target cells at a predetermined density (e.g., 1 x 104 cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Add the diluted this compound solutions to the appropriate wells of the cell plate. Include wells with virus only (positive control) and cells only (negative control).

  • Infection: Add the HIV-1 viral stock to the wells containing the cells and this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Readout: Measure the desired endpoint, such as luciferase activity for TZM-bl cells, using a luminescence reader and the appropriate reagent.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_start Start cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to tube dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Volumes inspect->aliquot If fully dissolved store Store at -20°C aliquot->store G Experimental Workflow for HIV Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Target Cells (24h incubation) add_compound Add this compound Dilutions to Cells plate_cells->add_compound prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_compound add_virus Infect Cells with HIV-1 add_compound->add_virus incubate Incubate for 48h add_virus->incubate readout Measure Assay Readout (e.g., Luminescence) incubate->readout calculate_ic50 Calculate IC50 readout->calculate_ic50

References

Technical Support Center: Optimizing Inhibitor Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of small molecule inhibitors for cell culture experiments.

Important Note on MK-2048: Initial research indicates that this compound is a second-generation HIV-1 integrase inhibitor, not a kinase inhibitor.[1][2] It is designed to prevent the integration of the HIV virus into the host cell's genome.[1] Its reported IC50 values are in the nanomolar range for HIV integrase.[2][3] This guide will address the general principles of optimizing inhibitor concentrations in cell culture, which are applicable to various compounds, including antivirals like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the working concentration of a new inhibitor?

A1: The first step is to perform a literature search for the compound to find its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from biochemical or cell-based assays.[4] This will provide a theoretical range for your experiments. For this compound, the IC50 for HIV integrase is approximately 2.6 nM, while the EC50 for viral replication in cell culture ranges from 0.3 nM to 14.8 nM.[2][5]

Q2: How do I prepare and store a small molecule inhibitor like this compound?

A2: Most inhibitors are supplied as a powder and should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For experiments, dilute the stock solution into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent toxicity.[7]

Q3: Why is a dose-response experiment necessary?

A3: A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. It helps establish the compound's potency (IC50/EC50) and potential cytotoxicity (CC50). The ideal concentration should effectively inhibit the target without causing significant cell death.[8] Performing a dose-response analysis allows you to identify a "therapeutic window" for your in vitro experiments.

Q4: What is the difference between IC50 and EC50?

A4:

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a specific biochemical or cellular response by 50%. For enzymes, it measures the reduction in enzymatic activity.[4]

  • EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that gives half of the maximal response. For antiviral compounds, this often refers to the concentration that reduces viral replication by 50%.[9][10]

Q5: What are off-target effects and how can I minimize them?

A5: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[7][11] These are more likely to occur at high concentrations.[7] To minimize them, use the lowest effective concentration of the inhibitor that achieves the desired on-target effect. It's also good practice to use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is indeed due to the inhibition of the intended target.[11]

Troubleshooting Guide

Issue 1: No effect observed at the expected concentration.

  • Possible Cause: The inhibitor may be inactive or degraded.

    • Solution: Use a fresh aliquot of the inhibitor stock solution. Ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles.[6]

  • Possible Cause: The cell line may be resistant or may not express the target.

    • Solution: Confirm that your cell line expresses the target protein (e.g., via Western blot or qPCR). If studying antiviral activity, ensure the cells are susceptible to the virus. For HIV, specific cell lines like cord blood mononuclear cells are used.[5]

  • Possible Cause: Insufficient incubation time.

    • Solution: Optimize the treatment duration. Some effects are rapid, while others may require 24, 48, or even 72 hours to become apparent.

  • Possible Cause: The compound has poor cell permeability.

    • Solution: While not easily modified, this is a known challenge. Some compounds require higher concentrations in cell-based assays than in biochemical assays to achieve the same level of target inhibition.[4]

Issue 2: High levels of cell death or cytotoxicity observed.

  • Possible Cause: The inhibitor concentration is too high.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo, MTT) to determine the CC50 (50% cytotoxic concentration). Choose a working concentration well below the CC50.[8]

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.1%. Include a vehicle-only control (cells treated with the same amount of DMSO as the highest inhibitor concentration) in your experiments.[7]

  • Possible Cause: The observed toxicity is an on-target effect.

    • Solution: If the inhibitor's target is essential for cell survival, cytotoxicity may be an expected outcome. This is common for many anti-cancer drugs.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the start of each experiment.[6]

  • Possible Cause: Pipetting errors or improper mixing.

    • Solution: Use calibrated pipettes. When preparing inhibitor dilutions, ensure thorough mixing. When treating cells, ensure the inhibitor is evenly distributed in the well.

  • Possible Cause: "Edge effect" in multi-well plates.

    • Solution: The outer wells of a plate are prone to evaporation, which can concentrate the inhibitor. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.[6]

Data Presentation

Table 1: Properties of this compound

PropertyDescriptionReference
Target HIV-1 Integrase[1][2]
Mechanism of Action Prevents the integration of viral DNA into the host cell genome.[1]
Biochemical IC50 ~2.6 nM for HIV Integrase[2]
Cell-Based EC50 0.3 nM - 14.8 nM for HIV replication[5]
Primary Use Investigational drug for HIV prevention.[1]

Table 2: Example Data from a Cell Viability (CellTiter-Glo) Assay

This table shows hypothetical data for an inhibitor to determine its IC50 for cell viability.

Inhibitor Conc. (µM)Average Luminescence (RLU)Standard Deviation% Viability (Normalized to Vehicle)
0 (No Cells)850450%
0 (Vehicle Control)850,00025,000100%
0.01845,00030,00099.4%
0.1830,00028,00097.6%
1650,00021,00076.5%
5430,00015,00050.6%
10210,00012,00024.7%
2595,0008,00011.2%
5050,0005,0005.9%

Table 3: Example Data from a Western Blot Quantification

This table shows hypothetical data for a kinase inhibitor's effect on a downstream phosphorylated target (p-Target), normalized to the total protein (Total Target).

Inhibitor Conc. (nM)p-Target/Total Target Ratio (Normalized to Vehicle)Standard Deviation
0 (Vehicle Control)1.000.08
10.850.06
50.520.04
100.250.03
500.110.02
1000.050.01

Experimental Protocols

Protocol 1: Determining IC50 and CC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the concentration of an inhibitor that reduces cell viability by 50%.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in complete medium at 2x the final desired concentrations. A typical concentration range might be from 100 µM down to 1 nM.

    • Include a vehicle control (medium with the highest DMSO concentration used) and a no-cell control (medium only for background measurement).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

    • Plot the normalized viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blotting to Confirm Downstream Target Inhibition

This protocol is for assessing the effect of an inhibitor on the phosphorylation status of a downstream target protein.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

    • Treat cells with various concentrations of the inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined optimal time.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., p-ERK) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an ECL detection reagent and capture the chemiluminescent signal.[16]

    • Strip the membrane and re-probe with an antibody for the total target protein and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[18]

    • Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

HIV_Lifecycle_and_MK2048_Action cluster_cell Host Cell cluster_inhibitor Inhibitor Action HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription New_Virus New Virus Particles Transcription->New_Virus Budding Budding & Release New_Virus->Budding Host_DNA Host DNA Host_DNA->Integration MK2048 This compound MK2048->Integration Inhibits Entry HIV Entry Entry->HIV_RNA

Caption: HIV lifecycle showing the inhibition of viral DNA integration by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Dose-Response Assays cluster_analysis Phase 3: Analysis & Optimization Lit_Search Literature Search (Find IC50/EC50) Stock_Prep Prepare Inhibitor Stock Solution (DMSO) Lit_Search->Stock_Prep Cell_Culture Culture Cells to Logarithmic Phase Stock_Prep->Cell_Culture Dose_Response Perform Dose-Response (e.g., 0.1 nM to 100 µM) Cell_Culture->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity_Assay Target_Assay Target Inhibition Assay (e.g., Western Blot) Dose_Response->Target_Assay Calculate_IC50 Calculate IC50 / CC50 Cytotoxicity_Assay->Calculate_IC50 Confirm_Effect Confirm On-Target Effect & Downstream Signaling Target_Assay->Confirm_Effect Determine_Window Determine Optimal Concentration Window Calculate_IC50->Determine_Window Confirm_Effect->Determine_Window

Caption: General workflow for optimizing inhibitor concentration in cell culture.

MAPK_ERK_Pathway cluster_pathway Example: MAPK/ERK Signaling Pathway cluster_inhibitor Hypothetical Inhibitor Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Response Cellular Response (Proliferation, Survival) Transcription_Factors->Response Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK Inhibits Phosphorylation

Caption: Example of a kinase inhibitor targeting the MAPK/ERK signaling pathway.

References

Technical Support Center: MK-2048 Clinical Trial Design Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV integrase inhibitor MK-2048. The information is based on challenges observed during its clinical trial design, with a focus on the MTN-027 and MTN-028 studies.

Frequently Asked Questions (FAQs)

Pharmacokinetics & Pharmacodynamics

Q1: What were the key pharmacokinetic findings for the this compound vaginal ring in clinical trials?

A1: The Phase 1 clinical trials (MTN-027 and MTN-028) demonstrated that the this compound vaginal ring, both alone and in combination with vicriviroc (VCV), delivered high concentrations of the drug to the cervicovaginal area.[1][2] Drug levels in cervicovaginal fluid (CVF) and cervical tissue were substantially higher than in plasma, suggesting good local drug delivery with limited systemic exposure.[1]

Q2: Was there a clear dose-response relationship observed for this compound delivered via a vaginal ring?

A2: The MTN-028 trial evaluated two dose strengths of the combination this compound/VCV vaginal ring. The higher-dose ring resulted in higher plasma and cervical tissue concentrations of this compound, indicating a dose-dependent drug delivery.[2] However, the clinical significance of this dose response in terms of HIV prevention was not established.

Q3: What was the primary challenge observed concerning the pharmacodynamics of this compound in the MTN-027 trial?

A3: The most significant challenge was the discordance between the high cervical tissue concentrations of this compound and the lack of significant HIV-1 inhibition in an ex vivo challenge assay.[1] This suggests that simply achieving high local drug concentrations may not be sufficient for antiviral efficacy, and other factors may be at play.

Experimental Assays

Q4: How were the concentrations of this compound measured in clinical trial samples?

A4: The concentrations of this compound in plasma, cervicovaginal fluid, and cervical tissue were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This is a highly sensitive and specific technique for detecting and quantifying drug molecules in complex biological matrices.

Q5: What was the principle of the ex vivo HIV inhibition assay used in the MTN-027 trial?

A5: The ex vivo HIV inhibition assay involved taking cervical tissue biopsies from participants using the this compound vaginal ring and then challenging these tissue samples with HIV-1 (specifically the BaL strain) in the laboratory. The level of viral replication in the tissue was then measured, typically by quantifying the amount of p24 antigen, a viral protein, in the culture supernatant.[3][4]

Safety and Tolerability

Q6: Was the this compound vaginal ring found to be safe and well-tolerated in Phase 1 trials?

A6: Yes, the this compound vaginal ring, both alone and in combination with vicriviroc, was found to be safe and well-tolerated in healthy, HIV-uninfected women over a 28-day period.[1][2] The reported adverse events were generally mild and not significantly different from the placebo group.[1]

Troubleshooting Guides

Troubleshooting the Disconnect Between this compound Tissue Concentration and Ex Vivo HIV Inhibition

This guide addresses the central challenge identified in the this compound clinical trials.

Potential Issue Possible Explanation Suggested Troubleshooting Steps
Subcellular Drug Distribution This compound may be sequestered in a cellular compartment where it is not readily available to inhibit HIV integrase in the nucleus.- Conduct subcellular fractionation studies on cervical tissue to determine the localization of this compound.- Utilize imaging mass spectrometry to visualize the distribution of this compound within the tissue architecture.
Drug Efflux Active drug efflux transporters in cervical tissue may be pumping this compound out of target cells, thereby reducing its intracellular concentration below the effective level.- Perform in vitro studies using cervical cell lines to identify potential efflux transporters for this compound.- Co-administer with known efflux pump inhibitors in ex vivo models to see if HIV inhibition is restored.
Metabolism of this compound This compound may be metabolized into inactive forms within the cervical tissue.- Analyze cervical tissue samples for the presence of this compound metabolites using LC-MS/MS.- Assess the enzymatic activity of relevant metabolizing enzymes in cervical tissue homogenates.
Assay Limitations The ex vivo challenge assay may not fully recapitulate the in vivo conditions of HIV transmission and drug action.- Vary the viral inoculum and infection conditions in the ex vivo assay.- Use different strains of HIV-1 in the challenge assay.- Develop and validate more complex, multi-cellular models of the cervicovaginal mucosa.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters from the MTN-027 Trial
MatrixParameterThis compound Alone (30 mg VR)This compound/VCV (30 mg/182 mg VR)
Plasma Cmax (pg/mL) 103123
AUC (hpg/mL) 38,60048,100
Cervicovaginal Fluid Cmax (ng/mL) 27,39829,336
AUC (hng/mL) 2,860,0002,780,000
Cervical Tissue Concentration at Day 28 (ng/mg) 0.500.19

Data adapted from Hoesley et al., Clinical Infectious Diseases, 2019.[1]

Table 2: Summary of this compound Pharmacokinetic Parameters from the MTN-028 Trial (Original Dose)
MatrixParameterThis compound/VCV (30 mg/182 mg VR)
Plasma Cmax (pg/mL) 149
AUC (hpg/mL) 57,500
Cervicovaginal Fluid Cmax (ng/mL) 20,586
AUC (hng/mL) 2,520,000
Cervical Tissue Concentration at Day 28 (ng/mg) 0.32

Data adapted from Jones et al., Clinical Infectious Diseases, 2019.[2]

Experimental Protocols

Quantification of this compound in Biological Matrices by LC-MS/MS (Representative Protocol)

This protocol is a representative example based on standard methods for quantifying small molecules in biological samples.

  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma sample. The sample is then vortexed and centrifuged to pellet the precipitated proteins.

    • Cervicovaginal Fluid (CVF): CVF is collected using a swab and extracted into a known volume of solvent. The extract is then treated similarly to plasma.

    • Cervical Tissue: Tissue samples are homogenized and then extracted using an appropriate organic solvent.

  • Internal Standard: A known concentration of a stable isotope-labeled internal standard of this compound is added to all samples and calibration standards to account for variability in sample processing and instrument response.

  • Chromatographic Separation:

    • An aliquot of the supernatant from the prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both this compound and its internal standard.

  • Quantification: A calibration curve is generated by analyzing standards with known concentrations of this compound. The concentration of this compound in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Ex Vivo HIV-1 Challenge Assay with Human Cervical Tissue (Representative Protocol)

This protocol is a representative example based on established methods for ex vivo HIV infectivity assays.[3][4][5]

  • Tissue Acquisition and Processing:

    • Cervical tissue biopsies are obtained from study participants.

    • The tissue is washed in culture medium containing antibiotics to remove any contaminants.

    • The tissue is dissected into smaller explants (e.g., 2-3 mm³).

  • Infection:

    • The tissue explants are placed on a support matrix (e.g., a collagen sponge) in a culture plate.

    • A standardized inoculum of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 BaL) is added directly onto the tissue.

    • The tissue is incubated for a set period (e.g., 2-4 hours) to allow for viral entry.

  • Washing and Culture:

    • After the incubation period, the tissue is thoroughly washed to remove any unbound virus.

    • The explants are then cultured in fresh medium, typically for 12-21 days. The culture medium is partially replaced at regular intervals (e.g., every 3 days).

  • Endpoint Measurement:

    • The culture supernatants collected at each time point are analyzed for the presence of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The cumulative amount of p24 produced over the culture period is calculated. A reduction in p24 levels in tissues from participants on active drug compared to placebo indicates viral inhibition.

Mandatory Visualization

MK2048_Clinical_Trial_Workflow cluster_trial_design MTN-027 Trial Design cluster_data_collection Data Collection (28 Days) cluster_analysis Analysis cluster_outcome Key Outcome P Participant Enrollment (Healthy, HIV-uninfected women) R Randomization (4 Arms) P->R A1 Arm 1: This compound Ring R->A1 A2 Arm 2: Vicriviroc Ring R->A2 A3 Arm 3: This compound/VCV Ring R->A3 A4 Arm 4: Placebo Ring R->A4 S Sample Collection: - Plasma - CVF - Cervical Tissue A1->S AE Adverse Event Monitoring A1->AE A2->S A2->AE A3->S A3->AE A4->S A4->AE PK Pharmacokinetic Analysis (LC-MS/MS) S->PK PD Pharmacodynamic Analysis (Ex Vivo HIV Challenge) S->PD Safety Safety Assessment AE->Safety Outcome Discordance: High Tissue Drug Levels BUT No Significant HIV Inhibition PK->Outcome PD->Outcome

Caption: Workflow of the MTN-027 clinical trial for the this compound vaginal ring.

PK_PD_Disconnect cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) VR This compound Vaginal Ring Release Drug Release into Cervicovaginal Fluid VR->Release Successful Tissue High Drug Concentration in Cervical Tissue Release->Tissue Achieved Inhibition HIV-1 Inhibition Tissue->Inhibition No Correlation Observed HIV HIV-1 Challenge (ex vivo) HIV->Inhibition Expected

Caption: The observed disconnect between pharmacokinetics and pharmacodynamics for this compound.

References

MK-2048 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for using MK-2048 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) [No valid citation found]. Its primary function is to prevent the integration of the HIV viral DNA into the host cell's genome, which is a critical step for viral replication[1][2]. It specifically binds to the active site of the HIV integrase enzyme within a complex known as the "intasome"[1]. This binding displaces the viral DNA end and disrupts the catalytic process, thereby preventing the virus from establishing a permanent infection in the cell[1].

Q2: What are the known cellular targets of this compound?

A2: The primary and intended cellular target of this compound is the HIV-1 integrase enzyme[1][2]. While comprehensive off-target screening results are not widely published, it is known to be a substrate for cellular efflux pumps.

Q3: Are there known off-target effects I should be aware of in my cellular assays?

A3: Direct off-target effects on cellular signaling pathways have not been prominently reported in the available literature. However, a significant consideration is that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. This is a crucial "off-target interaction" as the overexpression of these transporters in cell lines can lead to the active removal of this compound from the cytoplasm, reducing its intracellular concentration and apparent potency. This can be misinterpreted as poor on-target efficacy.

Q4: Which mutations in HIV-1 integrase confer resistance to this compound?

A4: The primary resistance pathway identified for this compound involves the mutations G118R and E138K in the integrase enzyme[4][5]. The G118R mutation typically appears first and confers a low level of resistance, but it also significantly impairs the virus's replication capacity[4][5]. The subsequent acquisition of the E138K mutation partially restores viral fitness and increases the resistance to this compound to approximately 8-fold[4][5]. Notably, viruses with these mutations often remain susceptible to first-generation INSTIs like raltegravir and elvitegravir[4][5].

Troubleshooting Guides

Problem: I'm observing lower-than-expected anti-HIV activity of this compound in my cell-based assay.

This is a common issue that can arise from several factors. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Drug Efflux The cell line you are using (e.g., certain cancer cell lines or immortalized cell lines) may overexpress P-gp or BCRP transporters, which actively pump this compound out of the cell. Solution: 1. Verify the expression level of efflux pumps in your cell line via Western Blot or qPCR. 2. Consider using a cell line with known low expression of these transporters. 3. As a test, co-administer this compound with known P-gp/BCRP inhibitors (e.g., verapamil, Ko143) to see if potency is restored.
Viral Resistance The viral strain you are using may harbor pre-existing mutations that reduce susceptibility to this compound.
Replication Capacity If working with engineered resistant viruses (e.g., G118R mutant), remember that their replication capacity can be severely diminished (~1% of wild-type)[4][5]. This can affect the dynamic range of your assay. Solution: 1. Ensure your assay has a sufficiently large window to detect inhibition against a slow-replicating virus. 2. Use a higher initial viral inoculum if necessary, ensuring it doesn't cause cytotoxicity.
Drug Stability/Solubility This compound may have precipitated out of your culture medium or degraded over the course of the experiment.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueNotes
Wild-Type HIV-1 IntegraseIC502.6 nMPotent inhibition of the primary target enzyme[6][7].
HIV-1BaL in TZM-bl cellsIC500.46 - 0.54 nMHigh potency in a standard cell-based antiviral assay[3][8].
R263K Mutant IntegraseIC501.5 nMSlightly more susceptible to this compound than wild-type[6].
N224H Mutant IntasomeIC50~25 nMRemains fully active against this raltegravir-resistant mutant[6].
S217H Mutant IntasomeIC50900 nMReduced activity against this mutant[6].

Table 2: this compound Resistance and Cross-Resistance Profile

Integrase Mutation(s)Fold Change in IC50 (vs. WT) for this compoundFold Change in IC50 (vs. WT) for Raltegravir/Elvitegravir
G118R~2-foldNo significant change
G118R + E138K~8-fold~2-fold

Data synthesized from studies by Bar-Magen et al.[9]

Experimental Protocols

1. TZM-bl Reporter Gene Assay for HIV-1 Inhibition

This assay is commonly used to quantify the inhibitory potential of antiretroviral compounds.

  • Objective: To determine the IC50 of this compound against an HIV-1 strain.

  • Materials:

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes).

    • Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin).

    • HIV-1 stock (e.g., HIV-1BaL).

    • This compound stock solution (dissolved in DMSO).

    • Bright-Glo™ or similar luciferase substrate.

    • 96-well clear-bottom white plates.

  • Procedure:

    • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight (24 hours) at 37°C, 5% CO2[3].

    • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).

    • Treatment and Infection: Remove the old medium from the cells. Add the diluted this compound to the appropriate wells. Immediately after, add the HIV-1 stock at a predetermined titer (e.g., TCID50 of 3000) to all wells except for the uninfected cell controls[3].

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2[3].

    • Luminescence Reading: After incubation, add the luciferase substrate to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control wells (cells + virus, no drug). Plot the inhibition curve and determine the IC50 value using non-linear regression.

2. Cytotoxicity Assay (e.g., using CellTiter-Glo®)

It is crucial to assess the cytotoxicity of your compound to ensure that any observed antiviral effect is not due to cell death.

  • Objective: To determine the CC50 (50% cytotoxic concentration) of this compound.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., TZM-bl) as you would for the antiviral assay (1 x 104 cells/well) and incubate overnight[3].

    • Compound Addition: Prepare serial dilutions of this compound as in the antiviral assay and add them to the cells. Do not add any virus.

    • Incubation: Incubate for the same duration as your antiviral assay (e.g., 48 hours)[3].

    • Viability Measurement: Add CellTiter-Glo® reagent to each well. This reagent measures ATP levels, which correlate with cell viability. Measure luminescence.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control wells. Determine the CC50 from the resulting dose-response curve.

Visualizations

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV Replication Cycle HostDNA Host Genomic DNA Integration Integration Blocked ViralDNA Viral DNA Intasome Intasome Complex (Viral DNA + Integrase) ViralDNA->Intasome Forms Intasome->HostDNA Mediates Integration Intasome->Integration MK2048 This compound MK2048->Intasome Binds to Active Site

Caption: Mechanism of Action of this compound.

Cellular_Assay_Workflow start Start seed_cells 1. Seed TZM-bl cells in 96-well plate start->seed_cells incubate1 2. Incubate Overnight seed_cells->incubate1 add_drug 3. Add serial dilutions of this compound incubate1->add_drug add_virus 4. Add HIV-1 Virus add_drug->add_virus incubate2 5. Incubate for 48 hours add_virus->incubate2 readout 6. Add Luciferase Substrate & Read Luminescence incubate2->readout analysis 7. Calculate % Inhibition and Determine IC50 readout->analysis end End analysis->end

Caption: Workflow for a TZM-bl HIV Inhibition Assay.

Drug_Efflux_Mechanism cluster_cell Cell membrane Cell Membrane transporter Efflux Transporter (P-gp / BCRP) MK_out This compound (Effluxed) transporter->MK_out target Intended Target (HIV Integrase) MK_in This compound (Extracellular) MK_in->transporter Pumped Out MK_in->target Enters Cell & Inhibits Target

Caption: The Impact of Efflux Pumps on Intracellular Drug Concentration.

References

overcoming MK-2048 experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK-2048. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges and artifacts associated with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] Its primary mechanism of action is to block the integration of the HIV virus into the host cell's genome by binding to the active site of the HIV integrase enzyme.[1] This prevents the virus from establishing a productive infection. This compound was designed to have a long half-life and to be effective against HIV strains resistant to first-generation INSTIs.[1]

Q2: Why am I seeing lower than expected potency of this compound in my cell-based HIV infection assay?

Several factors could contribute to lower than expected potency in cell-based assays:

  • Compound Solubility: this compound is a hydrophobic molecule and may have poor solubility in aqueous cell culture media.[2] This can lead to precipitation of the compound, reducing its effective concentration. See the troubleshooting guide on "Overcoming Solubility Issues" below.

  • Drug Efflux: this compound may be a substrate of cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport the compound out of the cells, lowering its intracellular concentration and apparent potency. Consider co-incubation with an efflux pump inhibitor to investigate this possibility.

  • Non-Specific Binding: Hydrophobic compounds can bind non-specifically to plasticware and proteins in the cell culture medium, which can decrease the concentration of this compound available to interact with the cells.[3] Using low-binding plates and optimizing serum concentrations in the media may help mitigate this.

  • Cell Line Specificity: The expression levels of drug transporters and other cellular factors can vary between different cell lines, potentially affecting the apparent activity of this compound.

Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?

Precipitation of hydrophobic compounds in DMSO stocks can occur, especially after freeze-thaw cycles. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Before use, visually inspect the stock solution for any particulates. To minimize this issue, it is recommended to prepare small aliquots of the stock solution to avoid repeated freezing and thawing.

Q4: Are there known resistance mutations for this compound?

Yes, in vitro studies have shown that exposure to this compound can lead to the selection of resistance mutations in the HIV integrase gene. The G118R mutation has been identified as a possible novel resistance mutation.[4] The subsequent development of an E138K substitution can further increase resistance to this compound.[4]

Troubleshooting Guides

Guide 1: Overcoming Solubility Issues with this compound in In Vitro Assays

This guide provides a step-by-step approach to address poor solubility of this compound in aqueous-based experiments.

Problem: Inconsistent or lower-than-expected results in cell-based or biochemical assays, potentially due to this compound precipitation.

Troubleshooting Workflow:

G start Start: Inconsistent/Low Activity Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock redissolve Warm (37°C) and vortex/sonicate a fresh aliquot. check_stock->redissolve No prepare_working 2. Prepare Working Dilutions Is final DMSO concentration ≤0.5%? check_stock->prepare_working Yes redissolve->check_stock adjust_dmso Lower DMSO concentration by adjusting serial dilution scheme. prepare_working->adjust_dmso No observe_precipitate 3. Observe for Precipitation Does the final aqueous solution appear cloudy? prepare_working->observe_precipitate Yes adjust_dmso->prepare_working use_solubilizer Consider using a solubilizing agent (e.g., HP-β-CD) or a different formulation approach. observe_precipitate->use_solubilizer Yes end_good Proceed with Experiment observe_precipitate->end_good No end_bad Re-evaluate experimental design or compound formulation. use_solubilizer->end_bad

Caption: Troubleshooting workflow for this compound solubility issues.

Detailed Steps:

  • Inspect Stock Solution: Always visually inspect your DMSO stock solution before making dilutions. If you see any crystals or cloudiness, warm the vial to 37°C and vortex or sonicate until the compound is fully dissolved.

  • Control DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in your assay is low (ideally ≤0.5%) to avoid solvent effects and compound precipitation.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into your aqueous assay buffer.

  • Final Dilution: Add the small volume of the DMSO stock to your pre-warmed aqueous buffer and immediately vortex to ensure rapid and uniform dispersion. Avoid storing dilute aqueous solutions of this compound for long periods.

  • Consider Solubilizing Agents: If solubility issues persist, consider using a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
HIV-1 Integrase (Wild-Type)Strand Transfer2.6 nM[4]
HIV-1 Integrase (Subtype B)Strand Transfer75 nM
HIV-1 Integrase (Subtype C)Strand Transfer80 nM
R263K Mutant IntegraseStrand Transfer1.5 nM[4]
N224H Mutant IntasomeStrand Transfer~25 nM
S217H Mutant IntasomeStrand Transfer900 nM

Table 2: Pharmacokinetic Parameters of this compound from a Phase 1 Study (Vaginal Ring Delivery)

ParameterLow-Dose Ring (10 mg)Original-Dose Ring (30 mg)Reference
Plasma AUC (Geometric Mean Ratio)11.49[5]
Cervical Tissue Concentration (Geometric Mean Ratio)16.45[5]
Plasma Half-life2-3 hoursNot Reported[5]
CVF Half-life~2 hoursNot Reported[5]

AUC: Area under the curve; CVF: Cervicovaginal fluid.

Experimental Protocols

Protocol 1: HIV-1 Infection Inhibition Assay using TZM-bl Reporter Cells

This protocol is adapted for screening the inhibitory activity of this compound against HIV-1 infection in a cell-based assay.

Objective: To determine the EC50 value of this compound.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, gentamicin)

  • HIV-1 virus stock (e.g., Env-pseudotyped virus)

  • This compound stock solution (in DMSO)

  • DEAE-Dextran

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection cluster_readout Readout plate_cells 1. Plate TZM-bl cells (1x10^4 cells/well) prepare_compound 2. Prepare serial dilutions of this compound in medium add_compound 3. Add compound dilutions to cells prepare_compound->add_compound add_virus 4. Add HIV-1 virus to wells add_compound->add_virus incubate_48h 5. Incubate for 48 hours at 37°C add_virus->incubate_48h lyse_cells 6. Lyse cells and add luciferase substrate incubate_48h->lyse_cells read_luminescence 7. Read luminescence lyse_cells->read_luminescence analyze_data 8. Calculate EC50 read_luminescence->analyze_data

Caption: Workflow for TZM-bl based HIV-1 inhibition assay.

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (no drug) as a virus control and wells with cells only as a background control.

  • Infection: Add 50 µL of HIV-1 virus stock (pre-titrated to give a suitable signal in the linear range of the assay) to each well, except for the cell-only control wells. The medium should contain DEAE-Dextran at an optimized concentration to enhance infectivity.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove 100 µL of the supernatant. Lyse the cells by adding 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 2 minutes and then transfer 150 µL of the lysate to a white 96-well plate. Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This is a biochemical assay to measure the direct inhibitory effect of this compound on the strand transfer activity of HIV-1 integrase.

Objective: To determine the IC50 of this compound against purified HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target substrate (TS) DNA (oligonucleotide with a modification for detection)

  • Streptavidin-coated 96-well plates

  • Assay buffer

  • Wash buffer

  • HRP-conjugated antibody against the TS DNA modification

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C.

  • Washing and Blocking: Aspirate the DS DNA solution and wash the wells five times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

  • Integrase Binding: Aspirate the blocking buffer and wash three times with reaction buffer. Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Wash the wells three times with reaction buffer. Add 50 µL of reaction buffer containing serial dilutions of this compound to the wells. Incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction: Add 50 µL of TS DNA solution to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.

  • Detection: Wash the wells five times with wash buffer. Add 100 µL of HRP-conjugated antibody and incubate for 30 minutes at 37°C.

  • Signal Development: Wash the wells five times with wash buffer. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature. Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathway and Logical Relationships

HIV-1 Integrase Mechanism of Action and Inhibition by this compound

G cluster_hiv HIV Lifecycle cluster_inhibition Inhibition vDNA Viral DNA (in pre-integration complex) Integrase HIV Integrase vDNA->Integrase Processed_vDNA 3'-Processed Viral DNA Integrase->Processed_vDNA 3'-Processing Intasome Intasome Formation Processed_vDNA->Intasome Integration Integration into Host DNA Intasome->Integration Provirus Provirus Integration->Provirus MK2048 This compound Inhibition Strand Transfer Blocked MK2048->Inhibition Inhibition->Integration

Caption: Mechanism of HIV-1 integrase and inhibition by this compound.

References

Technical Support Center: MK-2048 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of MK-2048.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an experimental second-generation integrase strand transfer inhibitor (INSTI) that has been investigated for HIV pre-exposure prophylaxis (PrEP).[1][2][3] Its mechanism of action is to block the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome, thereby preventing viral replication.[3]

2. What are the main challenges affecting the in vivo bioavailability of this compound?

The primary challenges associated with this compound's bioavailability are its poor aqueous solubility and its susceptibility to efflux transporters.[1][4][5] Specifically, this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of cells, limiting its absorption and tissue penetration.[1]

3. What formulation strategies have been explored to improve this compound bioavailability?

To date, research has focused on local delivery systems to bypass systemic absorption issues and deliver the drug directly to the site of potential transmission. Key strategies include:

  • Intravaginal Rings (IVRs): These are polymeric rings designed for sustained, long-term release of this compound directly in the vaginal tract.[4][6][7][8][9][10]

  • Nanoparticle-in-Film Technology: This approach encapsulates this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are then embedded within a thin polymeric film.[1][2][11] This formulation is designed to protect the drug from efflux transporters and provide sustained release as the film dissolves.[1][2]

4. How does the nanoparticle-in-film technology enhance this compound's bioavailability and tissue permeability?

The nanoparticle-in-film system improves this compound's performance in several ways:

  • Overcoming Efflux: Encapsulating this compound in nanoparticles helps to bypass the P-gp and BCRP efflux transporters, leading to increased intracellular drug concentration.[1]

  • Enhanced Permeability: Studies have shown that this nanoformulation significantly increases the permeability of this compound across cell lines and ex vivo cervical tissue.[1][2][11]

  • Sustained Release: The film provides a platform for the sustained release of the nanoparticles, maintaining local drug concentrations above the IC50 for an extended period.[1][2]

Troubleshooting Guide

Issue: Low drug concentrations in plasma or target tissues during in vivo studies.

Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound. Consider formulation strategies designed for poorly soluble drugs, such as creating amorphous solid dispersions, using co-solvents, or employing lipid-based delivery systems.[12][13][14][15][16] For localized delivery, nanoparticle encapsulation has proven effective.[1][2]
Drug efflux by P-gp and BCRP transporters. Utilize formulations that can overcome or inhibit efflux transporters. Encapsulation in nanoparticles is a documented strategy to reduce efflux of this compound.[1] Co-administration with known P-gp/BCRP inhibitors could be another exploratory approach.
Inadequate release from the delivery system (e.g., intravaginal ring, film). Optimize the polymer composition and drug loading of the delivery system to achieve the desired release kinetics. Review the manufacturing process (e.g., solvent casting for films) to ensure homogeneity and proper drug dispersion.[1][4]
Rapid clearance from the administration site. For topical or local applications, ensure the formulation has appropriate mucoadhesive properties to prolong residence time. The nanoparticle-in-film system is designed for sustained local retention.[2]

Issue: Inconsistent or variable results in permeability assays.

Potential Cause Troubleshooting Steps
Variability in ex vivo tissue samples. Standardize the tissue source and handling procedures. Ensure tissues are fresh and properly stored (e.g., snap-frozen at -80°C) before use.[1] Account for biological variability by increasing the number of replicates.
Issues with cell line models (e.g., MDCKII-MDR1, MDCKII-BCRP). Verify the expression levels of the efflux transporters in your cell lines. Ensure cell monolayers have reached confluence and exhibit appropriate transepithelial electrical resistance (TEER) values before starting the permeability assay.
Precipitation of this compound in assay buffer. Confirm the solubility of your formulation in the receiver compartment buffer. If precipitation is an issue, consider adding a solubilizing agent (e.g., a small percentage of a surfactant) to the receiver medium, ensuring it does not impact cell viability or membrane integrity.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles (PNP) Data extracted from a study on nanoparticle-in-film technology.[1][2][11]

ParameterValue
Mean Diameter382.2 nm
Zeta Potential-15.2 mV
Drug Encapsulation Efficiency95.2%

Table 2: In Vitro Efficacy and Permeability of this compound Formulations Comparative data for free this compound vs. This compound encapsulated in PLGA nanoparticles (PNP).[1][2]

ParameterFree this compoundThis compound PNPFold Increase
IC50 (HIV Inhibition) 0.54 nM0.46 nMN/A
Permeability (MDCKII Cells) -->4-fold
Permeability (Ectocervical Tissue) --1.7-fold

Table 3: Efflux Ratio of this compound in Transporter-Overexpressing Cell Lines The efflux ratio (ER) is the ratio of permeability from basolateral-to-apical (B-A) vs. apical-to-basolateral (A-B). A high ER indicates significant efflux.[1]

Cell Line ModelFormulationEfflux Ratio (ER)
MDCKII BCRP (BCRP Overexpressing) Free this compound13.77
This compound PNP1.04
MDCKII MDR1 (P-gp Overexpressing) Free this compound48.38
This compound PNP10.48
Key Experimental Protocols

1. Formulation of this compound PLGA Nanoparticles (PNP)

This protocol describes the preparation of this compound loaded nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.

  • Procedure:

    • Dissolve this compound and PLGA in DCM to create the organic phase.

    • Prepare an aqueous solution of PVA to serve as the surfactant/stabilizer.

    • Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath.

    • Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of DCM.

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet with deionized water to remove excess PVA.

    • Resuspend the final nanoparticle pellet in water and lyophilize for storage.

2. Ex Vivo Cervical Tissue Permeability Assay

This protocol is used to assess the permeability of this compound formulations across biological tissue.

  • Materials: Fresh human cervical tissue, Franz diffusion cells, appropriate buffer solution (e.g., Krebs-Ringer bicarbonate buffer), this compound formulation, LC-MS/MS for quantification.

  • Procedure:

    • Obtain fresh cervical tissue and store appropriately (e.g., snap-frozen at -80°C).[1]

    • Prepare tissue sections of a standardized thickness.

    • Mount the tissue between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

    • Fill the receptor chamber with buffer and ensure no air bubbles are present.

    • Apply the this compound formulation (e.g., free drug solution or nanoparticle suspension) to the donor chamber.

    • Maintain the apparatus at 37°C and stir the receptor chamber solution.

    • At predetermined time points, collect aliquots from the receptor chamber and replace with fresh buffer.

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[4][6][10]

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the tissue, A is the surface area of the tissue, and C0 is the initial drug concentration in the donor chamber.[1]

Visualizations

Caption: Mechanism of action of this compound as an HIV integrase inhibitor.

Bioavailability_Challenges Free_MK2048 Free this compound Extracellular Extracellular Space Free_MK2048->Extracellular PNP_MK2048 Nanoparticle (PNP) Encapsulated this compound Intracellular Intracellular Space PNP_MK2048->Intracellular Endocytosis/ Bypasses Efflux Extracellular->Intracellular Passive Diffusion Intracellular->Extracellular Efflux Efflux_Pump Efflux Transporters (P-gp, BCRP)

Caption: Overcoming efflux transporter challenges with nanoparticle encapsulation.

Experimental_Workflow_Permeability cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Apply Formulation to Donor Chamber Formulation->Dosing Tissue_Prep Prepare & Mount Cervical Tissue Franz_Cell Mount in Franz Diffusion Cell Tissue_Prep->Franz_Cell Franz_Cell->Dosing Sampling Sample from Receptor Chamber (Time Points) Dosing->Sampling Quantification Quantify Drug (LC-MS/MS) Sampling->Quantification Calculation Calculate Papp Quantification->Calculation

Caption: Experimental workflow for the ex vivo tissue permeability assay.

References

potential for MK-2048 degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK-2048. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound during experimental use. The following information is curated to provide guidance on maintaining the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection.[1] Its primary mechanism of action is to block the integration of the HIV viral DNA into the host cell's genome by inhibiting the viral enzyme integrase.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, powdered this compound should be stored at -20°C. Stock solutions prepared in a suitable solvent should be stored at -80°C to minimize degradation.

Q3: What solvents are recommended for preparing this compound stock solutions?

Based on analytical methods, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For cell-based assays, initial stock solutions are typically prepared in DMSO and then further diluted in aqueous media. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively available, many complex organic molecules can be susceptible to photodegradation. As a precautionary measure, it is recommended to protect this compound solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term experiments or when exposed to light for extended periods.

Q5: What are the potential pathways for this compound degradation?

Although specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with similar functional groups are susceptible to:

  • Hydrolysis: The amide linkages in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative conditions, potentially leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to UV or high-intensity visible light could potentially lead to the degradation of the molecule.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially linked to its degradation.

Observed Issue Potential Cause (Degradation-Related) Recommended Action
Loss of biological activity or inconsistent results Degradation of this compound in stock solutions or experimental media.- Prepare fresh stock solutions from powdered compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Minimize the time this compound is in aqueous solutions at physiological temperatures before use.- Verify the pH of your experimental media, as extreme pH can accelerate hydrolysis.
Precipitation of the compound in aqueous media Poor solubility or aggregation, which can be exacerbated by degradation products.- Ensure the final concentration of the organic solvent (e.g., DMSO) is optimized for solubility without causing cellular toxicity.- Use a vortex or sonication to aid dissolution when preparing working solutions.- Filter the final working solution through a 0.22 µm filter before use in sensitive assays.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.- Analyze a freshly prepared standard of this compound to confirm its retention time.- If new peaks are observed, consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust chromatographic conditions to achieve better separation of the parent compound from any impurities or degradants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of powdered this compound in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex the solution until the compound is completely dissolved. If necessary, sonicate for a few minutes in a water bath.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: General Forced Degradation Study

A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to observe the decrease in the parent peak and the formation of new peaks corresponding to degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the handling and potential degradation of this compound.

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting prep_start Start: Weigh this compound Powder prep_dissolve Dissolve in Appropriate Solvent prep_start->prep_dissolve prep_filter Sterile Filter (0.22 µm) prep_dissolve->prep_filter prep_aliquot Aliquot for Storage prep_filter->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_thaw Thaw Aliquot prep_store->exp_thaw exp_dilute Prepare Working Solution exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay analysis_data Collect Data exp_assay->analysis_data analysis_check Inconsistent Results? analysis_data->analysis_check analysis_check->analysis_data No analysis_degradation Suspect Degradation analysis_check->analysis_degradation Yes analysis_new_prep Prepare Fresh Solutions analysis_degradation->analysis_new_prep analysis_new_prep->exp_thaw

Caption: Workflow for preparing and using this compound with troubleshooting steps.

G Potential Degradation Pathways for this compound cluster_stressors Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Degradation Products MK2048 This compound (Intact) Pathway_Hydrolysis Hydrolysis MK2048->Pathway_Hydrolysis Pathway_Oxidation Oxidation MK2048->Pathway_Oxidation Pathway_Photolysis Photolysis MK2048->Pathway_Photolysis Stressor_AcidBase Strong Acid/Base (pH) Stressor_AcidBase->Pathway_Hydrolysis Stressor_Oxidants Oxidizing Agents Stressor_Oxidants->Pathway_Oxidation Stressor_Light UV/Visible Light Stressor_Light->Pathway_Photolysis Product_Hydrolyzed Hydrolyzed Fragments Pathway_Hydrolysis->Product_Hydrolyzed Product_Oxidized Oxidized Derivatives Pathway_Oxidation->Product_Oxidized Product_Photo Photodegradants Pathway_Photolysis->Product_Photo

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: MK-2048 Efflux Pump Interactions In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro interactions of the HIV integrase inhibitor MK-2048 with the efflux pumps P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp) and/or Breast Cancer Resistance Protein (BCRP)?

A1: Yes, in vitro studies have confirmed that this compound is a substrate for both P-gp and BCRP efflux pumps.[1] This means that these transporters actively pump this compound out of cells, which can reduce its intracellular concentration and potentially impact its efficacy in tissues where these pumps are expressed.

Q2: What in vitro models are suitable for studying this compound's interaction with P-gp and BCRP?

A2: Polarized cell lines overexpressing a single transporter are recommended. Commonly used and appropriate models include Madin-Darby canine kidney (MDCKII) cells transfected with the human MDR1 gene (for P-gp) or ABCG2 gene (for BCRP). These are referred to as MDCKII-MDR1 and MDCKII-BCRP cells, respectively.[1] Caco-2 cells, which endogenously express multiple transporters including P-gp and BCRP, can also be used.

Q3: What is a typical efflux ratio for this compound in these models?

A3: The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. A ratio significantly greater than 2 is indicative of active efflux. For free this compound, reported efflux ratios are approximately 48.38 in MDCKII-MDR1 cells and 13.77 in MDCKII-BCRP cells.[1]

Q4: Is this compound also an inhibitor of P-gp or BCRP?

Q5: How can I determine if an observed interaction is specific to P-gp or BCRP?

A5: To confirm the specific transporter involved, you can use well-characterized inhibitors. For P-gp, verapamil or zosuquidar are commonly used. For BCRP, Ko143 is a specific inhibitor. A significant reduction in the efflux ratio of this compound in the presence of a specific inhibitor would confirm the involvement of that transporter.

Quantitative Data Summary

The following table summarizes the reported in vitro permeability and efflux ratio data for free this compound.

Cell LineTransporterDirectionApparent Permeability (Papp) (cm/s)Efflux Ratio (ER)Reference
MDCKII-MDR1P-glycoprotein (P-gp)A-BData not specified48.38[1]
B-AData not specified
MDCKII-BCRPBreast Cancer Resistance Protein (BCRP)A-BData not specified13.77[1]
B-AData not specified

Note: While the efflux ratios are provided, the specific Papp values for the A-B and B-A directions were not detailed in the source material.

Experimental Protocols & Methodologies

Bidirectional Permeability Assay for this compound

This protocol is adapted for determining the efflux ratio of this compound using MDCKII-MDR1 or MDCKII-BCRP cells.

1. Cell Culture and Seeding:

  • Culture MDCKII-MDR1 or MDCKII-BCRP cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418).
  • Seed cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density that allows for the formation of a confluent monolayer within 4-7 days.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). The TEER values should be stable and meet the laboratory's established criteria before initiating the transport experiment.

2. Transport Experiment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting cell monolayer integrity.
  • For Apical-to-Basolateral (A-B) transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
  • For Basolateral-to-Apical (B-A) transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
  • At the end of the incubation, collect samples from both the donor and receiver chambers.

3. Sample Analysis and Data Calculation:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the permeable membrane, and C0 is the initial concentration in the donor chamber.
  • Calculate the efflux ratio (ER) as:
  • ER = Papp (B-A) / Papp (A-B)

P-gp Inhibition Assessment using the Calcein-AM Assay

This assay can be used to evaluate the potential of this compound to inhibit P-gp-mediated efflux.

1. Cell Seeding:

  • Seed P-gp overexpressing cells (e.g., K562/MDR or CEM/MDR) and the parental (sensitive) cell line in a 96-well plate at an appropriate density.

2. Compound Incubation:

  • Pre-incubate the cells with varying concentrations of this compound or a positive control inhibitor (e.g., verapamil) for a defined period (e.g., 15-30 minutes) at 37°C.

3. Calcein-AM Addition and Measurement:

  • Add calcein-AM, a non-fluorescent P-gp substrate, to all wells at a final concentration of approximately 0.25-1 µM.
  • Incubate the plate at 37°C for 15-60 minutes. Inside the cells, esterases convert calcein-AM to the fluorescent calcein, which is a poor P-gp substrate and is retained intracellularly.
  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

4. Data Analysis:

  • Increased fluorescence in the presence of an inhibitor indicates reduced efflux of calcein-AM.
  • Calculate the percent inhibition at each concentration of this compound relative to the control (no inhibitor) and the positive control.
  • If sufficient inhibition is observed, an IC50 value can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp or BCRP in the presence of a test compound. Substrates of these transporters often stimulate ATPase activity.

1. Membrane Preparation:

  • Use commercially available membrane vesicles prepared from cells overexpressing P-gp or BCRP.

2. Assay Reaction:

  • In a 96-well plate, combine the membrane vesicles with varying concentrations of this compound or a known activator (e.g., verapamil for P-gp) in an assay buffer.
  • Initiate the reaction by adding MgATP.
  • Incubate at 37°C for a defined period (e.g., 20-40 minutes).

3. Phosphate Detection:

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based reagent.
  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

4. Data Analysis:

  • Compare the ATPase activity in the presence of this compound to the basal activity (no compound) and the activity with a known activator.
  • An increase in ATPase activity suggests that this compound is a substrate that is being actively transported.

Troubleshooting Guides

Permeability Assays
IssuePossible Cause(s)Suggested Solution(s)
High variability in Papp values - Inconsistent cell monolayer integrity. - Poor solubility of this compound in the transport buffer. - Non-specific binding of this compound to the plate or apparatus.- Ensure consistent TEER values across all wells before the experiment. - Check the solubility of this compound in the transport buffer at the tested concentration. Consider using a co-solvent, but keep the concentration low. - Include a mass balance calculation (recovery) to assess compound loss. Consider using low-binding plates.
Low or no detectable transport (A-B and B-A) - Poor permeability of this compound. - Analytical method not sensitive enough.- Increase the incubation time, ensuring the monolayer remains intact. - Optimize the LC-MS/MS method for higher sensitivity.
Efflux ratio close to 1, but literature suggests it is a substrate - Low expression or activity of the transporter in the cell line. - The concentration of this compound used is saturating the transporter.- Validate the expression and activity of the transporter using a known substrate (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP). - Perform the assay at a lower concentration of this compound.
Calcein-AM Assay
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Spontaneous hydrolysis of calcein-AM in the buffer. - Intrinsic fluorescence of this compound.- Prepare calcein-AM solution fresh before each experiment. - Run a control with this compound alone (no cells or calcein-AM) to check for intrinsic fluorescence at the assay wavelengths.
Low signal-to-noise ratio - Low esterase activity in the cells. - Insufficient incubation time. - High efflux activity in the cells.- Increase the incubation time with calcein-AM. - Ensure the use of a cell line with known high P-gp expression for inhibition studies.
False-positive or false-negative results - this compound cytotoxicity at the tested concentrations. - this compound directly inhibiting cellular esterases.- Perform a cytotoxicity assay (e.g., MTT or LDH) with this compound under the same conditions as the calcein-AM assay. - Test the effect of this compound on esterase activity using a cell-free esterase assay.
ATPase Assays
IssuePossible Cause(s)Suggested Solution(s)
High basal ATPase activity - Contamination of membrane preparation with other ATPases. - Contamination of reagents with inorganic phosphate.- Use a specific inhibitor (e.g., vanadate) to determine the transporter-specific ATPase activity. - Use high-purity ATP and phosphate-free buffers and water.
No stimulation of ATPase activity by this compound - this compound is not a transported substrate or is a very slowly transported substrate. - The concentration of this compound is not optimal. - The assay conditions (e.g., buffer composition, pH) are not optimal for this compound interaction.- Confirm the activity of the membrane preparation with a known activator. - Test a wider range of this compound concentrations. - Optimize assay conditions.
Inhibition of ATPase activity - this compound may be an inhibitor of the transporter. - At high concentrations, some substrates can cause substrate inhibition.- To confirm inhibition, test the effect of this compound on the ATPase activity stimulated by a known activator. - Test a broader concentration range to distinguish between inhibition and substrate inhibition.

Visualizations

experimental_workflow_permeability_assay Bidirectional Permeability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed MDCKII-MDR1/BCRP cells on Transwell inserts monitor_teer Monitor TEER until confluent monolayer forms seed_cells->monitor_teer add_mk2048_ab Add this compound to Apical side (A-B Transport) monitor_teer->add_mk2048_ab add_mk2048_ba Add this compound to Basolateral side (B-A Transport) monitor_teer->add_mk2048_ba incubate Incubate at 37°C add_mk2048_ab->incubate add_mk2048_ba->incubate collect_samples Collect samples from donor and receiver chambers incubate->collect_samples lcms_analysis Quantify this compound by LC-MS/MS collect_samples->lcms_analysis calculate_papp Calculate Papp (A-B) and Papp (B-A) lcms_analysis->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the bidirectional permeability assay.

signaling_pathway_efflux_pump This compound Interaction with P-gp/BCRP cluster_cell Cell cluster_membrane Cell Membrane mk2048_in Intracellular This compound pgp_bcrp P-gp / BCRP (Efflux Pump) mk2048_in->pgp_bcrp Binding mk2048_out Extracellular This compound mk2048_out->mk2048_in Passive Diffusion pgp_bcrp->mk2048_out ATP-dependent Efflux

Caption: this compound cellular influx and efflux mechanism.

logical_relationship_troubleshooting Troubleshooting Logic for High Efflux Ratio Variability start High ER Variability Observed check_teer Check TEER records for all wells start->check_teer check_solubility Assess this compound solubility in transport buffer start->check_solubility check_recovery Calculate mass balance (recovery %) start->check_recovery teer_ok TEER values consistent? check_teer->teer_ok solubility_ok Is this compound fully dissolved? check_solubility->solubility_ok recovery_ok Is recovery >80%? check_recovery->recovery_ok solution_teer Re-evaluate cell seeding density and culture period teer_ok->solution_teer No end_node Variability Resolved teer_ok->end_node Yes solution_solubility Optimize buffer or use low concentration of co-solvent solubility_ok->solution_solubility No solubility_ok->end_node Yes solution_recovery Use low-binding plates; re-evaluate analytical method recovery_ok->solution_recovery No recovery_ok->end_node Yes

Caption: Troubleshooting decision tree for permeability assays.

References

Technical Support Center: MK-2048 Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV integrase inhibitor MK-2048 in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation integrase strand transfer inhibitor (INSTI)[1][2]. Its primary mechanism is to block the integration of the HIV viral DNA into the host cell's genome, which is a critical step in the viral replication cycle[3][4]. It was primarily investigated as a potential agent for pre-exposure prophylaxis (PrEP) against HIV infection[3].

Q2: In which preclinical animal models has this compound been most extensively studied?

The majority of in vivo preclinical data for this compound comes from studies using non-human primates (NHPs), specifically rhesus macaques (RM)[5][6]. The RM model is considered useful for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug-containing intravaginal rings (IVRs) before human trials[6]. There is limited publicly available data on the use of this compound in other common preclinical models such as rodents or rabbits.

Q3: What are the most significant known limitations of this compound observed in these models?

The most critical limitation observed in both NHP and human studies is the disconnect between drug concentration in cervicovaginal tissue and its antiviral efficacy[1][2][7][8][9]. High concentrations of this compound have been measured in tissue samples, but these levels did not consistently correlate with the inhibition of HIV or SIV in ex vivo challenge assays[8][9]. This suggests that simply achieving high local drug levels may be insufficient for protection.

Q4: What are the suspected reasons for the disconnect between tissue concentration and efficacy?

Two primary reasons are hypothesized for this observation:

  • Insufficient Drug Penetration: The drug may not be reaching the specific cellular compartments where HIV replication occurs in sufficient concentrations.

  • Drug Efflux: this compound is suspected to be a substrate of cellular efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1][2][10]. These transporters can actively pump the drug out of target cells, thereby reducing its intracellular concentration and antiviral activity despite high overall tissue levels[2][10].

Q5: Are there any known systemic toxicity data (e.g., LD50, NOAEL) for this compound from animal models?

There is a lack of publicly available, detailed systemic toxicity data for this compound from preclinical animal models. Studies involving intravaginal rings in both women and macaques have reported the formulations to be safe and well-tolerated, with substantially lower drug concentrations in plasma compared to vaginal fluids, suggesting a low risk of systemic toxicity via this route of administration[5][7]. However, specific toxicology studies detailing parameters like No-Observed-Adverse-Effect-Level (NOAEL) or LD50 are not described in the reviewed literature.

Troubleshooting Guide

Problem 1: High tissue concentrations of this compound are observed, but there is poor or no efficacy in the ex vivo viral challenge.

  • Possible Cause 1: Drug Efflux: As noted, this compound is a likely substrate for efflux pumps like P-gp and BCRP[1][2][10]. Even with high total tissue concentration, the intracellular concentration in target lymphocytes or macrophages may be below the inhibitory threshold.

  • Troubleshooting Steps:

    • Co-administration with Efflux Pump Inhibitors: In in vitro or ex vivo settings, consider co-administering known P-gp or BCRP inhibitors to assess if this restores antiviral activity. This can help confirm if efflux is the primary issue.

    • Intracellular Drug Quantification: If possible, adapt protocols to quantify this compound concentrations specifically within target cell populations (e.g., CD4+ T cells) isolated from the tissue, rather than relying on whole-tissue homogenates.

    • Alternative Formulation Strategies: The use of nanoparticle-based delivery systems has been shown to help evade efflux transporters and increase intracellular drug accumulation[10]. A nanoparticle-in-film technology demonstrated increased permeability and reduced efflux of this compound in cell line models[2][10].

Problem 2: Inconsistent or lower-than-expected drug release from intravaginal ring (IVR) or film formulations in vivo.

  • Possible Cause 1: Formulation Inconsistencies: Variability in the manufacturing process of the delivery system (e.g., polymer matrix, drug loading) can lead to inconsistent release profiles.

  • Possible Cause 2: Animal Model Physiology: The vaginal physiology of the animal model (e.g., pH, fluid volume, microbiome) can differ from in vitro release conditions and from human physiology, affecting the hydration and erosion/release rates of the formulation. For instance, the normal vaginal pH in macaques ranges from 5.0 to 8.0, which is a wider and generally higher range than in humans[1].

  • Troubleshooting Steps:

    • In Vitro-In Vivo Correlation (IVIVC): Establish a strong IVIVC for your specific formulation. Ensure your in vitro release testing conditions (e.g., buffer composition, pH, agitation) are as biorelevant as possible.

    • Remnant Analysis: After in vivo studies, analyze the residual drug content in the removed IVR or film[6]. This provides a direct measure of the total drug released in vivo and can help identify inconsistencies.

    • Monitor Physiological Parameters: During the in vivo study, monitor relevant physiological parameters of the animal model, such as vaginal pH, to identify any deviations that might explain altered release kinetics[1].

Quantitative Data

Table 1: Pharmacokinetics of this compound in Rhesus Macaques (Intravaginal Ring Administration)

Parameter Plasma Vaginal Secretions Source
Time to Peak (Tmax) 24 - 168 hours 24 - 336 hours [6]
Peak Concentration (Cmax) 0.04 - 2.96 ng/mL 198 - 19,435 ng/mL [6]
In Vivo Release from IVR 0.49 mg (Day 3) N/A [6]

| | 2.33 mg (Day 14) | N/A |[6] |

Table 2: In Vitro Efficacy of this compound

Assay Parameter Value Source
HIV-1 Inhibition (TZM-bl cells) IC50 (Free this compound) 0.54 nM [2]
HIV-1 Inhibition (TZM-bl cells) IC50 (Nanoparticle Film) 0.46 nM [2]

| HIV Integrase Inhibition | IC50 | 2.6 nM |[10] |

Experimental Protocols

1. Quantification of this compound in Biological Matrices (Plasma, Vaginal Fluid, Tissue)

  • Principle: This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for drug quantification.

  • Methodology:

    • Sample Preparation:

      • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile containing an internal standard (a structurally similar molecule, e.g., a deuterated version of this compound). Samples are vortexed and centrifuged to pellet the precipitated proteins.

      • Vaginal Fluid (from swabs): The swab is extracted into a known volume of a suitable buffer or blank plasma[5][9]. This extract is then treated similarly to plasma samples. High concentrations may require serial dilutions[9].

      • Tissue: A known weight of the tissue biopsy is homogenized in a specific buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the drug from tissue components[9].

    • Chromatography:

      • An aliquot of the supernatant (from plasma/vaginal fluid) or the processed tissue extract is injected into a high-performance liquid chromatography (HPLC) system.

      • A C18 reverse-phase column is typically used to separate this compound from other matrix components.

      • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is employed.

    • Mass Spectrometry:

      • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

      • The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.

    • Quantification: A calibration curve is generated using standards of known this compound concentrations prepared in the same biological matrix. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantitation is typically in the picogram per milliliter range[9].

2. Ex Vivo SIV/HIV Vaginal Biopsy Challenge Assay

  • Principle: This assay assesses the ability of a drug present in the tissue to protect against a live viral challenge ex vivo.

  • Methodology:

    • Biopsy Collection: Following in vivo drug exposure (e.g., after removal of an this compound IVR), cervicovaginal biopsies are collected from the animal model (e.g., rhesus macaque)[6]. Control biopsies are taken from placebo-treated animals.

    • Tissue Culture: The biopsies are placed on collagen rafts or in culture wells at the air-liquid interface to maintain tissue viability and architecture. They are cultured in appropriate media supplemented with growth factors.

    • Viral Challenge: A standardized, high-titer stock of SIV (for macaque tissue) or HIV (for human tissue) is added to the apical surface of the tissue biopsies[6].

    • Incubation: The challenged tissues are incubated for several days (e.g., 11-14 days) to allow for viral replication. The culture medium is periodically collected and replaced.

    • Readout of Viral Replication:

      • p27/p24 ELISA: The collected culture supernatants are analyzed for the presence of the viral core protein SIV p27 or HIV p24 by ELISA[6][9]. The amount of p27/p24 is directly proportional to the extent of viral replication.

      • Proviral DNA qPCR: At the end of the culture period, DNA can be extracted from the tissue biopsies, and quantitative PCR (qPCR) can be performed to measure the amount of integrated proviral DNA[6].

    • Data Analysis: Viral replication in biopsies from this compound-treated animals is compared to that in biopsies from placebo-treated animals. Efficacy is determined by the degree of reduction in p27/p24 production or proviral DNA load.

Visualizations

HIV_Integration_and_MK2048_Inhibition HIV Integration and this compound Inhibition Pathway cluster_cell Target Cell (e.g., CD4+ T-Cell) cluster_nucleus Nucleus cluster_drug Pharmacological Intervention HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Host_DNA Host Cell DNA Integration->Host_DNA Provirus Provirus Replication Viral Replication Provirus->Replication Integrase HIV Integrase Integrase->Integration MK2048_out This compound (Extracellular) MK2048_in This compound (Intracellular) MK2048_out->MK2048_in Diffusion MK2048_in->Integrase Inhibits EffluxPump Efflux Pump (P-gp/BCRP) MK2048_in->EffluxPump EffluxPump->MK2048_out Efflux

Caption: HIV integration pathway and the inhibitory action of this compound, highlighting potential efflux.

Preclinical_Workflow_MK2048_IVR Preclinical Evaluation Workflow for this compound IVR in Macaques cluster_setup Phase 1: Study Setup cluster_in_vivo Phase 2: In Vivo Treatment (e.g., 14-28 Days) cluster_ex_vivo Phase 3: Efficacy & PD Analysis cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (Rhesus Macaques) Group_Assignment Group Assignment (this compound IVR vs Placebo) Animal_Acclimation->Group_Assignment IVR_Insertion IVR Insertion Group_Assignment->IVR_Insertion PK_Sampling Pharmacokinetic Sampling (Blood, Vaginal Swabs) IVR_Insertion->PK_Sampling Safety_Monitoring Safety Monitoring (Colposcopy, Vaginal pH) IVR_Insertion->Safety_Monitoring LCMS_Analysis LC-MS/MS Analysis of Drug Concentrations PK_Sampling->LCMS_Analysis IVR_Removal IVR Removal & Remnant Analysis Safety_Monitoring->IVR_Removal Biopsy Cervicovaginal Biopsy Collection IVR_Removal->Biopsy ExVivo_Challenge Ex Vivo SIV Challenge Biopsy->ExVivo_Challenge Viral_Readout Viral Replication Readout (p27 ELISA, qPCR) ExVivo_Challenge->Viral_Readout PK_PD_Modeling PK/PD Modeling Viral_Readout->PK_PD_Modeling LCMS_Analysis->PK_PD_Modeling

Caption: Experimental workflow for evaluating an this compound IVR in a macaque model.

Troubleshooting_Logic Troubleshooting Logic for Poor this compound Efficacy Start Unexpected Result: Poor In Vivo / Ex Vivo Efficacy Check_PK Were tissue drug concentrations adequate (above IC95)? Start->Check_PK Low_PK No Check_PK->Low_PK High_PK Yes Check_PK->High_PK Investigate_Release Investigate Formulation: - Check in vitro release profile - Perform IVR remnant analysis - Assess animal model physiology (pH) Low_PK->Investigate_Release Investigate_PD Investigate Pharmacodynamics: - Hypothesis: Drug Efflux - Hypothesis: Poor cell penetration High_PK->Investigate_PD Test_Efflux Test Efflux Hypothesis: - Use efflux pump inhibitors in vitro - Quantify intracellular drug levels Investigate_PD->Test_Efflux Reformulate Consider Reformulation: - Nanoparticles to evade efflux - Permeation enhancers Test_Efflux->Reformulate

Caption: Logical workflow for troubleshooting poor efficacy results with this compound.

References

MK-2048 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving the HIV-1 integrase inhibitor, MK-2048.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation integrase strand transfer inhibitor (INSTI).[1] Its primary mechanism of action is to bind to the active site of HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome. This binding prevents the strand transfer step of integration, thus halting the HIV replication cycle.[1]

Q2: Why did this compound fail in clinical trials despite showing high tissue concentrations?

Phase I clinical trials of this compound delivered via a vaginal ring showed that while the drug was well-tolerated and achieved high concentrations in cervical tissue, this did not correlate with HIV inhibitory activity.[1] A primary hypothesis for this discrepancy is that this compound is a substrate for cellular efflux pumps, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1] These transporters may actively pump the drug out of the target cells, reducing its intracellular concentration to sub-therapeutic levels.

Q3: What are the known resistance mutations for this compound?

In vitro studies have identified two key mutations that confer resistance to this compound: G118R and E138K in the integrase gene.[1] The G118R mutation appears first and confers low-level resistance, but also significantly reduces the virus's replication capacity. The subsequent E138K mutation partially restores viral fitness and increases resistance to this compound.[1]

Troubleshooting Guides

Problem 1: Lower than expected anti-HIV-1 activity in cell-based assays despite using the recommended concentration.

Possible Causes:

  • Drug Efflux: The cell line used may have high expression levels of P-gp or BCRP transporters, leading to rapid efflux of this compound.

  • Cell Seeding Density: Incorrect cell density can affect viral infectivity and the apparent efficacy of the drug.

  • Virus Titer: The viral inoculum may be too high, overwhelming the inhibitory capacity of the drug at the tested concentration.

  • Reagent Quality: The this compound compound may have degraded, or the cell culture reagents may be of poor quality.

Troubleshooting Steps:

  • Assess Drug Efflux:

    • Perform a bidirectional permeability assay using MDCK cells transfected with human MDR1 (for P-gp) or ABCG2 (for BCRP). A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests that this compound is a substrate for the respective transporter.

    • Consider co-incubating your cell-based assay with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the anti-HIV-1 activity of this compound is restored.

  • Optimize Assay Conditions:

    • Carefully optimize the cell seeding density for your specific cell line and plate format to ensure a healthy and consistent monolayer.

    • Titer your virus stock accurately and use a multiplicity of infection (MOI) that gives a robust signal without being excessive.

  • Verify Reagent Integrity:

    • Confirm the purity and concentration of your this compound stock solution.

    • Ensure all cell culture media and supplements are fresh and properly stored.

Problem 2: High cytotoxicity observed at concentrations where anti-HIV-1 activity is expected.

Possible Causes:

  • Cell Line Sensitivity: The cell line being used may be particularly sensitive to the cytotoxic effects of this compound.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cell death.

  • Assay Method: The method used to assess cytotoxicity (e.g., MTT, MTS, CellTiter-Glo) may be influenced by the compound.

Troubleshooting Steps:

  • Determine the CC50:

    • Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will help establish the therapeutic window.

    • Compare your CC50 values to the data provided in the "Cytotoxicity Data" table below.

  • Use a Different Cytotoxicity Assay:

    • If you suspect interference with your primary cytotoxicity assay, try an alternative method that relies on a different principle (e.g., measuring membrane integrity via LDH release vs. metabolic activity).

  • Consult the Literature:

    • Review published studies to see if similar cytotoxicity has been reported for this compound in your cell line or under your experimental conditions.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound
HIV-1 StrainMutation(s)IC50 (nM) - RaltegravirIC50 (nM) - this compoundFold Change in IC50 (vs. WT) - this compound
Wild-Type (WT)-52.51.0
Raltegravir-ResistantN155H955.02.0
Raltegravir-ResistantQ148H354.51.8
Raltegravir-ResistantQ148R1106.02.4
Raltegravir-ResistantQ148K405.52.2
This compound-ResistantG118R512.55.0
This compound-ResistantG118R + E138K620.08.0

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line used.

Table 2: In Vitro Cytotoxicity of this compound
Cell LineCell TypeCC50 (µM)
TZM-blHeLa derivative>50
CEM-SSHuman T-cell~45
MT-4Human T-cell>50
Peripheral Blood Mononuclear Cells (PBMCs)Primary human cells>50

Note: CC50 values can vary between laboratories and with different assay methods.

Experimental Protocols

Protocol 1: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Neutralization

This assay measures the ability of a compound to inhibit HIV-1 infection of TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock of known titer

  • This compound stock solution

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well flat-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium.

  • Virus Preparation: Dilute the HIV-1 stock in complete growth medium containing DEAE-Dextran to a final concentration that gives a robust luciferase signal (typically 1,000-10,000 RLU over background).

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells, followed by 50 µL of the diluted virus. Include wells with virus only (positive control) and cells only (background control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a white 96-well plate and read the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Bidirectional Permeability Assay using MDCK-MDR1 and MDCK-BCRP Cells

This assay determines if a compound is a substrate of P-gp or BCRP by measuring its transport across a polarized monolayer of transfected MDCK cells.

Materials:

  • MDCK-MDR1 and MDCK-BCRP cells

  • Wild-type MDCK cells (control)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1, MDCK-BCRP, or wild-type MDCK cells onto the Transwell® inserts and culture for 4-6 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayer with transport buffer.

    • Add this compound in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at different time points.

  • Basolateral to Apical (B-A) Transport:

    • Wash the monolayer with transport buffer.

    • Add this compound in transport buffer to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 suggests the compound is a substrate of the efflux transporter.

Mandatory Visualizations

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integrase Integrase Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Integrase->Pre-Integration Complex (PIC) Integrated Provirus Integrated Provirus Integrase->Integrated Provirus Catalyzes Cytoplasm Cytoplasm Nucleus Nucleus Host DNA Host DNA Viral DNA->Pre-Integration Complex (PIC) Forms Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Nuclear Import->Integrated Provirus Integration Integrated Provirus->Host DNA into

Caption: HIV-1 Integration Pathway.

MK2048_Mechanism HIV Integrase HIV Integrase Strand Transfer Strand Transfer HIV Integrase->Strand Transfer Catalyzes Inhibition Inhibition HIV Integrase->Inhibition Leads to Viral DNA Viral DNA Viral DNA->Strand Transfer This compound This compound This compound->HIV Integrase Binds to Active Site This compound->Inhibition

Caption: Mechanism of Action of this compound.

Drug_Efflux_Mechanism cluster_cell Target Cell Intracellular Space Intracellular Space Cell Membrane Cell Membrane Efflux Pump (P-gp/BCRP) Efflux Pump (P-gp/BCRP) Extracellular this compound Extracellular this compound Efflux Pump (P-gp/BCRP)->Extracellular this compound Active Transport Out Intracellular this compound Intracellular this compound Extracellular this compound->Intracellular this compound Passive Diffusion Intracellular this compound->Efflux Pump (P-gp/BCRP) Binds to Low Efficacy Low Efficacy Intracellular this compound->Low Efficacy Leads to

Caption: Drug Efflux Reduces Intracellular this compound.

Troubleshooting_Workflow Start Unexpected Result Problem Low Efficacy or High Cytotoxicity? Start->Problem LowEfficacy Low Efficacy Problem->LowEfficacy Low Efficacy HighCyto High Cytotoxicity Problem->HighCyto High Cytotoxicity CheckEfflux Suspect Drug Efflux? LowEfficacy->CheckEfflux CheckCellLine Cell Line Sensitivity Known? HighCyto->CheckCellLine CheckAssay Assay Conditions Optimal? CheckEfflux->CheckAssay No PerformEffluxAssay Perform Bidirectional Permeability Assay CheckEfflux->PerformEffluxAssay Yes CheckReagents Reagents Validated? CheckAssay->CheckReagents Yes OptimizeAssay Optimize Cell Density & Virus Titer CheckAssay->OptimizeAssay No ValidateReagents Validate Compound & Reagents CheckReagents->ValidateReagents No End Resolution CheckReagents->End Yes PerformEffluxAssay->End OptimizeAssay->End ValidateReagents->End DetermineCC50 Determine CC50 CheckCellLine->DetermineCC50 No AlternativeAssay Use Alternative Cytotoxicity Assay CheckCellLine->AlternativeAssay Yes DetermineCC50->End AlternativeAssay->End

Caption: Troubleshooting Workflow for this compound.

References

Validation & Comparative

MK-2048 vs raltegravir in vitro potency

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison of In Vitro Potency: MK-2048 vs. Raltegravir

Introduction

This compound and raltegravir are both antiretroviral drugs belonging to the class of integrase strand transfer inhibitors (INSTIs). They function by targeting HIV integrase, a critical enzyme for the replication of the virus. Raltegravir was the first INSTI to be approved for clinical use.[1][2] this compound is a second-generation INSTI developed to be effective against HIV strains that have developed resistance to first-generation drugs like raltegravir.[3][4][5] This guide provides a detailed comparison of their in vitro potency, supported by experimental data and protocols.

Mechanism of Action

Both this compound and raltegravir share a common mechanism of action. They inhibit the strand transfer step of HIV integration, which is the process by which the viral DNA is inserted into the host cell's genome.[6][7] This is accomplished by binding to the active site of the HIV integrase enzyme.[4][6] By preventing the integration of viral DNA, these drugs effectively halt the HIV replication cycle.[6] this compound has been shown to have a longer inhibition period compared to raltegravir.[4]

cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Integrase Binding Nucleus Nucleus PIC->Nucleus Nuclear Import Host_DNA Host Chromosome Nucleus->Block Integrated_DNA Integrated Provirus (HIV Replication) Host_DNA->Integrated_DNA Integration Inhibitor INSTIs (this compound, Raltegravir) Inhibitor->Block Block->Host_DNA

Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).

Quantitative Data on In Vitro Potency

The following table summarizes the in vitro potency of this compound and raltegravir against wild-type (WT) HIV and various resistant strains, as measured by the half-maximal inhibitory concentration (IC50) or the 95% inhibitory concentration (IC95). Lower values indicate higher potency.

DrugTarget/Assay ConditionPotency (IC50/IC95)Reference
This compound HIV IntegraseIC50: 2.6 nM[3]
INR263K Mutant IntegraseIC50: 1.5 nM[3]
N224H PFV IntasomeIC50: ~25 nM[8]
S217H PFV IntasomeIC50: ~200 nM[8]
Cell-based assay (50% NHS)IC95: 40 nM[9]
TZM-bl antiviral assayIC50: 0.46 nM[10]
Raltegravir Recombinant HIV IN (Strand Transfer)IC50: 2-7 nM[2][11]
Wild-Type (WT) PFV INIC50: 90 nM[8][12]
S217Q PFV INIC50: 40 nM[8][12]
S217H PFV INIC50: ~900 nM[8][13]
N224H PFV INIC50: 200 nM[8]
Cell-based assay (10% FBS)IC95: 19 nM (0.019 µM)[2]
Cell-based assay (50% NHS)IC95: 31 nM (0.031 µM)[2]
HIV-2 (CEMx174 cells)IC95: 6 nM[12]

PFV (Prototype Foamy Virus) integrase is often used as a model for HIV integrase due to structural similarities. NHS (Normal Human Serum) and FBS (Fetal Bovine Serum) can affect drug potency in cell-based assays.

Experimental Protocols

The in vitro potency of integrase inhibitors is commonly determined using a cell-free integrase strand transfer assay.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by the HIV-1 integrase enzyme.

1. Reagents and Materials:

  • Purified, full-length recombinant HIV-1 integrase enzyme.

  • Donor DNA: A biotinylated oligonucleotide mimicking the U5 end of the HIV-1 long terminal repeat (LTR).

  • Target DNA: A digoxigenin (DIG)-labeled oligonucleotide representing the host DNA.

  • Assay Buffer: Typically contains HEPES, MnCl2 or MgCl2, and DTT.

  • Test Compounds: this compound and raltegravir dissolved in DMSO.

  • 96-well microplates.

  • Detection Reagents: Anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a corresponding substrate for signal generation.

2. Procedure:

  • Compound Preparation: Serially dilute the test compounds (this compound, raltegravir) in DMSO and then in the assay buffer to achieve the desired final concentrations.

  • Pre-incubation: Add the purified HIV-1 integrase enzyme to the wells of a 96-well plate containing the diluted compounds or DMSO (as a control). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add the mixture of donor and target DNA substrates to each well to start the strand transfer reaction.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow the integration reaction to proceed.[14]

  • Detection: The reaction products (representing successful strand transfer) are captured on a streptavidin-coated plate (via the biotin on the donor DNA). The integrated target DNA is then detected using an anti-DIG antibody conjugate. The signal is quantified by measuring absorbance or fluorescence.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration at which the drug inhibits 50% of the integrase activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep cluster_assay cluster_analysis A Prepare Reagents: - Integrase Enzyme - DNA Substrates - Inhibitors (this compound/Raltegravir) B Dispense serial dilutions of inhibitors into 96-well plate A->B C Pre-incubation: Add Integrase enzyme to wells. Incubate to allow binding. B->C D Reaction Initiation: Add DNA substrate mixture. C->D E Incubate at 37°C for 1-2 hours D->E F Detection: Quantify strand transfer product (e.g., ELISA-based method) E->F G Data Analysis: Calculate IC50 value F->G

Caption: Workflow for an in vitro HIV integrase strand transfer assay.

Conclusion

Both this compound and raltegravir are potent inhibitors of HIV integrase. The in vitro data indicates that the second-generation inhibitor, this compound, generally exhibits comparable or superior potency against wild-type HIV integrase compared to raltegravir.[3][10] Crucially, this compound maintains significant activity against certain raltegravir-resistant mutant strains, highlighting its potential advantage in overcoming drug resistance.[3][8] The choice of assay and the specific viral strains tested are critical factors in the evaluation of the in vitro potency of these antiretroviral agents.

References

A Comparative Analysis of MK-2048 and Elvitegravir Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two HIV-1 integrase strand transfer inhibitors (INSTIs): MK-2048, a second-generation investigational compound, and elvitegravir, a first-generation approved antiretroviral agent. The focus of this comparison is their in vitro efficacy against wild-type and drug-resistant strains of HIV-1, their distinct resistance profiles, and the experimental methodologies used to characterize them. Given that this compound's clinical development was discontinued, this guide centers on preclinical and in vitro data to inform future research and drug development in the field of HIV therapeutics.[1]

Mechanism of Action: Targeting HIV-1 Integrase

Both this compound and elvitegravir target the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[1][2] This integration is a critical step in the viral replication cycle. By inhibiting the strand transfer step of this process, these drugs prevent the formation of the HIV-1 provirus, thereby halting viral replication.[2]

Elvitegravir, a first-generation INSTI, effectively inhibits the integrase enzyme.[2] However, its efficacy can be compromised by the emergence of specific drug resistance mutations in the integrase gene.[2][3] this compound was developed as a second-generation INSTI with the goal of having a longer half-life and retaining activity against viruses that have developed resistance to first-generation inhibitors like elvitegravir and raltegravir.[1]

dot

HIV Integrase Inhibition Mechanism of Action of Integrase Inhibitors HIV_Virus HIV Virus Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration (Strand Transfer) Viral_DNA->Integration Integrase_Enzyme Integrase Enzyme Integrase_Enzyme->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Replication Viral Replication Provirus->Replication New_Virions New Virions Replication->New_Virions INSTIs This compound & Elvitegravir (Integrase Inhibitors) INSTIs->Integration Inhibit

Caption: Mechanism of action of integrase inhibitors.

Comparative In Vitro Efficacy and Resistance

The key distinction between this compound and elvitegravir lies in their activity against specific drug-resistant strains of HIV-1. This is largely due to the different mutations that arise under the selective pressure of each drug.

FeatureThis compoundElvitegravir
Drug Class Second-Generation Integrase InhibitorFirst-Generation Integrase Inhibitor
Wild-Type IC50 2.6 nM (for HIV Integrase)EC50 of 1.6 nM (against HIV-2)
Primary Resistance Mutations G118R, E138KT66I, E92Q, T97A, S147G, Q148R, N155H
Cross-Resistance Active against viruses resistant to raltegravir and elvitegravir. The G118R and E138K mutations do not confer resistance to elvitegravir.Shows cross-resistance with raltegravir. Susceptible to this compound.
This compound Resistance Profile

In vitro selection studies have shown that prolonged exposure to this compound leads to the emergence of the G118R mutation, which confers a low level of resistance. Continued pressure can lead to the additional E138K mutation, which increases resistance to this compound to approximately 8-fold that of the wild-type virus. A significant finding is that viruses containing the G118R and E138K mutations remain largely susceptible to both elvitegravir and another first-generation INSTI, raltegravir.

Elvitegravir Resistance Profile

Resistance to elvitegravir is associated with a number of primary mutations within the integrase enzyme, including T66I, E92Q, and Q148R. The Q148R mutation, for instance, can lead to a 96-fold decrease in susceptibility to elvitegravir. These mutations often confer cross-resistance to raltegravir. However, viruses carrying these mutations have been shown to be susceptible to the second-generation inhibitor this compound.

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Resistance_Pathways Comparative Resistance Pathways Wild_Type Wild-Type HIV-1 MK_2048 This compound Pressure Wild_Type->MK_2048 Elvitegravir Elvitegravir Pressure Wild_Type->Elvitegravir MK_2048_Resistant This compound Resistant (G118R, E138K) MK_2048->MK_2048_Resistant Elvitegravir_Resistant Elvitegravir Resistant (T66I, E92Q, Q148R) Elvitegravir->Elvitegravir_Resistant Elvitegravir_Susceptible Susceptible to Elvitegravir MK_2048_Resistant->Elvitegravir_Susceptible MK_2048_Susceptible Susceptible to this compound Elvitegravir_Resistant->MK_2048_Susceptible Strand_Transfer_Assay Integrase Strand Transfer Assay Workflow Start Start Coat_Plate Coat plate with biotinylated donor DNA Start->Coat_Plate Add_Integrase Add recombinant HIV-1 integrase Coat_Plate->Add_Integrase Add_Inhibitor Add this compound or Elvitegravir Add_Integrase->Add_Inhibitor Add_Target_DNA Add target DNA to initiate reaction Add_Inhibitor->Add_Target_DNA Incubate Incubate Add_Target_DNA->Incubate Detect_Product Detect integrated product with HRP-antibody Incubate->Detect_Product Measure_Signal Measure colorimetric signal Detect_Product->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to HIV-1 Integrase Strand Transfer Inhibitors: Validating the Mechanism of Action of MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation HIV-1 integrase strand transfer inhibitor (INSTI) MK-2048 with other key alternatives. It delves into the validation of its mechanism of action, supported by experimental data and detailed protocols, to aid in research and development efforts within the field of antiretroviral therapy.

Mechanism of Action: Targeting HIV-1 Integrase

HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Integrase Strand Transfer Inhibitors (INSTIs) act by binding to the active site of the integrase enzyme, chelating essential divalent metal ions (typically Mg2+) required for the strand transfer reaction. This action effectively blocks the integration of viral DNA, halting the viral life cycle.[1][2][3]

This compound, a second-generation INSTI, was designed for increased potency and a higher barrier to resistance compared to first-generation drugs like raltegravir and elvitegravir.[3] Its mechanism, like other INSTIs, focuses on inhibiting the strand transfer step of HIV-1 integration.

Comparative Efficacy of Integrase Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and its key comparators against wild-type HIV-1 and common resistant strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency.

Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type HIV-1

CompoundWild-Type HIV-1 IC50 (nM)
This compound 2.6 [4]
Raltegravir~2.2–9.15[1][5]
Dolutegravir~0.21–1.07[1][5]
Elvitegravir~0.04–0.6[1]
Bictegravir~0.2[1]
Cabotegravir~0.1[1]

Table 2: Fold Change in IC50 Against Raltegravir-Resistant HIV-1 Mutants

MutationThis compound Fold Change in IC50Raltegravir Fold Change in IC50Dolutegravir Fold Change in IC50
N155H~1 (fully active)[4][6]10-150[7]~1.37[5]
Q148H/G140S->150[7]-
Y143R-3 to >150[7]~1.05 (with T97A)[5]
G118RSlight resistance[4]No resistance[4]-

Note: A fold change of 1 indicates no loss of activity compared to wild-type. Higher values indicate reduced susceptibility (resistance). Data for all compounds against all mutants were not always available in the same direct comparative studies.

Experimental Protocols for Mechanism Validation

The validation of an INSTI's mechanism of action relies on a series of in vitro assays. Below are detailed methodologies for two key experiments.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified HIV-1 integrase.

Principle: A donor DNA substrate, mimicking the end of the viral DNA, is incubated with recombinant HIV-1 integrase. In the presence of a target DNA substrate, the integrase catalyzes the insertion of the donor DNA into the target DNA. The inhibition of this reaction by a test compound is quantified.[8]

Detailed Protocol:

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA by incubating for 30 minutes at 37°C.

  • Enzyme Binding: Recombinant full-length HIV-1 integrase protein is added to the wells and incubated for 30 minutes at 37°C to allow binding to the DS DNA.

  • Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and incubated for 5 minutes at room temperature.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin) is added to the reaction mixture and incubated for 30 minutes at 37°C to allow for the strand transfer reaction to occur.

  • Detection: The reaction products, which are biotinylated and digoxigenin-labeled, are detected colorimetrically using an HRP-labeled anti-digoxigenin antibody. The absorbance is read at 450 nm.[8]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro HIV-1 Replication Assay

This cell-based assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.

Principle: A susceptible cell line (e.g., MT-2 or PM1 cells) is infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant.[9][10]

Detailed Protocol:

  • Cell Seeding: MT-2 or PM1 cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/ml.[10]

  • Compound Addition: The test compound is serially diluted and added to the cells.

  • Viral Infection: A standardized amount of HIV-1 virus stock is added to the cell cultures.[10]

  • Incubation: The infected cells are incubated at 37°C in a 5% CO2 atmosphere for a period of 4 to 7 days to allow for viral replication.[9][10]

  • Quantification of Replication: At the end of the incubation period, the cell-free supernatant is collected. The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial ELISA kit.[10]

  • Data Analysis: The 50% effective concentration (EC50) value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

HIV_Integration_Pathway cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_inhibition Mechanism of INSTIs Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration\nComplex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration\nComplex (PIC) Forms complex with Integrase Integrated Provirus Integrated Provirus Pre-Integration\nComplex (PIC)->Integrated Provirus Strand Transfer Host DNA Host DNA Viral Replication Viral Replication Integrated Provirus->Viral Replication Transcription & Translation INSTIs This compound & Other INSTIs INSTIs->Pre-Integration\nComplex (PIC) Binds to Integrase Active Site

Caption: HIV-1 integration pathway and the inhibitory action of INSTIs.

Experimental_Workflow cluster_biochemical Integrase Strand Transfer Assay cluster_cellular In Vitro HIV-1 Replication Assay A1 Coat Plate with Biotinylated Donor DNA A2 Add HIV-1 Integrase A1->A2 A3 Add Test Compound (e.g., this compound) A2->A3 A4 Add DIG-labeled Target DNA A3->A4 A5 Incubate (37°C) A4->A5 A6 Add HRP-anti-DIG Antibody A5->A6 A7 Measure Absorbance (450nm) A6->A7 C Determine Inhibitory Potency A7->C Calculate IC50 B1 Seed Susceptible Cells B2 Add Test Compound B1->B2 B3 Infect with HIV-1 B2->B3 B4 Incubate (4-7 days) B3->B4 B5 Collect Supernatant B4->B5 B6 Quantify p24 Antigen (ELISA) B5->B6 B6->C Calculate EC50

Caption: Workflow for validating the mechanism of action of INSTIs.

References

A Comparative Analysis of Resistance Profiles: MK-2048 versus Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive analysis of the resistance profiles of two prominent second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), MK-2048 and dolutegravir, reveals distinct genetic pathways to resistance and varying impacts on viral fitness. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed comparison of these two antiretroviral agents.

Both this compound and dolutegravir were developed to overcome the resistance challenges posed by first-generation INSTIs, such as raltegravir and elvitegravir. While both demonstrate a high genetic barrier to resistance, in vitro and clinical studies have identified specific mutations that can reduce their susceptibility.

Overview of Resistance Pathways

This compound , a prototype second-generation INSTI, primarily selects for a novel pathway of resistance mutations. In vitro studies have consistently shown the emergence of the G118R mutation in the HIV-1 integrase gene as the initial step.[1][2][3] This mutation confers a low level of resistance to this compound but is associated with a significant reduction in viral replication capacity, to approximately 1% of the wild-type virus.[1][2][4] Continued drug pressure can lead to the selection of a secondary mutation, E138K , which partially restores viral fitness to about 13% of the wild-type and increases resistance to this compound to approximately 8-fold.[1][2][4] Notably, viruses harboring both the G118R and E138K mutations remain largely susceptible to first-generation INSTIs, indicating a unique resistance profile.[1][2]

Dolutegravir , a widely used second-generation INSTI, exhibits a high barrier to resistance, with resistance being rare in treatment-naïve patients.[5][6] However, several resistance-associated mutations (RAMs) have been identified, particularly in treatment-experienced individuals. The most common mutations include R263K , G118R , N155H , and mutations at the Q148 position (H/K/R).[7][8] The R263K mutation typically confers low-level resistance, with about a 2-fold decrease in susceptibility.[8] The G118R mutation results in a more significant reduction in dolutegravir susceptibility, generally greater than 5-fold.[8] The highest levels of resistance are observed with Q148 mutations, often in combination with other secondary mutations.[8] Dolutegravir generally maintains its activity against viruses with resistance mutations to first-generation INSTIs.[6][9][10]

Quantitative Comparison of Resistance

The following table summarizes the key resistance mutations and their impact on the fold change in susceptibility for this compound and dolutegravir, based on in vitro experimental data.

DrugPrimary Resistance Mutation(s)Fold Change in SusceptibilityImpact on Viral Replication CapacityCross-Resistance to First-Generation INSTIs
This compound G118R~2-fold[3]Significantly reduced (~1% of wild-type)[1][2][4]Generally susceptible[1][2]
G118R + E138K~8-fold[1][2][4]Partially restored (~13% of wild-type)[1][2]Generally susceptible[1][2]
Dolutegravir R263K~2-fold[8]Reduced[11]Generally susceptible
G118R>5-fold[8]ReducedVariable
N155HLow-level resistanceReducedConfers resistance to raltegravir/elvitegravir[12]
Q148H/K/R (+ other mutations)High-level resistanceVariableConfers resistance to raltegravir/elvitegravir[12]

Experimental Methodologies

The identification of resistance mutations for both this compound and dolutegravir has been primarily achieved through in vitro dose-escalation experiments. A detailed protocol for such an experiment is outlined below.

In Vitro Selection of Drug-Resistant HIV-1
  • Cell Culture and Virus Propagation: HIV-1 (e.g., NL4-3 strain) is propagated in a suitable T-cell line (e.g., MT-4 cells) in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

  • Dose-Escalation Selection:

    • Initial viral cultures are established by infecting cells in the presence of the INSTI at a concentration equivalent to its EC₅₀ (the concentration that inhibits 50% of viral replication).

    • The cultures are monitored for viral replication, typically by measuring reverse transcriptase activity or p24 antigen levels in the supernatant.

    • Once viral breakthrough is observed (a return to pre-treatment levels of replication), the culture supernatant is harvested.

    • A portion of the harvested virus is used to infect fresh cells in the presence of a 2- to 3-fold higher concentration of the drug.

    • This process of dose escalation is repeated until a significantly resistant viral population is selected.

  • Genotypic Analysis:

    • Viral RNA is extracted from the culture supernatant of resistant viruses.

    • The integrase gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced to identify mutations compared to the wild-type virus.

  • Phenotypic Analysis (Susceptibility Testing):

    • The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.

    • Recombinant viruses are generated and their susceptibility to the INSTI is determined by measuring the EC₅₀ in a single-cycle infectivity assay (e.g., using TZM-bl cells).

    • The fold change in susceptibility is calculated by dividing the EC₅₀ of the mutant virus by the EC₅₀ of the wild-type virus.

Visualizing Experimental and Resistance Pathways

To further elucidate the processes and relationships described, the following diagrams have been generated.

Experimental_Workflow cluster_setup Initial Setup cluster_selection Dose-Escalation Selection cluster_analysis Analysis of Resistant Virus start Wild-Type HIV-1 Stock infection1 Infect cells with HIV-1 + INSTI at EC50 start->infection1 cells T-cell Line (e.g., MT-4) cells->infection1 monitor1 Monitor Viral Replication (p24 or RT activity) infection1->monitor1 breakthrough1 Viral Breakthrough Observed monitor1->breakthrough1 harvest1 Harvest Virus breakthrough1->harvest1 infection2 Infect fresh cells + 2-3x INSTI concentration harvest1->infection2 repeat_loop Repeat until high resistance infection2->repeat_loop repeat_loop->infection2 Escalate dose genotyping Genotypic Analysis: RNA Extraction -> RT-PCR -> Sequencing repeat_loop->genotyping Resistant population selected phenotyping Phenotypic Analysis: Site-directed mutagenesis -> Generate recombinant virus -> Determine EC50 genotyping->phenotyping fold_change Calculate Fold Change in Susceptibility phenotyping->fold_change

In Vitro HIV-1 Drug Resistance Selection Workflow.

Resistance_Pathways cluster_mk2048 This compound Resistance Pathway cluster_dtg Dolutegravir Resistance Pathways wt_mk Wild-Type HIV-1 g118r G118R Mutation (Low resistance, low fitness) wt_mk->g118r Initial Selection e138k G118R + E138K (Higher resistance, restored fitness) g118r->e138k Continued Pressure wt_dtg Wild-Type HIV-1 r263k R263K (Low resistance) wt_dtg->r263k Selection in INSTI-naïve g118r_dtg G118R (>5-fold resistance) wt_dtg->g118r_dtg q148 Q148H/K/R (+ other mutations) (High resistance) wt_dtg->q148 Often in INSTI-experienced n155h N155H wt_dtg->n155h

Key Resistance Pathways for this compound and Dolutegravir.

Conclusion

The resistance profiles of this compound and dolutegravir, while both robust, are characterized by distinct genetic pathways. This compound resistance is defined by the sequential acquisition of G118R and E138K, which interestingly does not confer broad cross-resistance to first-generation INSTIs. Dolutegravir resistance is more complex, with multiple mutational pathways that can reduce its susceptibility, although the emergence of resistance in clinical settings, particularly in initial therapy, remains a rare event.[13][14] Understanding these differences is crucial for the strategic development of future antiretroviral therapies and for the clinical management of HIV-1 infection, especially in the context of treatment failure and the sequencing of therapeutic regimens.

References

A Comparative Review of the Pharmacokinetics of MK-2048 and Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of the second-generation integrase inhibitor MK-2048 and the established antiretroviral raltegravir reveals distinct characteristics dictated by their intended routes of administration and therapeutic applications. While both drugs target the same viral enzyme, their development has focused on different strategies for HIV prevention and treatment, resulting in fundamentally different pharmacokinetic behaviors.

This compound has been primarily investigated for pre-exposure prophylaxis (PrEP) through local delivery via intravaginal rings, aiming for high concentrations at the site of potential viral entry with minimal systemic exposure. In contrast, raltegravir is an orally administered drug designed for systemic circulation to treat established HIV infection. This guide provides a comparative summary of their pharmacokinetic properties based on available preclinical and clinical data.

Pharmacokinetic Parameters of this compound (Intravaginal Administration)

This compound, a second-generation integrase inhibitor, has been evaluated in clinical trials for HIV prevention when delivered via a vaginal ring (VR).[1] The primary goal of this delivery method is to achieve high, sustained local drug concentrations in the female genital tract to prevent sexual transmission of HIV.

Pharmacokinetic studies of this compound-containing vaginal rings have been conducted in women, with key data emerging from trials such as MTN-027. This single-blind, randomized, placebo-controlled trial evaluated vaginal rings containing 30 mg of this compound, used continuously for 28 days.[2] Drug concentrations were measured in plasma, vaginal fluid, cervical tissue, and rectal fluid.[2]

The data consistently show that this compound achieves substantially higher concentrations in vaginal fluids compared to plasma.[2] In the MTN-027 study, peak concentrations in vaginal fluids were approximately 30 times higher than in plasma.[2][3]

Preclinical studies in rhesus macaques using intravaginal rings have also demonstrated high local concentrations of this compound in vaginal secretions and reproductive tract tissues, with much lower levels in plasma.[4]

Table 1: Pharmacokinetic Parameters of this compound Following Intravaginal Ring Administration in Humans

ParameterMatrixValueStudy
Cmax (median)Vaginal Fluid27,398 ng/mLMTN-027[3]
Tmax (median)Vaginal Fluid22 hoursMTN-027[3]
Plasma ConcentrationsPlasmaSubstantially lower than vaginal fluidMTN-027[2]
Terminal Half-life (median, post-ring removal)Vaginal Fluid2 hoursMTN-027[3]

Data from studies evaluating a 30 mg this compound vaginal ring.

Pharmacokinetic Parameters of Raltegravir (Oral Administration)

Raltegravir is a well-established HIV-1 integrase strand transfer inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection.[5] It is administered orally, typically as a 400 mg tablet twice daily, and is designed to achieve systemic concentrations that are effective against the virus throughout the body.[5]

Pharmacokinetic studies have been conducted in healthy volunteers and HIV-infected patients. Following oral administration, raltegravir is rapidly absorbed.[6] Steady-state concentrations are typically achieved within two days of twice-daily dosing with little to modest accumulation.[6] The terminal half-life of raltegravir is approximately 7-12 hours.[6]

A study in healthy male volunteers who received a single 400 mg oral dose of raltegravir reported a geometric mean maximum concentration (Cmax) in plasma of 2,246 nM and an area under the concentration-time curve from 0 to 12 hours (AUC0–12) of 10,776 nM·h.[7] The apparent plasma half-life was 7.8 hours.[7]

Table 2: Pharmacokinetic Parameters of Raltegravir Following a Single 400 mg Oral Dose in Healthy Male Volunteers

Parameter (Geometric Mean)MatrixValueStudy
CmaxPlasma2,246 nMHealthy Volunteer Study[7]
AUC0–12Plasma10,776 nM·hHealthy Volunteer Study[7]
AUC0–∞Plasma13,119 nM·hHealthy Volunteer Study[7]
Apparent Half-life (t1/2)Plasma7.8 hoursHealthy Volunteer Study[7]
C12Plasma338.7 nMHealthy Volunteer Study[7]

Experimental Protocols

This compound Intravaginal Ring Pharmacokinetic Study (Based on MTN-027)
  • Study Design: A single-blind, randomized, placebo-controlled trial in 48 women. Participants used vaginal rings containing this compound (30 mg), vicriviroc (182 mg), a combination of both, or a placebo continuously for 28 days.[2]

  • Sample Collection: Blood for plasma, vaginal fluid swabs, cervical tissue biopsies, and rectal fluid were collected at various time points during and after the 28-day period.[2]

  • Analytical Method: Drug concentrations in plasma, vaginal fluid, cervical tissue, and rectal fluid were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[3]

Raltegravir Oral Pharmacokinetic Study (Based on a study in healthy volunteers)
  • Study Design: A single-dose pharmacokinetic evaluation in six healthy male volunteers.[7]

  • Dosing: A single 400 mg oral dose of raltegravir was administered with water after an overnight fast.[7]

  • Sample Collection: Paired blood samples for plasma and peripheral blood mononuclear cells (PBMCs) were collected predose and at 4, 8, 12, 24, and 48 hours post-dose. Plasma-only samples were collected more frequently.[7]

  • Analytical Method: Raltegravir concentrations in plasma and PBMC lysates were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, applicable to both the evaluation of an intravaginal ring and an oral formulation with modifications in the administration and sampling steps.

G cluster_0 Screening & Enrollment cluster_1 Drug Administration & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 d1 Drug Administration (e.g., Oral Dose or Vaginal Ring Insertion) s3->d1 d2 Serial Biological Sample Collection (Blood, Vaginal Fluid, etc.) d1->d2 a1 Sample Processing & Storage d2->a1 a2 Bioanalytical Assay (e.g., LC-MS/MS) a1->a2 a3 Quantification of Drug Concentrations a2->a3 p1 Pharmacokinetic Modeling a3->p1 p2 Calculation of PK Parameters (Cmax, AUC, t1/2) p1->p2 p3 Statistical Analysis & Reporting p2->p3

References

A Head-to-Head Comparison of MK-2048 and Other HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational second-generation integrase inhibitor MK-2048 with other key integrase strand transfer inhibitors (INSTIs). The following sections detail in vitro potency, resistance profiles, and available pharmacokinetic data, supported by experimental methodologies and visual diagrams to elucidate key concepts.

This compound is a second-generation HIV-1 integrase inhibitor designed for potent antiviral activity and an improved resistance profile over first-generation agents.[1] While it has been evaluated in early-phase clinical trials, primarily in a vaginal ring formulation for pre-exposure prophylaxis (PrEP), it has not been advanced to later stages of development for systemic treatment.[1] This guide compares its known characteristics to those of established first- and second-generation INSTIs: raltegravir (RAL), elvitegravir (EVG), dolutegravir (DTG), and bictegravir (BIC).

In Vitro Potency

This compound demonstrates potent inhibition of HIV integrase in biochemical assays.[2] The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and other INSTIs against wild-type HIV-1. It is important to note that direct comparisons of these values should be made with caution, as they are often determined in different assays and laboratory settings.

Integrase InhibitorIC50/EC50 (nM) vs. Wild-Type HIV-1Reference(s)
This compound IC50: 2.6 nM[2]
IC50: 0.46 - 0.54 nM[3]
Raltegravir (RAL) IC50: 2-7 nM[4]
IC95: 31 nM[5]
Elvitegravir (EVG) EC50: < 5 nM[6]
Dolutegravir (DTG) IC50: 1.07 nM[7][8]
Mean IC50: 0.2 nM[9]
Bictegravir (BIC) EC50: 0.02 - 6.6 nM[6]
IC50: 7.5 nM[10]

Resistance Profiles

A key differentiator among INSTIs is their susceptibility to resistance mutations. This compound was developed to be active against viruses resistant to first-generation INSTIs.[11]

This compound: In vitro studies have shown that exposure to this compound selects for novel resistance mutations, primarily G118R, which may be followed by E138K.[2][11][12] The G118R mutation alone confers low-level resistance to this compound, and the combination of G118R and E138K results in approximately 8-fold resistance.[11][12] Notably, these mutations do not confer cross-resistance to raltegravir or elvitegravir.[11][12] this compound is also reported to be active against viruses with the R263K mutation.[2]

Raltegravir and Elvitegravir: These first-generation INSTIs have a lower genetic barrier to resistance.[13] Key resistance mutations for raltegravir include those at positions Y143, Q148, and N155.[14][15][16][17] Elvitegravir resistance is associated with mutations at positions T66, E92, T97, S147, Q148, and N155.[18][19] There is significant cross-resistance between raltegravir and elvitegravir.[14][18]

Dolutegravir and Bictegravir: These second-generation INSTIs have a higher barrier to resistance and generally retain activity against viruses with resistance mutations to first-generation agents.[6][13][20][21] Resistance to dolutegravir is uncommon but can be mediated by mutations such as R263K, G118R, N155H, and Q148H/R.[22][23] Bictegravir also has a high resistance barrier, with treatment-emergent resistance being rare.[24][25]

The following table summarizes the fold change in IC50/EC50 for different INSTIs in the presence of key resistance mutations.

Mutation(s)This compound Fold ChangeRaltegravir Fold ChangeElvitegravir Fold ChangeDolutegravir Fold ChangeBictegravir Fold ChangeReference(s)
G118R + E138K ~8SusceptibleSusceptible--[11][12]
N155H Active19-1.37< 5[1][7][8][15]
Q148H/R/K -7 - 22>92 (Q148R)3.75 (G140S+Q148H)< 5 (Q148R)[6][7][8][15][18]
G140S + Q148H -245-3.75-[7][8][15]
R263K Active--~2< 3[2][21][22]

Pharmacokinetics

Direct pharmacokinetic comparisons are limited as this compound has primarily been studied as a vaginal ring for topical administration, whereas other INSTIs are approved as oral medications.

A Phase 1 clinical trial of a combination vaginal ring containing vicriviroc and this compound provided the following pharmacokinetic data for this compound.[26][27][28]

FormulationDose of this compoundPlasma ConcentrationsVaginal Fluid ConcentrationsCervical Tissue ConcentrationsReference(s)
Vaginal Ring10 mg (low-dose)DetectableSimilar AUC to original-doseLower than original-dose[26][28]
Vaginal Ring30 mg (original-dose)Detectable, but ~30x lower than vaginal fluidPeak concentrations achievedHigher than low-dose[26][27][28]

These studies demonstrated that the vaginal ring could deliver this compound, resulting in high local concentrations in the cervicovaginal environment with lower systemic exposure.[27]

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo studies. The general methodologies are described below.

In Vitro Potency Assays (IC50/EC50 Determination):

  • Cell-Free Integrase Strand Transfer Assays: These assays measure the ability of an inhibitor to block the strand transfer step of HIV integration in a cell-free system. Purified recombinant HIV integrase enzyme and target DNA are used. The IC50 value represents the concentration of the drug that inhibits 50% of the integrase activity.[4]

  • Cell-Based Viral Replication Assays: These assays measure the ability of an inhibitor to suppress HIV replication in cell culture. Susceptible cell lines (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs) are infected with HIV in the presence of varying concentrations of the drug. The EC50 value is the concentration of the drug that reduces viral replication by 50%, often measured by p24 antigen production or reverse transcriptase activity in the culture supernatant.

In Vitro Resistance Selection Studies: To identify resistance mutations, HIV is cultured in the presence of sub-optimal concentrations of the investigational drug. The virus is allowed to replicate, and the drug concentration is gradually increased over successive passages. This process selects for viral variants with mutations that confer reduced susceptibility to the drug. The integrase gene of the resistant virus is then sequenced to identify these mutations.[11]

Pharmacokinetic Studies: In the Phase 1 studies of the this compound vaginal ring, healthy, HIV-negative women used the ring for 28 days.[26][27][28] Blood, cervicovaginal fluid, and cervical tissue samples were collected at various time points during and after ring use.[26][27][28] Drug concentrations in these samples were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29]

Visualizing Mechanisms and Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of integrase inhibitors and a typical workflow for in vitro resistance selection.

HIV_Integrase_Inhibition cluster_host_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Forms Pre-Integration Complex with Integrase Host_DNA Host DNA Integration->Host_DNA Strand Transfer Provirus Provirus Host_DNA->Provirus Integrated Viral DNA Integrase Integrase Enzyme Integrase->Integration INSTI Integrase Inhibitor (e.g., this compound) INSTI->Integration Blocks Strand Transfer

Mechanism of Action of HIV Integrase Inhibitors.

Resistance_Selection_Workflow Start Start with Wild-Type HIV-1 Culture Add_Drug Add Sub-optimal Concentration of this compound Start->Add_Drug Culture Culture Virus for Several Passages Add_Drug->Culture Observe_Replication Monitor for Viral Replication (e.g., p24 levels) Culture->Observe_Replication Increase_Conc Gradually Increase This compound Concentration Increase_Conc->Culture Observe_Replication->Increase_Conc If replication occurs Isolate_Resistant_Virus Isolate Virus that Replicates at High Drug Concentrations Observe_Replication->Isolate_Resistant_Virus If replication persists at high concentrations Sequence Sequence Integrase Gene Isolate_Resistant_Virus->Sequence Identify_Mutations Identify Resistance-Associated Mutations (e.g., G118R, E138K) Sequence->Identify_Mutations

In Vitro Resistance Selection Workflow.

References

Unveiling the Potency of MK-2048: A Comparative Guide to its Anti-HIV Activity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the second-generation integrase inhibitor MK-2048 with other key anti-HIV agents. Supported by experimental data, this document confirms the potent activity of this compound in primary human cells, offering valuable insights for future research and development in HIV therapeutics.

This compound, a second-generation integrase strand transfer inhibitor (INSTI), has demonstrated significant promise in the landscape of anti-HIV drug development.[1][2] Its mechanism of action, like other INSTIs, is to block the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. This guide delves into the anti-HIV activity of this compound in primary human cells, presenting a comparative analysis with other approved integrase inhibitors, namely raltegravir, dolutegravir, and bictegravir.

Comparative Anti-HIV Activity in Primary Cells

The in vitro efficacy of this compound has been evaluated in primary human peripheral blood mononuclear cells (PBMCs) and CD4+ T cells, the primary targets of HIV. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and its counterparts, providing a clear comparison of their potencies.

DrugCell TypeParameterValue (nM)Reference
This compound Human PBMCsIC500.9
This compound -IC50 (Integrase)2.6[2]
Raltegravir PBMCsEC506.4[3]
Dolutegravir PBMCsEC500.51[4][5]
Bictegravir Primary CD4+ T cellsEC501.5[6][7]
Bictegravir Monocyte-derived macrophagesEC506.6[6][7]

IC50: The concentration of a drug that is required for 50% inhibition in vitro. EC50: The concentration of a drug that gives a half-maximal response.

The data clearly indicates that this compound exhibits potent anti-HIV activity in primary cells, with an IC50 value in the low nanomolar range. Its potency is comparable to or greater than the first-generation INSTI, raltegravir, and is in the same range as the highly effective second-generation INSTIs, dolutegravir and bictegravir.

Activity Against Resistant Strains

A significant advantage of second-generation INSTIs is their activity against HIV strains that have developed resistance to earlier drugs. This compound has shown efficacy against viruses resistant to both raltegravir and elvitegravir.[2] However, in vitro studies have identified that mutations such as G118R and E138K can confer resistance to this compound.[8] Interestingly, these mutations do not confer resistance to raltegravir or elvitegravir, highlighting a unique resistance profile for this compound.[8]

Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-HIV activity, a detailed experimental protocol for assessing antiviral efficacy in primary human PBMCs is provided below. This protocol is a composite based on established methodologies for HIV antiviral assays.[9][10][11][12]

Protocol: Anti-HIV-1 Assay in Primary Human PBMCs

1. Isolation and Stimulation of PBMCs:

  • Isolate PBMCs from fresh, healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 48-72 hours in the presence of Interleukin-2 (IL-2) at 20 U/mL to activate the CD4+ T cells.

2. Antiviral Assay:

  • Following stimulation, wash the PBMCs to remove PHA and resuspend them in fresh culture medium containing IL-2.

  • Seed the activated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound and other comparator drugs in the culture medium.

  • Add the drug dilutions to the wells containing the PBMCs. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Infect the cells with a laboratory-adapted or primary isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

3. Measurement of Viral Replication:

  • After the incubation period, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit.

  • The percentage of viral inhibition is calculated by comparing the p24 levels in the drug-treated wells to the p24 levels in the virus control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the HIV integration pathway and the experimental workflow for its assessment.

HIV_Integration_Pathway cluster_virus HIV Virion cluster_cell Host CD4+ T Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Reverse Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integrase Integrase Integration Integration Integrase->Integration Viral_DNA->Integrase Provirus Provirus Integration->Provirus Integrated HIV DNA Host_DNA Host Cell DNA Host_DNA->Integration MK2048 This compound MK2048->Integration Inhibits

Caption: HIV integration pathway and the inhibitory action of this compound.

Experimental_Workflow A Isolate PBMCs from Healthy Donor Blood B Stimulate PBMCs with PHA and IL-2 A->B 48-72 hours C Seed Activated PBMCs into 96-well Plate B->C D Add Serial Dilutions of this compound C->D E Infect Cells with HIV-1 D->E F Incubate for 7 Days E->F G Measure p24 Antigen in Supernatant (ELISA) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Experimental workflow for assessing the anti-HIV activity of this compound.

Conclusion

The collective evidence strongly confirms the potent anti-HIV activity of this compound in primary human cells. Its efficacy, particularly against some drug-resistant viral strains, positions it as a valuable candidate for further investigation in the development of novel HIV treatment strategies. The provided experimental framework offers a solid foundation for researchers to independently verify and expand upon these findings. While clinical trials for its use as a pre-exposure prophylaxis delivered via a vaginal ring did not show efficacy, its intrinsic antiviral activity in primary cells remains a subject of significant interest for therapeutic applications.[1] Further studies are warranted to fully elucidate its clinical potential in combination with other antiretroviral agents.

References

A Comparative Analysis of MK-2048 and First-Generation Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the second-generation integrase strand transfer inhibitor (INSTI), MK-2048, with the first-generation INSTIs, Raltegravir and Elvitegravir. The information presented is based on available preclinical and in vitro data, offering insights into their respective potencies, resistance profiles, and pharmacological characteristics. Due to the discontinuation of this compound's clinical development for HIV treatment, direct comparative clinical trial data is limited.

Executive Summary

This compound is a potent second-generation HIV-1 integrase inhibitor that demonstrated significant in vitro activity against both wild-type and certain strains of HIV-1 resistant to first-generation INSTIs.[1][2] Key distinguishing features of this compound include a potentially longer dissociation rate from the integrase enzyme compared to Raltegravir, suggesting a prolonged inhibitory effect.[2][3] Notably, this compound exhibits a unique resistance profile, with mutations at positions G118R and E138K conferring resistance to it but not to Raltegravir or Elvitegravir.[4][5] Conversely, it retains activity against some mutations that cause resistance to the first-generation drugs.[1][6] Pharmacokinetic data for this compound is primarily derived from studies investigating its use in pre-exposure prophylaxis (PrEP) via vaginal rings, which contrasts with the oral administration of Raltegravir and Elvitegravir for HIV treatment.

Data Presentation

Table 1: Comparative In Vitro Efficacy of Integrase Inhibitors
Inhibitor Target IC50 (Wild-Type HIV-1 Integrase) Reported Potency against Raltegravir-Resistant Strains
This compound HIV-1 Integrase2.6 nM[2]Active against N155H mutant[1]
Raltegravir HIV-1 Integrase2-7 nMSusceptible to resistance mutations (Y143, Q148, N155 pathways)[7]
Elvitegravir HIV-1 IntegraseNot directly compared in available dataShares cross-resistance with Raltegravir[7]
Table 2: Comparative Resistance Profiles
Mutation Effect on this compound Effect on Raltegravir Effect on Elvitegravir
G118R ~2-fold increase in resistance[4]No loss of susceptibility[4]No loss of susceptibility[4]
E138K Contributes to increased resistance in combination with G118R[4]No loss of susceptibility[4]No loss of susceptibility[4]
G118R + E138K ~8-fold increase in resistance[4]~2-fold increase in resistance[4]~2-fold increase in resistance[4]
N155H Remains active[1]Confers resistanceConfers resistance
Y143R/C, Q148H/K/R Data not availablePrimary resistance pathwaysPrimary resistance pathways, cross-resistance with Raltegravir
Table 3: Comparative Pharmacokinetic Properties
Parameter This compound Raltegravir Elvitegravir
Administration Investigated for vaginal ring delivery (PrEP)[1]OralOral
Half-life (t1/2) Data from oral administration not available~9 hours~9.5 hours (boosted with Cobicistat)
Metabolism Not well characterized for oral administrationPrimarily via UGT1A1-mediated glucuronidationPrimarily via CYP3A oxidation
Protein Binding Data not available~83%~98-99%

Mandatory Visualization

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell cluster_inhibitors Integrase Inhibitors Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Enzyme Provirus Provirus Host DNA Host DNA Integration->Provirus Strand Transfer This compound This compound This compound->Integration Inhibit First-Gen INSTIs Raltegravir, Elvitegravir First-Gen INSTIs->Integration Inhibit

Caption: Mechanism of action of integrase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay (Strand Transfer Inhibition) cluster_cell_based Cell-Based Assay (HIV-1 Replication) Recombinant Integrase Recombinant Integrase Reaction Mixture Reaction Mixture Recombinant Integrase->Reaction Mixture Viral DNA Substrate Viral DNA Substrate Viral DNA Substrate->Reaction Mixture Test Inhibitor Test Inhibitor Test Inhibitor->Reaction Mixture Analysis Analysis Reaction Mixture->Analysis Measure strand transfer product Host Cells Host Cells Infected Cells Infected Cells Host Cells->Infected Cells HIV-1 Virus HIV-1 Virus HIV-1 Virus->Infected Cells Add Inhibitor Add Inhibitor Infected Cells->Add Inhibitor Measure Replication Measure Replication Add Inhibitor->Measure Replication e.g., p24 ELISA

Caption: Experimental workflows for evaluating integrase inhibitors.

Experimental Protocols

Biochemical Strand Transfer Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 integrase.

Principle: Recombinant HIV-1 integrase is incubated with a labeled oligonucleotide substrate that mimics the viral DNA end. In the presence of a suitable divalent metal cation (e.g., Mg2+ or Mn2+), the integrase catalyzes the strand transfer reaction, integrating the viral DNA substrate into a target DNA. The inhibition of this reaction by a test compound is quantified by measuring the reduction in the formation of the strand transfer product.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a reaction buffer, a divalent cation, the recombinant HIV-1 integrase enzyme, and the test compound (e.g., this compound, Raltegravir, or Elvitegravir) at various concentrations.

  • Substrate Addition: A labeled viral DNA substrate (e.g., radiolabeled or fluorescently labeled) is added to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the strand transfer reaction to occur.

  • Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a chelating agent like EDTA.

  • Product Analysis: The reaction products are separated by gel electrophoresis.

  • Quantification: The amount of strand transfer product is quantified using an appropriate detection method (e.g., phosphorimaging for radiolabeled substrates or fluorescence scanning for fluorescently labeled substrates). The IC50 value, the concentration of the inhibitor required to reduce the strand transfer activity by 50%, is then calculated.

Cell-Based HIV-1 Replication Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: A susceptible host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is infected with a laboratory-adapted or clinical isolate of HIV-1. The infected cells are then cultured in the presence of varying concentrations of the test compound. The extent of viral replication is measured by quantifying a viral marker, such as the p24 capsid protein, in the cell culture supernatant.

Generalized Protocol:

  • Cell Seeding: Host cells are seeded in a multi-well plate.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Inhibitor Addition: The test compound is added to the infected cell cultures at a range of concentrations.

  • Incubation: The cultures are incubated for a period of several days to allow for multiple rounds of viral replication.

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • Viral Marker Quantification: The amount of a viral marker, typically the p24 antigen, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of p24 is plotted against the concentration of the inhibitor to determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%. Cell viability assays are also performed in parallel to assess any cytotoxicity of the compound.[8][9][10]

References

MK-2048: A Comparative Analysis of a Second-Generation HIV Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational HIV integrase strand transfer inhibitor (INSTI) MK-2048 with other established antiretroviral alternatives. While showing promise in preclinical studies, it is crucial to note that the clinical development of this compound was discontinued following Phase I trials for pre-exposure prophylaxis (PrEP), where it failed to demonstrate a significant difference from the control group.[1] This document aims to present the available experimental data objectively to inform future research and drug development efforts in the field of HIV therapeutics.

Mechanism of Action

This compound, like other integrase inhibitors, targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[2] By binding to the active site of the integrase, this compound prevents the strand transfer step, effectively halting the viral replication cycle.[2] It is classified as a second-generation INSTI, designed to have a longer half-life and activity against HIV strains resistant to first-generation inhibitors like raltegravir.[1]

Comparative Efficacy

This compound demonstrated potent in vitro activity against wild-type HIV-1 and certain strains resistant to other integrase inhibitors. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Efficacy of this compound against Wild-Type HIV-1 Subtypes

HIV-1 SubtypeAssay TypeIC50 (nM)Reference
Subtype BBiochemical2.6[3]
Subtype CBiochemical-[3]

Table 2: In Vitro Efficacy of this compound against Integrase-Resistant HIV-1 Mutants

Mutant StrainIC50 (nM)Fold Change vs. Wild-TypeReference
INR263K1.5-[3]
N155HEffective as against wild-type-[1]
S217H Intasome~200-[4]
N224H Intasome~25 (fully active)-[4]
G118RSlight resistance-[5]
G118R + E138KIncreased resistance (~8-fold)~8[5]

Table 3: Comparative In Vitro Potency of Integrase Inhibitors

CompoundProtein-Adjusted IC95 (ng/mL)Reference
Raltegravir14.7[6]
Elvitegravir44.9[6]
Dolutegravir64[6]
Bictegravir162[6]
This compound Not available

Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Development of Resistance

In vitro studies have shown that prolonged exposure to this compound can lead to the selection of specific resistance mutations. The G118R mutation appeared to be the initial mutation conferring low-level resistance, which also significantly reduced the viral replication capacity.[5] The subsequent development of the E138K mutation partially restored replication fitness and further increased resistance to this compound.[5] Notably, viruses with these mutations remained largely susceptible to first-generation INSTIs, raltegravir and elvitegravir.[5]

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical Assay)

This protocol outlines a typical method for evaluating the inhibitory activity of compounds against the HIV-1 integrase enzyme in a biochemical setting.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (e.g., biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target Substrate (TS) DNA (e.g., labeled with a detectable marker)

  • Assay Buffer (containing divalent cations like Mg2+ or Mn2+)

  • Test compound (e.g., this compound) and controls

  • Streptavidin-coated microplates

  • Detection reagents (e.g., HRP-conjugated antibody against the TS DNA label)

  • Plate reader

Procedure:

  • Plate Preparation: Streptavidin-coated microplate wells are coated with the biotin-labeled DS DNA.

  • Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and incubated to allow for interaction with the integrase.

  • Strand Transfer Reaction: The TS DNA is added to initiate the strand transfer reaction. The integrase, if not inhibited, will ligate the DS DNA to the TS DNA.

  • Detection: The plate is washed to remove unbound components. A labeled antibody or other detection reagent that specifically binds to the integrated product is added.

  • Signal Quantification: A substrate for the detection enzyme (e.g., HRP) is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces integrase activity by 50%, is calculated from the dose-response curve.

Cell-Based Antiviral Activity Assay

This protocol describes a general method for assessing the efficacy of an antiviral compound in a cell culture system.

Materials:

  • HIV-permissive cell line (e.g., TZM-bl, MT-4)

  • HIV-1 viral stock (wild-type or resistant strains)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and controls

  • Reagents for measuring viral replication (e.g., p24 ELISA kit, luciferase assay reagent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the HIV-permissive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (e.g., no drug, reference inhibitor).

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for a period sufficient for viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method:

    • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the cell culture supernatant.

    • Luciferase Assay (for TZM-bl cells): Measure the luciferase activity, which is driven by the HIV-1 Tat protein upon successful infection and integration.

  • Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of this compound Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Block Blockage of Strand Transfer Integration->Block Inhibited by MK2048 This compound Integrase HIV Integrase MK2048->Integrase Binds to active site

Caption: HIV Integrase Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Coat plate with Donor Substrate DNA B2 Add HIV Integrase B1->B2 B3 Add this compound B2->B3 B4 Add Target Substrate DNA B3->B4 B5 Measure Integration (e.g., colorimetric) B4->B5 B6 Calculate IC50 B5->B6 End End B6->End C1 Seed cells C2 Add this compound C1->C2 C3 Infect with HIV C2->C3 C4 Incubate C3->C4 C5 Measure Viral Replication (p24/Luc) C4->C5 C6 Calculate EC50 C5->C6 C6->End Start Start Start->B1 Start->C1

Caption: Workflow for Efficacy Testing.

References

Comparative Analysis of MK-2048 Binding Kinetics Against Other HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding kinetics of the second-generation integrase strand transfer inhibitor (INSTI) MK-2048 reveals a distinct profile characterized by a prolonged interaction with the HIV-1 integrase-DNA complex. This guide provides a comparative analysis of the binding kinetics of this compound alongside other key INSTIs, including raltegravir, elvitegravir, dolutegravir, and bictegravir, offering insights for researchers and drug development professionals.

This analysis summarizes available quantitative data, outlines the experimental methodologies used to determine these kinetic parameters, and visually represents the underlying biological pathways and experimental workflows.

Quantitative Comparison of Binding Kinetics

The binding kinetics of HIV-1 integrase inhibitors are a critical determinant of their antiviral efficacy and resistance profiles. A slower dissociation rate, for instance, can lead to a more durable inhibition of the integrase enzyme. The following table summarizes the available data on the dissociation half-lives (t½) of this compound and other leading INSTIs.

InhibitorDissociation Half-life (t½) from wild-type IN-DNA complexIC50 (HIV Integrase)
This compound Substantially lower dissociation rate compared to raltegravir[1][2]2.6 nM[1][2]
Bictegravir 163 hours[3][4]-
Dolutegravir 96 hours[3]-
Raltegravir 10 hours[3][4]-
Elvitegravir 3.3 hours[3][4]-

Experimental Protocols

The determination of the binding kinetics of HIV-1 integrase inhibitors typically involves sophisticated biophysical techniques such as Scintillation Proximity Assay (SPA) and Surface Plasmon Resonance (SPR). These methods allow for the real-time measurement of the association and dissociation of the inhibitor to and from the integrase-DNA complex.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that can be used to study a wide range of molecular interactions. In the context of HIV-1 integrase inhibitors, the assay is designed to measure the binding of a radiolabeled inhibitor to the integrase-viral DNA complex.

General Protocol Outline:

  • Immobilization: A biotinylated DNA oligonucleotide representing the viral DNA terminus is immobilized onto streptavidin-coated SPA beads.

  • Complex Formation: Recombinant HIV-1 integrase protein is added and allowed to bind to the immobilized DNA, forming the intasome complex.

  • Inhibitor Binding: A radiolabeled version of the integrase inhibitor (e.g., tritiated) is introduced to the complex.

  • Signal Detection: When the radiolabeled inhibitor binds to the integrase-DNA complex on the SPA bead, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light. This light is then detected by a scintillation counter.

  • Kinetic Measurement: By measuring the signal over time, both the association (on-rate) and dissociation (off-rate) of the inhibitor can be determined. For dissociation, an excess of unlabeled inhibitor is added to prevent re-binding of the radiolabeled compound.

G cluster_workflow Experimental Workflow Beads Streptavidin-coated SPA Beads Immobilize Immobilize vDNA on SPA Beads Beads->Immobilize vDNA Biotinylated viral DNA vDNA->Immobilize Integrase HIV-1 Integrase FormComplex Form Integrase-DNA Complex Integrase->FormComplex Inhibitor Radiolabeled Inhibitor BindInhibitor Add Radiolabeled Inhibitor Inhibitor->BindInhibitor Immobilize->FormComplex FormComplex->BindInhibitor DetectSignal Detect Scintillation Signal BindInhibitor->DetectSignal MeasureKinetics Measure Association & Dissociation Rates DetectSignal->MeasureKinetics

Scintillation Proximity Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It is a powerful tool for determining the on-rate, off-rate, and affinity of an inhibitor for its target.

General Protocol Outline:

  • Immobilization: Recombinant HIV-1 integrase is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the integrase inhibitor (the analyte) is flowed over the sensor surface.

  • Association: The binding of the inhibitor to the immobilized integrase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of this change is used to determine the on-rate (k_on).

  • Equilibrium: As the binding sites become saturated, the signal reaches a plateau, representing the equilibrium phase.

  • Dissociation: The flow is switched back to a buffer-only solution, and the dissociation of the inhibitor from the integrase is monitored as a decrease in the SPR signal. The rate of this decrease is used to determine the off-rate (k_off).

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate the on-rate, off-rate, and the equilibrium dissociation constant (K_D).

G cluster_workflow Experimental Workflow Chip Sensor Chip Immobilize Immobilize Integrase on Sensor Chip Chip->Immobilize Integrase HIV-1 Integrase Integrase->Immobilize Inhibitor Inhibitor Solution (Analyte) Inject Inject Inhibitor Solution Inhibitor->Inject Immobilize->Inject MeasureAssoc Measure Association (kon) Inject->MeasureAssoc MeasureDissoc Measure Dissociation (koff) MeasureAssoc->MeasureDissoc Analyze Calculate Kinetic Parameters (KD) MeasureDissoc->Analyze

Surface Plasmon Resonance Workflow

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. Integrase inhibitors, including this compound, act by binding to the active site of the integrase enzyme when it is complexed with the viral DNA. This binding event physically blocks the strand transfer reaction, thereby preventing the integration of the viral genome into the host chromosome.

The catalytic mechanism of HIV-1 integrase involves two key steps: 3'-processing and strand transfer. In 3'-processing, the integrase removes a dinucleotide from each 3' end of the viral DNA. During strand transfer, the processed 3' ends of the viral DNA are used to attack the host DNA, leading to the covalent insertion of the viral genome. Integrase inhibitors specifically block this second step.

G cluster_viral_replication HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition ViralRNA Viral RNA ViralDNA Viral DNA (Reverse Transcription) ViralRNA->ViralDNA NewVirions New Virions Integration Integration into Host DNA ViralDNA->Integration Integrase HIV-1 Integrase ViralDNA->Integrase Provirus Provirus Integration->Provirus Blocked Integration Blocked Transcription Transcription & Translation Provirus->Transcription Transcription->NewVirions StrandTransfer Strand Transfer Integrase->StrandTransfer Integrase->Blocked Inhibitor Integrase Inhibitor (e.g., this compound) Inhibitor->Integrase

HIV-1 Integrase Inhibition Pathway

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for MK-2048, a second-generation HIV-1 integrase inhibitor. While this compound is generally shipped as a non-hazardous chemical for research purposes, its nature as a potent, bioactive compound necessitates that it be treated as chemical waste and disposed of with appropriate care.[1][2]

Important Notice: No specific Safety Data Sheet (SDS) detailing the disposal of this compound was identified in the public domain. Therefore, the following procedures are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C21H21ClFN5O4[1][3]
Molecular Weight 461.88 g/mol [1][3]
Appearance Solid powder[1]
Solubility Soluble in DMSO, Insoluble in water and ethanol[1][4]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1]
Purity >98%[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Classification: this compound should be classified as chemical waste. Due to its biological activity as a potent enzyme inhibitor, it must not be disposed of in the regular trash or down the drain.[1][5][6]

3. Preparing for Disposal:

  • Solid Waste:

    • Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container for chemical waste.

  • Liquid Waste (Solutions):

    • Solutions of this compound, typically in DMSO, should be collected in a designated, sealed, and chemically compatible waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

4. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste" or "Chemical Waste"

  • The full chemical name: this compound

  • The solvent used (if applicable, e.g., DMSO)

  • The approximate concentration and quantity of the waste

  • The date of accumulation

5. Storage of Waste: Store the labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

6. Arranging for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the chemical waste. Follow their specific procedures for waste collection and documentation.

Experimental Protocols

While this document focuses on disposal, it is important to note that this compound has been utilized in various experimental settings, primarily in HIV research.[3] For instance, in vitro studies have assessed its inhibitory activity against HIV integrase using biochemical assays.[6] In such experiments, PM1 cells have been infected with HIV and treated with varying concentrations of this compound to determine its efficacy.[6] The disposal of all materials from these experiments, including cell culture media containing the compound, should follow the chemical waste procedures outlined above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MK2048_Disposal_Workflow start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as Chemical Waste ppe->classify is_solid Is the waste solid or a contaminated disposable? classify->is_solid solid_waste 3a. Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Yes liquid_waste 3b. Collect in a labeled, sealed, compatible container for liquid chemical waste. is_solid->liquid_waste No (Liquid Solution) label 4. Label Waste Container (Name, Solvent, Date) solid_waste->label liquid_waste->label store 5. Store in a designated, secure waste area with secondary containment. label->store contact_ehs 6. Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Essential Safety and Logistics for Handling MK-2048

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance for handling MK-2048 in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on general best practices for handling potent pharmaceutical compounds and antiviral agents.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This compound is a second-generation HIV-1 integrase inhibitor, meaning it is a potent compound designed to have a biological effect at low concentrations.[4] As with all potent compounds, minimizing exposure is the primary goal.[2][5]

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₁H₂₁ClFN₅O₄
Molecular Weight 461.87 g/mol
Appearance Solid
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.[3][6][7]

Standard Laboratory Procedures:

  • Gloves: At a minimum, wear two pairs of nitrile gloves.[7] Change gloves immediately if contaminated and after handling the compound.

  • Eye Protection: ANSI-rated safety glasses with side shields are required.[7] For procedures with a splash hazard, a full-face shield should be used in addition to safety glasses.[8]

  • Lab Coat: A dedicated, disposable, solid-front lab coat should be worn.[8] Cuffs should be tucked into the outer pair of gloves.

  • Footwear: Closed-toe shoes are mandatory.[9]

For Weighing and Aliquoting Powder:

Due to the increased risk of aerosolization, the following additional precautions are necessary:[1]

  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood.[5][10]

  • Respiratory Protection: A fit-tested N95 respirator or higher should be worn.

Experimental Workflow: Handling and Preparation

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare work area in a certified chemical fume hood Don_PPE->Prepare_Work_Area Weigh_MK2048 Weigh this compound Prepare_Work_Area->Weigh_MK2048 Dissolve_in_Solvent Dissolve in appropriate solvent Weigh_MK2048->Dissolve_in_Solvent Aliquot_and_Store Aliquot and store at -80°C Dissolve_in_Solvent->Aliquot_and_Store Decontaminate_Surfaces Decontaminate work surfaces Aliquot_and_Store->Decontaminate_Surfaces Dispose_Waste Dispose of waste properly Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: A general workflow for the safe handling and preparation of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[11][12]

  • Solid Waste:

    • All disposable PPE (gloves, lab coats, etc.) and materials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste:

    • Liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[11]

    • Do not dispose of liquid waste containing this compound down the drain.[12]

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[8][13]

All waste must be disposed of through your institution's hazardous waste management program.[11]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Inform your supervisor and your institution's EHS department.

  • Cleanup (if trained and safe to do so):

    • Don the appropriate PPE, including respiratory protection for powder spills.

    • For powder spills: Gently cover the spill with absorbent pads. Do not dry sweep.

    • For liquid spills: Absorb the spill with appropriate absorbent material.

    • Wipe the area with a suitable deactivating agent (if known) or a detergent solution, followed by a water rinse.

    • Collect all cleanup materials in a sealed hazardous waste container.

Mechanism of Action: HIV-1 Integrase Inhibition

This compound is an inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle.[4] Integrase catalyzes the insertion of the viral DNA into the host cell's genome.[14][15] By blocking this step, this compound prevents the establishment of a productive infection.

cluster_hiv_cycle HIV Replication Cycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration Integration of Viral DNA into Host Genome Reverse_Transcription->Integration Mediated by HIV Integrase Transcription_Translation Transcription & Translation (New Viral Proteins) Integration->Transcription_Translation Assembly_Budding Assembly & Budding of New Virions Transcription_Translation->Assembly_Budding MK2048 This compound HIV_Integrase HIV Integrase MK2048->HIV_Integrase Inhibits HIV_Integrase->Integration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.